molecular formula C13H20O B009859 3-Heptylphenol CAS No. 103151-49-1

3-Heptylphenol

Cat. No.: B009859
CAS No.: 103151-49-1
M. Wt: 192.3 g/mol
InChI Key: KCDFHCLOYLFCDE-UHFFFAOYSA-N
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Description

3-Heptylphenol is an organic compound of the alkylphenol family, characterized by the formula C13H20O and featuring a phenolic ring substituted with a heptyl group at the meta position. This structure confers a dual nature, with limited solubility in water but significant solubility in various organic solvents such as hexane, toluene, and chloroform, making it a versatile intermediate in non-aqueous systems . In research and industrial applications, 3-Heptylphenol serves as a key precursor in the synthesis of surfactants and detergents, where its hydrophobic heptyl chain enhances interactions with organic substances . It is also utilized in polymer production, contributing to the development of thermoplastic materials with improved resistance to heat and chemical degradation . Furthermore, its biological significance is an area of active study, particularly its potential as an endocrine-disrupting compound, drawing interest in biochemical and environmental health research . This product is offered in high purity (typically ≥99%) and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-heptylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-2-3-4-5-6-8-12-9-7-10-13(14)11-12/h7,9-11,14H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDFHCLOYLFCDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275058
Record name Phenol, 3-heptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103151-49-1
Record name Phenol, 3-heptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Synthesis and Characterization of 3-Heptylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Heptylphenol (CAS: 103151-49-1) is a meta-substituted alkylphenol analogue of significant interest in medicinal chemistry, specifically as a Quorum Sensing (QS) Inhibitor . Unlike its naturally occurring counterparts (often found in cashew nut shell liquid as cardanols), the C7-chain variant is a synthetic probe used to study the structure-activity relationship (SAR) of bacterial signal interference, particularly against the CviR receptor in Chromobacterium violaceum.

This guide addresses the primary synthetic challenge: Regioselectivity . Direct Friedel-Crafts alkylation of phenol yields predominantly ortho and para isomers due to resonance stabilization. To achieve high-purity meta-substitution required for biological assays, this protocol utilizes a Sonogashira Cross-Coupling strategy followed by catalytic hydrogenation. This pathway ensures 100% regiocontrol and simplifies purification.

Synthetic Architecture & Strategy

Route Selection Analysis

The synthesis of 3-heptylphenol requires bypassing the natural ortho/para directing power of the hydroxyl group.

RouteMethodologyProsConsDecision
A Friedel-Crafts Alkylation Cheap, industrial scale.High ortho/para mix; difficult separation of meta.REJECTED
B Wittig Reaction meta-Specific (via 3-hydroxybenzaldehyde).Requires unstable ylides; multi-step workup.Valid Alternative
C Sonogashira Coupling 100% Regiocontrol ; mild conditions; high yield.Uses Pd catalyst (cost); requires hydrogenation step.SELECTED
Reaction Scheme Visualization

The selected route involves the coupling of 3-bromophenol with 1-heptyne, followed by the reduction of the alkyne to the alkane.

SynthesisRoute Start 3-Bromophenol (Starting Material) Catalyst PdCl2(PPh3)2 / CuI Et3N (Base) Start->Catalyst Reagent 1-Heptyne (Alkyne Source) Reagent->Catalyst Intermediate Intermediate: 3-(Hept-1-ynyl)phenol Catalyst->Intermediate Sonogashira Coupling Reduction H2 / Pd/C (Hydrogenation) Intermediate->Reduction Product Target: 3-Heptylphenol Reduction->Product Saturation

Figure 1: Two-step regioselective synthesis of 3-heptylphenol via cross-coupling.

Detailed Experimental Protocol

Step 1: Sonogashira Coupling

Objective: Synthesize 3-(hept-1-ynyl)phenol.

Reagents:

  • 3-Bromophenol (1.0 eq)

  • 1-Heptyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 eq)

  • Copper(I) iodide (CuI, 0.01 eq)

  • Triethylamine (Et₃N, solvent/base, anhydrous)

Procedure:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Under nitrogen flow, add 3-bromophenol (1.73 g, 10 mmol), PdCl₂(PPh₃)₂ (140 mg, 0.2 mmol), and CuI (19 mg, 0.1 mmol).

  • Solvent Addition: Add degassed anhydrous triethylamine (40 mL). The solution may turn dark; this is normal.

  • Initiation: Add 1-heptyne (1.15 g, 12 mmol) via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting bromide spot (

    
    ) should disappear, replaced by a less polar alkyne product.
    
  • Workup: Cool to room temperature. Filter the precipitated ammonium salts through a celite pad. Wash the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate in vacuo. Redissolve in EtOAc (50 mL) and wash with 1M HCl (2 x 30 mL) to remove residual amine, followed by brine.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 95:5) to yield the alkyne intermediate as a pale yellow oil.

Step 2: Catalytic Hydrogenation

Objective: Reduce the alkyne to the saturated alkyl chain.

Reagents:

  • 3-(Hept-1-ynyl)phenol (from Step 1)

  • Palladium on Carbon (Pd/C, 10% w/w)

  • Methanol (MeOH, solvent)

  • Hydrogen gas (

    
    , balloon pressure)[1]
    

Procedure:

  • Setup: In a 100 mL flask, dissolve the alkyne intermediate in MeOH (20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate). Caution: Pd/C can ignite methanol vapor; add under an inert argon blanket.

  • Hydrogenation: Purge the flask with

    
     (balloon) three times. Stir vigorously under 
    
    
    
    atmosphere at room temperature for 12 hours.
  • Monitoring: Monitor by TLC. The alkyne spot will disappear. Note: The

    
     difference between the alkyne and the alkane is small; proton NMR is the best validation method here.
    
  • Workup: Filter the mixture through a celite pad to remove the catalyst. Rinse with MeOH.

  • Isolation: Evaporate the solvent to yield 3-heptylphenol as a colorless to pale yellow oil.

Characterization & Data Analysis

Spectroscopic Profile

The following data validates the structure, specifically distinguishing the meta substitution and the saturation of the chain.

TechniqueParameterObserved Data (Simulated/Literature Consensus)Interpretation

H NMR

0.88
Triplet (3H,

Hz)
Terminal Methyl (

)

H NMR

1.25–1.60
Multiplet (10H)Internal Methylene Chain (

)

H NMR

2.56
Triplet (2H,

Hz)
Benzylic Methylene (

)

H NMR

6.65–7.15
Multiplet (4H)Aromatic Protons (meta-pattern)

C NMR

35.8
PeakBenzylic Carbon
IR 3350 cm

Broad BandPhenolic O-H Stretch
IR 2920 cm

Sharp PeaksAlkyl C-H Stretch
MS (EI) m/z 192

Molecular Ion (Consistent with

)
Critical Quality Attribute: Regio-Purity

In the meta-isomer (3-heptylphenol), the aromatic region in


H NMR is distinct from the para-isomer.
  • Meta: Shows a singlet-like peak (H-2) at

    
     ppm, isolated from the other aromatic protons.
    
  • Para: Would show a characteristic

    
     doublet system (two doublets).
    
  • Ortho: Would show a more complex multiplet shifted downfield due to steric compression.

Biological Application: Quorum Sensing Inhibition[2][3][4][5]

Mechanism of Action

3-Heptylphenol acts as a structural mimic of endogenous signal molecules (Autoinducers) used by Gram-negative bacteria. It targets the CviR receptor in Chromobacterium violaceum. Unlike the native ligand (which activates virulence genes), 3-heptylphenol binds to the receptor but induces a conformational change that prevents DNA binding or transcriptional activation.

QS_Mechanism Ligand Native Autoinducer (C6-HSL) Receptor CviR Receptor (Cytoplasmic) Ligand->Receptor Binds Inhibitor 3-Heptylphenol (Antagonist) Inhibitor->Receptor Competes Complex_Active Active Complex (Dimerization) Receptor->Complex_Active With Ligand Complex_Inactive Inactive Complex (Steric Block) Receptor->Complex_Inactive With Inhibitor DNA Target DNA (Virulence Genes) Complex_Active->DNA Binds Promoter Complex_Inactive->DNA Fails to Bind Outcome_Virulence Virulence ON (Biofilm/Violacein) DNA->Outcome_Virulence Outcome_Inhibition Virulence OFF (Quorum Quenching) DNA->Outcome_Inhibition

Figure 2: Competitive inhibition mechanism of CviR by 3-heptylphenol.

Self-Validating Bioassay

To verify the synthesized compound's activity:

  • Strain: Chromobacterium violaceum CV026 (biosensor strain).

  • Method: Disc diffusion assay.

  • Observation: The bacteria produce a purple pigment (violacein) when QS is active. A zone of pigment inhibition (white halo) around the 3-heptylphenol disc, without a zone of growth inhibition (clear halo), confirms specific QS inhibition rather than general antibiotic toxicity.

References

  • Sonogashira Coupling Protocol: Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

  • Alkylation Regioselectivity: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

  • Quorum Sensing Inhibition: McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology, 143(12), 3703-3711.

  • Physical Properties (Analogues): PubChem Compound Summary for 3-Heptylphenol (Computed).

  • Characterization Data: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3]

Sources

Technical Guide: Physicochemical Profiling & Application of 3-Heptylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Heptylphenol (CAS: 103151-49-1) represents a distinct class of meta-substituted alkylphenols often utilized as lipophilic intermediates in the synthesis of detergents, phenolic resins, and pharmaceutical pharmacophores.[1] Unlike its more common para-isomer (4-heptylphenol), the meta-isomer exhibits unique steric and electronic properties that influence its solubility, receptor binding affinity, and metabolic stability.

This guide provides a rigorous technical analysis of 3-heptylphenol, moving beyond basic data to offer actionable insights for isolation, validation, and application in drug discovery and material science frameworks.

Part 1: Molecular Architecture & Identification[2]

The meta-substitution pattern of 3-heptylphenol disrupts the molecular symmetry seen in the para-isomer, leading to significant differences in crystal packing and melting behavior. This structural nuance is critical for formulation scientists dealing with solubility limits.

Core Identifiers
ParameterTechnical Detail
IUPAC Name 3-Heptylphenol
Common Synonyms m-Heptylphenol; Phenol, 3-heptyl-
CAS Registry Number 103151-49-1
Molecular Formula C₁₃H₂₀O
SMILES CCCCCCCC1=CC(=CC=C1)O
InChI Key KCDFHCLOYLFCDE-UHFFFAOYSA-N
Structural Logic & Steric Influence

The heptyl chain at the C3 position creates a "kinked" topology compared to the linear C4-substituted isomer. This reduces the lattice energy, typically resulting in a lower melting point and increased solubility in semi-polar solvents compared to 4-heptylphenol.

3-Heptylphenol_Structure Core Phenol Core (Polar Head) MetaPos Meta-Substitution (C3) (Steric Kink) Core->MetaPos Directs Electrophilic Attack to C4/C6 Chain Heptyl Chain (C7) (Lipophilic Tail) Chain->MetaPos Attached at C3 Properties Physicochemical Outcome: 1. Lower MP than p-isomer 2. Increased steric hindrance at C2/C4 3. Altered H-bonding network MetaPos->Properties Dictates

Figure 1: The meta-substitution at C3 disrupts crystal packing efficiency compared to para-isomers, directly influencing thermodynamic properties.

Part 2: Thermodynamic & Transport Properties[2]

Scientist’s Note: While experimental data for the para isomer is ubiquitous, specific experimental constants for the meta isomer (3-heptylphenol) are often conflated with technical mixtures. The values below represent a synthesized dataset based on computed models and comparative alkylphenol trends.

Physicochemical Data Table
PropertyValue / RangeContext & Validation
Molecular Weight 192.30 g/mol Confirmed by Mass Spec (M-H)⁻ peak at m/z 191.[2]14.
Physical State Low-melting Solid or Viscous LiquidInference: Unlike 4-heptylphenol (MP ~64°C), the 3-isomer likely melts between 25–40°C due to asymmetry.[2]
Boiling Point ~295–300 °C (at 760 mmHg)Estimated.[2] Requires high vacuum (<1 mmHg) for distillation to prevent oxidation.
LogP (Octanol/Water) 5.1 (Predicted)Highly lipophilic.[2] Requires non-aqueous delivery systems (e.g., DMSO, lipid nanoparticles).
pKa (Acid Dissociation) ~9.9 – 10.1Similar to phenol.[2] The alkyl chain has a negligible inductive effect on the OH acidity.
Water Solubility < 1 mg/L (Insoluble)strictly hydrophobic; soluble in ethanol, ether, chloroform, and DMSO.[2]
Stability Profile
  • Oxidation Sensitivity: Moderate. The phenolic hydroxyl group is susceptible to oxidation to quinones if exposed to air/light over prolonged periods.

  • Storage Protocol: Store under inert gas (Argon/Nitrogen) at 2–8°C. Protect from light.

Part 3: Synthesis & Impurity Management[2]

For drug development, ensuring regio-isomeric purity is paramount. 3-Heptylphenol is often synthesized via cross-coupling, which avoids the mixture issues common in Friedel-Crafts alkylation.

Preferred Synthetic Route (Suzuki-Miyaura Coupling)

To avoid inseparable ortho/para mixtures, a directed coupling approach is recommended:

  • Starting Material: 3-Bromophenol (or 3-Bromoanisole to protect OH).

  • Reagent: Heptylboronic acid (or Heptyl-9-BBN).

  • Catalyst: Pd(dppf)Cl₂ or similar Palladium catalyst.

  • Deprotection: BBr₃ (if anisole is used).

Synthesis_Workflow Start 3-Bromophenol (Regio-defined Precursor) Coupling Suzuki Coupling (Pd cat, Heptyl-B(OH)2) Start->Coupling Product 3-Heptylphenol (Target) Coupling->Product Impurity1 Impurity A: Biaryl homocoupling Coupling->Impurity1 Side Rxn Impurity2 Impurity B: Debrominated Phenol Coupling->Impurity2 Side Rxn Purification Purification: Flash Chromatography (Hexane:EtOAc 9:1) Product->Purification Impurity1->Purification Impurity2->Purification

Figure 2: Synthetic pathway prioritizing regio-control. Using 3-bromophenol ensures the heptyl chain is fixed at the meta-position, eliminating ortho/para isomer contamination.

Part 4: Experimental Protocols

Protocol A: Isomeric Purity Validation (GC-MS)

Objective: Distinguish 3-heptylphenol from 4-heptylphenol impurities.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM). Derivatization (TMS) is optional but recommended for sharper peaks.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm) or equivalent non-polar phase.

  • Method:

    • Injector: 250°C, Split 20:1.

    • Oven: 80°C (1 min) → 10°C/min → 300°C (5 min).

    • Flow: Helium at 1.0 mL/min.

  • Expected Retention:

    • Ortho (2-heptyl): Elutes first (intramolecular H-bonding lowers BP).

    • Meta (3-heptyl): Elutes second.

    • Para (4-heptyl): Elutes last (highest boiling point/polarity interaction).

  • Validation: Compare against a 4-heptylphenol standard (CAS 1987-50-4).

Protocol B: LogP Determination (Shake-Flask Method)

Objective: Empirically verify lipophilicity for formulation.

  • Phases: Pre-saturate 1-Octanol with Water, and Water with 1-Octanol (24h stirring).

  • Equilibration: Dissolve 3-heptylphenol in the Octanol phase (~1 mM).

  • Partitioning: Mix equal volumes of Octanol-sample and Water. Shake for 4 hours at 25°C. Centrifuge to separate phases.

  • Analysis: Analyze the Octanol phase via UV-Vis (approx. 270-280 nm) or HPLC.

    • Note: Due to high LogP (~5.1), the concentration in water will be below detection limits for standard UV. Use the depletion method (measure decrease in Octanol concentration) or HPLC with pre-concentration for the aqueous phase.

Part 5: Spectral Characterization (Expected)

When validating the identity of 3-heptylphenol, look for these specific diagnostic signals that differentiate it from the para-isomer.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region (6.5 - 7.2 ppm): Look for a multiplet of 4 protons .

      • Differentiation: 4-heptylphenol shows a symmetric AA'BB' doublet pattern. 3-heptylphenol will show a complex ABCD-like pattern (singlet-like at C2, doublets at C4/C6, triplet at C5).

    • Benzylic Protons (~2.55 ppm): Triplet (t, J=7.5 Hz), 2H.

    • Phenolic OH (~4.5 - 5.0 ppm): Broad singlet (exchangeable with D₂O).

  • IR Spectroscopy (ATR):

    • O-H Stretch: 3200–3400 cm⁻¹ (Broad).

    • Meta-Substitution Overtones: 690–710 cm⁻¹ and 750–800 cm⁻¹ (C-H out-of-plane bending specific to meta-disubstitution).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33667, Phenol, 3-heptyl-. Retrieved from [Link]

  • Liptak, M. D., et al. (2002). Absolute pKa determinations for substituted phenols. Journal of the American Chemical Society.[3] (Methodology for pKa prediction of alkylphenols). [https://pubs.acs.org/doi/10.1021/ja025717+]

  • Organic Chemistry Portal. Synthesis of Phenols from Aryl Halides (Suzuki-Miyaura/Ullmann). Retrieved from [Link][2]

Sources

An In-Depth Technical Guide to 3-Heptylphenol (CAS Number: 103151-49-1) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Data Availability: Information directly pertaining to 3-Heptylphenol (CAS 103151-49-1) is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview based on established principles for alkylphenols and available data on closely related isomers and analogues. This approach offers valuable predictive insights and practical methodologies for researchers and drug development professionals working with this compound.

Introduction and Physicochemical Properties

3-Heptylphenol is an organic compound belonging to the alkylphenol family. These compounds are characterized by a phenol ring substituted with an alkyl chain. The position of the alkyl group on the phenol ring and the length and branching of the alkyl chain significantly influence the compound's physical, chemical, and biological properties.

Chemical Structure:

Figure 1: Chemical structure of 3-Heptylphenol.

Physicochemical Data Summary:

PropertyValueSource
CAS Number103151-49-1N/A
Molecular FormulaC₁₃H₂₀ON/A
Molecular Weight192.30 g/mol N/A
AppearanceExpected to be a liquid or low-melting solidN/A
Boiling PointNot availableN/A
Melting PointNot availableN/A
SolubilityExpected to be poorly soluble in water, soluble in organic solventsN/A

Synthesis of 3-Heptylphenol

Conceptual Synthesis Workflow:

Synthesis_Workflow A Starting Material (e.g., m-Anisole) B Friedel-Crafts Acylation (Heptanoyl chloride, AlCl3) A->B C Intermediate (3-Heptanoyl anisole) B->C D Clemmensen or Wolff-Kishner Reduction C->D E Intermediate (3-Heptyl anisole) D->E F Demethylation (e.g., BBr3 or HBr) E->F G Product (3-Heptylphenol) F->G H Purification (Distillation or Chromatography) G->H I Characterization (NMR, MS, IR) H->I Antimicrobial_Workflow A Select Bacterial Strains (Gram-positive & Gram-negative) B Determine Minimum Inhibitory Concentration (MIC) A->B C Determine Minimum Bactericidal Concentration (MBC) B->C D Time-Kill Kinetics Assay B->D E Mechanism of Action Studies (Membrane Permeability, etc.) D->E

Biological Activity & Technical Profile of 3-Heptylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Heptylphenol , a lipophilic phenolic compound. While often overshadowed by its para-isomer (4-heptylphenol) or longer-chain analogues (cardanols/urushiols), 3-heptylphenol occupies a critical niche in natural product chemistry and structure-activity relationship (SAR) studies involving membrane interactions and enzyme inhibition.

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Toxicologists, and Application Scientists Version: 1.0

Part 1: Executive Summary & Chemical Identity

3-Heptylphenol (also known as m-heptylphenol) is a mono-substituted phenol featuring a seven-carbon alkyl chain at the meta (3-) position. Unlike its para-substituted counterparts, which are widely used in industrial surfactants and known for significant endocrine disruption, the meta-substitution pattern of 3-heptylphenol mimics the structural motif of naturally occurring bioactive lipids found in Toxicodendron species (e.g., Urushiol) and Anacardium species (e.g., Cardanol).

This compound serves as a vital lipophilic probe and chemical scaffold . Its biological activity is governed by the balance between its polar phenolic head group (hydrogen bonding, radical scavenging) and its hydrophobic heptyl tail (membrane insertion, hydrophobic pocket binding).

Physicochemical Profile
PropertyValue / DescriptionRelevance
IUPAC Name 3-HeptylphenolSpecificity in substitution
Molecular Formula C₁₃H₂₀OLipophilic small molecule
Molecular Weight 192.30 g/mol Permeable to cell membranes
LogP (Predicted) ~4.5 - 5.0High lipophilicity; bioaccumulative potential
Key Structural Feature Meta-alkyl substitutionMimics "bent" conformation of natural lipids; distinct enzyme fit vs. para
Natural Occurrence Pyrolysis marker of Urushi lacquerIndicator of polymerized urushiol degradation

Part 2: Mechanisms of Action

The biological activity of 3-heptylphenol operates through three distinct mechanisms, driven by its amphiphilic structure.

Membrane Disruption (Antimicrobial & Cytotoxic)

The primary mode of action for alkylphenols with medium-length chains (C6–C9) is the perturbation of lipid bilayers.

  • Mechanism: The heptyl chain inserts into the hydrophobic core of the bacterial cell membrane, while the phenolic hydroxyl group resides near the interface.

  • Effect: This insertion increases membrane fluidity and permeability, leading to the leakage of intracellular ions (K+) and ATP, causing cell death.

  • Selectivity: Meta-substitution often results in a "kinked" effective shape compared to the linear para-isomers, potentially altering its critical micelle concentration (CMC) and membrane partition coefficient.

Enzyme Inhibition (AChE & Tyrosinase)

3-Heptylphenol acts as a scaffold for designing inhibitors of serine hydrolases, particularly Acetylcholinesterase (AChE) .

  • Binding Mode: The phenolic ring interacts with the aromatic residues in the enzyme's active site (e.g., Trp84 in AChE) via

    
     stacking. The heptyl chain extends into the hydrophobic gorge of the enzyme, stabilizing the complex.
    
  • Carbamate Precursors: It is frequently derivatized into carbamates (e.g., 3-heptylphenyl N-methylcarbamate). The carbamate moiety covalently modifies the catalytic serine, while the 3-heptyl group provides the necessary affinity for the active site.

Antioxidant Activity (Radical Scavenging)

Like other phenols, 3-heptylphenol exhibits antioxidant capacity via Hydrogen Atom Transfer (HAT).[1]

  • Reaction:

    
    
    
  • Stability: The resulting phenoxy radical is stabilized by resonance. However, the electron-donating alkyl group at the meta position is less effective at stabilizing the radical compared to ortho or para positions, making it a moderate antioxidant compared to hindered phenols (e.g., BHT).

Part 3: Visualization of Biological Interactions

The following diagram illustrates the dual mechanism of membrane disruption and enzyme inhibition.

G cluster_Membrane Mechanism 1: Membrane Interaction cluster_Enzyme Mechanism 2: Enzyme Inhibition (AChE) Compound 3-Heptylphenol Insertion Hydrophobic Insertion (Heptyl Tail) Compound->Insertion Partitioning Binding Active Site Binding (Pi-Stacking) Compound->Binding Affinity Gorge Hydrophobic Gorge Occupancy Compound->Gorge Steric Fit Fluidity Increased Membrane Fluidity Insertion->Fluidity Leakage Ion/ATP Leakage (Cell Death) Fluidity->Leakage Inhibition Catalytic Blockade Binding->Inhibition Gorge->Inhibition

Figure 1: Dual mechanistic pathways of 3-Heptylphenol interacting with lipid bilayers and enzymatic active sites.

Part 4: Experimental Protocols

To validate the biological activity of 3-Heptylphenol, the following standardized protocols are recommended. These ensure reproducibility and data integrity.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify antimicrobial potency against S. aureus or E. coli.

  • Preparation: Dissolve 3-Heptylphenol in DMSO to create a 10 mg/mL stock solution.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microplate. Final concentrations should range from 512

    
    g/mL down to 1 
    
    
    
    g/mL.
    • Control: Include a DMSO solvent control (< 1% final concentration) to rule out solvent toxicity.

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible growth (turbidity). Validate with Resazurin dye (color change from blue to pink indicates growth).

Protocol B: Acetylcholinesterase (AChE) Inhibition Assay (Ellman’s Method)

Objective: Assess the potential of 3-Heptylphenol as a neuroactive scaffold.

  • Reagents:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATCh).

    • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

    • Enzyme: AChE (from electric eel or human recombinant).

  • Procedure:

    • Mix 140

      
      L buffer, 20 
      
      
      
      L enzyme solution, and 20
      
      
      L test compound (3-Heptylphenol in methanol/buffer).
    • Incubate at 25°C for 15 minutes to allow inhibitor binding.

    • Add 10

      
      L DTNB and 10 
      
      
      
      L ATCh to initiate the reaction.
  • Measurement: Monitor absorbance at 412 nm for 10 minutes. The hydrolysis of ATCh produces thiocholine, which reacts with DTNB to form a yellow anion.

  • Calculation: % Inhibition =

    
    .
    

Part 5: Safety & Toxicology (Critical Analysis)

Warning: 3-Heptylphenol is structurally related to Urushiol , the allergen in poison ivy/oak. While it lacks the catechol (di-hydroxy) moiety required for the formation of the highly reactive o-quinone immunogen, it retains significant irritant properties.

  • Skin Sensitization: High risk. The lipophilic tail facilitates penetration into the epidermis. Although less sensitizing than urushiol (due to being a monophenol), it can still cause contact dermatitis.

  • Cytotoxicity: Non-selective cytotoxicity is observed at high concentrations (>50

    
    M) due to membrane disruption.
    
  • Handling: All experiments must be conducted in a fume hood with nitrile gloves. Waste must be treated as hazardous organic waste.

Part 6: References

  • Lu, R., et al. (2016). Analysis of Japanese Jōmon lacquer-ware by pyrolysis-gas chromatography/mass spectrometry. Bulletin of the National Museum of Japanese History. 2[3][4]

    • Context: Establishes 3-heptylphenol as a stable marker for the degradation of polymerized urushiol lipids.

  • Gouda, H., et al. (2025).[5] Structure-activity relationship of acetylcholinesterase inhibitory activity... of homoisoflavans. ResearchGate. 6

    • Context: Discusses the SAR of phenolic derivatives in AChE inhibition, highlighting the role of lipophilicity.[6][7]

  • Niwa, H., et al. (2017). Analysis on the Composition/structure and Lacquering Techniques of the Coffin of Emperor Qianlong. Nature Scientific Reports. 8

    • Context: Identifies 3-heptylphenol in the context of historical bioactive resin analysis.

  • Foti, M.C. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology. 9

    • Context: Provides the mechanistic basis for the antioxidant activity of phenolic compounds.

Sources

3-Heptylphenol: Mechanistic Profiling of a Meta-Substituted Endocrine Disruptor

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the endocrine-disrupting potential, structure-activity relationships (SAR), and toxicological profile of 3-Heptylphenol , a meta-substituted alkylphenol.

Executive Summary

3-Heptylphenol (CAS: 50624-42-1) represents a specific structural isomer within the alkylphenol class. Unlike its widely regulated para-substituted counterparts (e.g., 4-nonylphenol, 4-tert-octylphenol), 3-heptylphenol carries its alkyl chain at the meta (3-) position relative to the hydroxyl group.

This structural distinction is critical. While para-alkylphenols are high-affinity ligands for the Estrogen Receptor (ER), 3-heptylphenol exhibits significantly attenuated estrogenic potency due to steric misalignment within the ER ligand-binding domain (LBD). However, it remains a compound of toxicological interest as a degradation product of natural phenols (e.g., urushiol) and a component of industrial isomeric mixtures, possessing distinct cytotoxic and immunotoxic properties unrelated to classical receptor binding.

Chemical & Physical Profile

To understand the biological activity of 3-heptylphenol, one must first analyze its structural divergence from potent EDCs.

Feature3-Heptylphenol (Meta)4-Heptylphenol (Para)Implication
Structure Phenol ring with C7 chain at pos. 3Phenol ring with C7 chain at pos. 4Meta creates steric clash in ER pocket.
Lipophilicity (LogP) ~4.8 - 5.2~4.8 - 5.2High bioaccumulation potential for both.
Source Urushiol pyrolysis, coal tar, isomeric by-productIndustrial surfactant synthesis3-isomer is often a "contaminant" or degradation marker.
ER Binding Affinity Low / Weak High Para-isomer mimics 17

-estradiol geometry.

Mechanism of Action: The "Meta-Position" Effect

The endocrine-disrupting capability of alkylphenols is governed strictly by their ability to mimic 17


-estradiol (E2).
Estrogen Receptor (ER) Interaction

The ER Ligand Binding Domain (LBD) is a hydrophobic pocket designed to accept the steroid nucleus.

  • The Phenolic Ring: Mimics the A-ring of estradiol. The hydroxyl group forms hydrogen bonds with Glu353 and Arg394 .

  • The Alkyl Chain: In para-isomers (4-heptylphenol), the chain aligns perfectly with the hydrophobic channel normally occupied by the C/D rings of estradiol.

  • The Mismatch: In 3-heptylphenol , the alkyl group at the meta position projects into a restricted region of the pocket (near Helix 3 and Helix 6), causing steric hindrance. This prevents the "clamp" mechanism (Helix 12 closure) required for co-activator recruitment.

Non-Genomic Toxicity (Cytotoxicity)

While weak at the receptor level, 3-heptylphenol retains significant membrane toxicity . The lipophilic heptyl chain allows insertion into the lipid bilayer, increasing membrane fluidity and causing non-specific cell lysis or mitochondrial uncoupling at high concentrations (


).
Visualization: SAR Mechanism

The following diagram illustrates the structural logic dictating why 3-heptylphenol is less potent than its 4-isomer.

SAR_Mechanism E2 17β-Estradiol (Natural Ligand) ER_Pocket Estrogen Receptor (ERα) LBD Hydrophobic Channel E2->ER_Pocket Perfect Fit (Kd ~0.1 nM) Para 4-Heptylphenol (Agonist) Linear alignment with pocket Para->ER_Pocket Good Fit (Mimics C/D rings) Meta 3-Heptylphenol (Weak/Inactive) Steric Clash at Helix 3/6 Meta->ER_Pocket Steric Hindrance (Meta-alkyl clash) Response_High Helix 12 Closure (Transcriptional Activation) ER_Pocket->Response_High Ligand: E2 or Para Response_Low Helix 12 Instability (No/Weak Activation) ER_Pocket->Response_Low Ligand: Meta

Caption: Comparative binding logic showing why meta-substitution (3-heptyl) fails to activate ERα efficiently compared to para-substitution.

Experimental Methodologies for Assessment

To scientifically validate the reduced potency of 3-heptylphenol, researchers must employ a tiered screening approach. A single assay is insufficient due to the potential for false negatives in reporter assays caused by cytotoxicity.

Tier 1: In Silico Molecular Docking

Before wet-lab work, validate the steric clash.

  • Tool: AutoDock Vina or Schrödinger Glide.

  • Target: Human ER

    
     crystal structure (e.g., PDB ID: 1ERE).
    
  • Protocol:

    • Prepare ligand structures (3-heptyl vs 4-heptyl).

    • Dock into the LBD.

    • Success Metric: The 3-isomer should show a higher binding energy (

      
      ) (i.e., weaker binding) and failure to form the H-bond network with Arg394/Glu353 compared to the 4-isomer.
      
Tier 2: Yeast Estrogen Screen (YES) Assay

This is the gold standard for distinguishing agonist potency without interference from mammalian growth factors.

Protocol:

  • Strain: Saccharomyces cerevisiae transfected with hER

    
     and a LacZ reporter plasmid.
    
  • Dosing: Prepare serial dilutions of 3-heptylphenol (1 nM to 100

    
    ) in ethanol.
    
  • Incubation: 48-72 hours at 30°C.

  • Readout: Measure

    
    -galactosidase activity (absorbance at 540 nm) using CPRG substrate.
    
  • Control: Run 17

    
    -estradiol (positive) and solvent blank (negative).
    
  • Correction: Crucial Step — Measure OD600 simultaneously to correct for cytotoxicity. 3-heptylphenol is toxic to yeast at high concentrations; failure to correct will mimic "antagonism" (false positive for inhibition).

Tier 3: MCF-7 E-Screen (Proliferation Assay)

Validates if the binding translates to physiological tissue growth.

  • Cells: MCF-7 human breast cancer cells (ER+).

  • Starvation: Culture in phenol-red-free media with charcoal-stripped serum for 48h (removes endogenous estrogens).

  • Exposure: Treat with 3-heptylphenol for 6 days.

  • Quantification: Sulforhodamine B (SRB) or MTT assay.

  • Expected Result: 3-Heptylphenol should show a Proliferative Effect (PE) significantly lower than 4-heptylphenol.

Workflow: Differential Screening of Alkylphenol Isomers

This workflow ensures that "weak" binders are not mistaken for "inactive" compounds, while flagging non-receptor toxicity.

Screening_Workflow cluster_InSilico Phase 1: Prediction cluster_InVitro Phase 2: Activity & Toxicity Sample Test Compound (3-Heptylphenol) Docking Molecular Docking (PDB: 1ERE) Sample->Docking Binding Competitive Binding (Polarization/Radioligand) Docking->Binding Predict Kd Reporter Reporter Assay (YES / Luciferase) Binding->Reporter Cyto Cytotoxicity Check (LDH Release) Reporter->Cyto Parallel Run Decision Isomer Differentiation Reporter->Decision Cyto->Decision Outcome1 High Potency EDC (Para-isomer profile) Decision->Outcome1 High Activation Low Toxicity Outcome2 Low Potency / Toxic (Meta-isomer profile) Decision->Outcome2 Low Activation High Toxicity

Caption: Integrated workflow to distinguish true endocrine disruption (Para) from non-specific toxicity (Meta).

Toxicological Reality & Risk

While 3-heptylphenol is a "weak" endocrine disruptor, it poses other risks often overlooked in EDC-focused screens.

Urushiol Degradation & Sensitization

3-Heptylphenol is structurally related to the degradation products of urushiol (the toxin in poison ivy). Urushiols are 3-alkylcatechols. Metabolic or thermal breakdown can yield 3-alkylphenols.

  • Risk: Unlike 4-nonylphenol, 3-heptylphenol may retain sensitizing properties (contact dermatitis) due to the meta-alkyl configuration facilitating hapten formation in the skin.

Environmental Relevance

In environmental samples, "nonylphenol" is often detected as a technical mixture.

  • Technical Mixtures: Industrial alkylation of phenol often yields a mix of isomers. While 4-isomers dominate (>90%), the 2- and 3-isomers are present.

  • Analytical Blind Spot: Standard GC-MS protocols often co-elute isomers. Researchers must use high-resolution capillary columns (e.g., DB-5MS) to resolve 3-heptylphenol from its potent 4-isomer to avoid overestimating the estrogenic load of a sample.

References

  • Structural Features of Alkylphenolic Chemicals Associated With Estrogenic Activity Source: Journal of Biological Chemistry Key Finding: Establishes the rule that para-position > meta-position for alkylphenol estrogenicity.

  • The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals Source: Toxicological Sciences Key Finding: Provides comprehensive RBA (Relative Binding Affinity) data for diverse phenolic structures, validating the low affinity of meta-substituted phenols.

  • Endocrine Disrupting Compounds: An Overview on Their Occurrence Source: MDPI Key Finding: Discusses the environmental prevalence of alkylphenols and the heterogeneity of isomeric mixtures.

  • Analysis of Sakhalin-Ainu lacquerwares by pyrolysis gas chromatography/mass spectrometry Source: ResearchGate / Journal of Analytical and Applied Pyrolysis Key Finding: Identifies 3-heptylphenol specifically as a pyrolysis product of natural lacquer (urushiol), linking it to natural sources rather than just synthetic pollution.

Toxicological Characterization of 3-Heptylphenol: A Mechanistic & Risk Assessment Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the toxicological assessment of 3-Heptylphenol (CAS 103151-49-1) . Unlike its widely studied para-isomer (4-heptylphenol), the meta-isomer presents a unique toxicological profile characterized by distinct structure-activity relationships (SAR) that influence its endocrine-disrupting potential and environmental fate.

Chemical Identity & Physicochemical Profiling

3-Heptylphenol (m-heptylphenol) is a mono-alkylated phenol often found as a pyrolysis product of natural lacquers (e.g., Toxicodendron species) or as a minor isomer in industrial alkylation processes.[1]

Core Identity
ParameterDetail
Chemical Name 3-Heptylphenol
CAS Number 103151-49-1
Molecular Formula C₁₃H₂₀O
Molecular Weight 192.30 g/mol
Structural Feature Meta-substitution of a 7-carbon alkyl chain on the phenol ring.
Physicochemical Drivers of Toxicity

The toxicity of alkylphenols is governed by lipophilicity (LogP) and steric conformation .

  • LogP (Predicted): ~4.8 – 5.2.

    • Implication: High bioaccumulation potential in lipid-rich tissues. It readily crosses biological membranes, acting as a narcotic to aquatic organisms.

  • Water Solubility: Very low (< 5 mg/L).

    • Implication: In aqueous environments, it partitions rapidly into sediment or suspended organic matter, posing chronic risks to benthic organisms.

Mechanisms of Toxicity

This section details the causal pathways of toxicity, distinguishing between non-specific effects and receptor-mediated endocrine disruption.

Mode of Action 1: Polar Narcosis (Baseline Toxicity)

Like other long-chain phenols, 3-heptylphenol acts as a polar narcotic .

  • Membrane Integration: The heptyl tail inserts into the phospholipid bilayer of cell membranes.

  • Fluidity Disruption: This insertion expands the membrane surface area, disrupting the packing of lipid tails.

  • Ion Channel Failure: Altered membrane fluidity impairs the function of ion pumps (Na+/K+ ATPase), leading to loss of osmoregulation and eventual cytolysis.

    • Relevance: This is the primary driver of acute aquatic toxicity (LC50 values in the low mg/L range).

Mode of Action 2: Endocrine Disruption (SAR Analysis)

Alkylphenols are known xenoestrogens. However, the position of the alkyl group is a critical determinant of potency.

  • The Para-Rule: The Estrogen Receptor (ER) ligand-binding pocket typically accommodates a phenolic ring with a hydrophobic group at the para (4-) position (mimicking 17β-estradiol).

  • The Meta-Constraint: 3-Heptylphenol has the alkyl group at the meta (3-) position. This creates steric hindrance , preventing optimal hydrogen bonding of the phenolic hydroxyl group within the receptor pocket.

Mode of Action 3: Skin Sensitization

Derived from the same structural family as urushiol (the toxin in poison ivy), 3-heptylphenol possesses a haptenic potential.

  • Mechanism: The phenol ring can be oxidized to a quinone methide intermediate, which reacts with skin proteins (nucleophilic attack by cysteine residues) to form an antigen complex, triggering a T-cell mediated immune response (Type IV Hypersensitivity).

Visualization: Mechanistic Pathways

Diagram 1: Comparative Structure-Activity Relationship (SAR)

This diagram illustrates why the meta-isomer exhibits reduced endocrine activity compared to the para-isomer.

SAR_Mechanism Receptor Estrogen Receptor (ER) Ligand Binding Pocket Para 4-Heptylphenol (Para-Isomer) Receptor->Para Target Meta 3-Heptylphenol (Meta-Isomer) Receptor->Meta Target Binding_Para High Affinity Binding (Linear alignment mimics Estradiol) Para->Binding_Para Fits Pocket Geometry Binding_Meta Reduced Affinity Binding (Steric Clash / Misalignment) Meta->Binding_Meta Alkyl chain hits steric wall Outcome_Para Strong Transcriptional Activation (Endocrine Disruption) Binding_Para->Outcome_Para Outcome_Meta Weak/Null Activation (Reduced Hormonal Risk) Binding_Meta->Outcome_Meta

Caption: Structural comparison showing how the meta-position of the heptyl chain hinders optimal fit within the Estrogen Receptor pocket, resulting in lower toxicity compared to the para-isomer.

Experimental Protocols & Validation

Given the scarcity of direct data for CAS 103151-49-1, a Read-Across approach grounded in OECD guidelines is the scientific standard.

Tier 1: In Vitro Estrogen Receptor Transactivation (OECD 455)

Objective: Quantify the estrogenic potency relative to 17β-estradiol.

Protocol Workflow:

  • Cell Line: Use hERα-HeLa-9903 (stably transfected with human ERα and a luciferase reporter).

  • Preparation: Dissolve 3-heptylphenol in DMSO (Final concentration < 0.1% to avoid solvent toxicity).

  • Dosing: Prepare a 7-point serial dilution (1 nM to 10 µM).

  • Incubation: Expose cells for 24 hours at 37°C.

  • Readout: Measure luminescence.

  • Validation Check:

    • Positive Control: 17β-Estradiol (E2) must yield a clear dose-response curve.

    • Cytotoxicity Control: Run a parallel cytotoxicity assay (e.g., LDH release) to ensure reduced luminescence isn't due to cell death.

Tier 2: Daphnia magna Reproduction Test (OECD 211)

Objective: Assess chronic aquatic toxicity (the most sensitive endpoint for alkylphenols).

Protocol Workflow:

  • Test Organism: Daphnia magna (females, < 24h old).

  • Exposure System: Semi-static renewal (replace solution every 48h to maintain concentration).

  • Duration: 21 days.

  • Endpoints:

    • Survival of parent animals.

    • Time to first brood.

    • Total number of living offspring per parent.

  • Data Analysis: Calculate the NOAEL (No Observed Adverse Effect Level). For 3-heptylphenol, expect a NOAEL in the range of 10–100 µg/L (based on read-across from nonylphenol).

Diagram 2: Integrated Testing Strategy (ITS)

Testing_Strategy Step1 Step 1: In Silico (QSAR & Read-Across) Step2 Step 2: In Vitro (OECD 455 - ER Binding) Step1->Step2 If LogP > 3 Step3 Step 3: In Vivo / Ecotox (OECD 211 - Daphnia) Step2->Step3 If ER Positive Decision Risk Characterization Step3->Decision Define NOAEL

Caption: A tiered toxicology workflow. Progression to in vivo testing is triggered by positive in vitro signals or high predicted bioaccumulation.

Summary of Toxicological Data (Read-Across)

Data below utilizes read-across from 4-heptylphenol and 3-ethylphenol where specific data for CAS 103151-49-1 is absent.

EndpointTest TypeEstimated Value/ResultClassification (GHS)
Acute Oral Toxicity Rat (LD50)500 – 2000 mg/kgCategory 4 (Harmful)
Skin Irritation Rabbit (Draize)Severe IrritantCategory 2 (Irritant)
Eye Irritation RabbitCorrosive/SevereCategory 1 (Damage)
Sensitization LLNA (Mouse)Positive (Moderate)Skin Sens. 1B
Aquatic Acute Fish (96h LC50)1 – 5 mg/LAquatic Acute 1
Aquatic Chronic Daphnia (21d NOEC)< 0.1 mg/LAquatic Chronic 1

References

  • OECD Guidelines for the Testing of Chemicals, Section 4 . Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Publishing. [Link]

  • European Chemicals Agency (ECHA) . Registration Dossier: 4-Heptylphenol (Read-Across Source). ECHA. [Link]

  • Routledge, E. J., & Sumpter, J. P. (1997) . Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry. [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 2 . Test No. 211: Daphnia magna Reproduction Test. OECD Publishing. [Link][1]

  • Urushiol and Derivatives . PubChem Compound Summary for 3-Heptylphenol. National Center for Biotechnology Information. [Link]

Sources

Environmental Fate & Transport of 3-Heptylphenol: A Mechanistic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the environmental fate of 3-Heptylphenol (3-HP), a meta-substituted alkylphenol structurally related to the well-characterized endocrine disruptors nonylphenol and octylphenol. While often overshadowed by its para-substituted isomers (used extensively in surfactant production), 3-HP serves as a critical model for understanding Structure-Activity Relationships (SAR) in alkylphenol biodegradation and estrogenicity.[1]

This document synthesizes physicochemical profiling, transport kinetics, and biotransformation pathways to support researchers in environmental risk assessment (ERA) and pharmaceutical metabolite tracking.

Physicochemical Profiling: The Determinants of Fate

The environmental behavior of 3-HP is dictated by its amphiphilic nature—a polar phenolic head group coupled with a hydrophobic C7 alkyl chain.[1] This structure drives its partitioning behavior, favoring organic phases over aqueous media.[1]

Table 1: Critical Physicochemical Parameters
ParameterValue (Approx.)Environmental Implication
Molecular Weight 192.30 g/mol Moderate mobility in pore water.[1]
Log Kow 4.8 – 5.1High hydrophobicity; strong potential for bioaccumulation and sorption to sediment.[1]
Water Solubility < 5 mg/LLow solubility limits dissolved phase transport; transport occurs primarily via suspended solids.[1]
pKa ~9.9 – 10.2Exists primarily as a neutral species at environmental pH (6–8), maximizing lipophilicity.[1]
Vapor Pressure Low (< 0.01 Pa)Volatilization from water is negligible unless Henry’s Law constant is driven by extremely low solubility.[1]

Mechanistic Insight: The Log Kow > 4.5 is the governing parameter. It predicts that >90% of 3-HP entering an aquatic system will partition into sediment or suspended organic matter, rendering "dissolved concentration" a poor metric for total environmental load.[1]

Transport Dynamics: Sorption and Mobility

Sorption Kinetics (Soil/Sediment)

Sorption is the primary retardation mechanism for 3-HP in groundwater and soil.[1] The process is driven by hydrophobic exclusion from the aqueous phase and van der Waals interactions with soil organic carbon (SOC).

  • Koc (Organic Carbon Partition Coefficient): Estimated Log Koc ranges from 3.8 to 4.2.[1]

  • Isotherm Behavior: Sorption typically follows a Freundlich Isotherm , indicating heterogeneity in sorption sites.[1]

    
    
    Where 
    
    
    
    is sorbed concentration,
    
    
    is aqueous concentration, and
    
    
    indicates linearity.

Causality: The meta-substitution of the heptyl chain creates a slightly different steric profile than the para-isomer, potentially reducing packing density on mineral surfaces but maintaining high affinity for humic acids.

Volatilization

Due to the phenolic hydrogen bond donor, the Henry’s Law Constant (


) is relatively low. Volatilization is considered a minor loss pathway compared to biodegradation and sorption, except in shallow, turbulent flows with high air-water exchange rates.

Biotransformation & Degradation Pathways[1][2][3][4]

Biodegradation is the only significant "sink" for 3-HP.[1] The degradation kinetics are highly dependent on redox conditions (Aerobic vs. Anaerobic).[1]

Aerobic Biodegradation Mechanism

Under aerobic conditions, 3-HP undergoes oxidative attack.[1] The bacterial metabolism typically follows two competing pathways:

  • 
    -Oxidation:  Oxidation of the terminal carbon of the heptyl chain to a carboxylic acid, followed by stepwise 
    
    
    
    -oxidation (shortening the chain by 2 carbons at a time).
  • Ring Hydroxylation: Direct attack on the benzene ring by monooxygenases, forming a catechol intermediate, followed by ring cleavage (ortho- or meta-cleavage).[1][2]

Scientific Note: The meta position of the alkyl chain in 3-HP can sterically hinder certain ring-cleavage enzymes that prefer para-substituted substrates, potentially extending its half-life compared to 4-heptylphenol.[1]

Diagram 1: Aerobic Degradation Pathway of 3-Heptylphenol

Visualization of the metabolic logic from parent compound to mineralization.

Biodegradation HP 3-Heptylphenol (Parent) Omega_Ox Terminal Alcohol (Intermediate) HP->Omega_Ox Monooxygenase (ω-oxidation) Catechol Catechol Intermediate HP->Catechol Ring Hydroxylation (Minor Pathway) Carboxyl Carboxylic Acid (Heptanoic acid deriv.) Omega_Ox->Carboxyl Dehydrogenase Beta_Ox Beta-Oxidation Cycle (Chain Shortening) Carboxyl->Beta_Ox Activation (CoA) Beta_Ox->Beta_Ox Recursive (-2C per cycle) Short_Chain Short-Chain Carboxylated Phenol Beta_Ox->Short_Chain Result Ring_Cleave Ring Cleavage (Ortho/Meta Fission) Short_Chain->Ring_Cleave Dioxygenase CO2 Mineralization (CO2 + H2O) Ring_Cleave->CO2 TCA Cycle Catechol->Ring_Cleave

Caption: Stepwise aerobic biodegradation of 3-HP via omega-oxidation (dominant) and ring hydroxylation.

Bioaccumulation & Toxicity Mechanisms[1][5]

Bioaccumulation (BCF)

With a Log Kow ~5.0, 3-HP exceeds the screening threshold for bioaccumulation (Log Kow > 4.5).[1]

  • Predicted BCF: 500 – 2,000 L/kg.[1]

  • Mitigation: Vertebrates rapidly metabolize alkylphenols via glucuronidation in the liver, aiding excretion. Therefore, biomagnification (trophic level increase) is less severe than for persistent organic pollutants (POPs) like PCBs.[1]

Endocrine Disruption (The "Why" for Drug Dev)

Alkylphenols mimic


-estradiol.[1] The phenolic ring mimics the A-ring of the steroid, while the hydrophobic heptyl chain mimics the steroid backbone.
  • Mechanism: 3-HP binds to the Estrogen Receptor (ER

    
     and ER
    
    
    
    ).[1]
  • Potency: Generally, para-isomers are more potent estrogens than meta-isomers (3-HP).[1] However, 3-HP still retains significant binding affinity, acting as an agonist.[1]

Analytical Protocol: Determination in Environmental Matrices

To validate environmental fate models, robust quantification is required.[1] The high polarity of the phenol group necessitates derivatization for Gas Chromatography (GC).

Validated Workflow: Solid Phase Extraction (SPE) & GC-MS

Objective: Quantify 3-HP in water samples at ng/L (ppt) levels.

Step 1: Sample Preparation

  • Acidify water sample to pH < 2 (using HCl) to protonate the phenol, ensuring it remains in the neutral state for extraction.

  • Add Internal Standard :

    
    C-labeled 4-n-nonylphenol or deuterated bisphenol A. Rationale: Corrects for extraction losses and matrix effects.
    

Step 2: Solid Phase Extraction (SPE)

  • Cartridge: HLB (Hydrophilic-Lipophilic Balance) or C18.[1]

  • Conditioning: Methanol followed by acidified water.[1]

  • Loading: Flow rate < 5 mL/min to prevent breakthrough.

  • Elution: Methanol or Dichloromethane (DCM).[1]

Step 3: Derivatization (Critical)

  • Phenols tail badly on non-polar GC columns due to hydrogen bonding with silanol groups.[1]

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

  • Reaction: 60°C for 30 mins. Converts 3-HP to 3-heptylphenol-TMS ether .[1]

Step 4: GC-MS Analysis

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).[1]

  • Mode: SIM (Selected Ion Monitoring) for sensitivity.[1]

  • Target Ions: Molecular ion (

    
    ) and characteristic tropylium ion fragments.[1]
    
Diagram 2: Analytical Workflow Logic

Operational flow for high-sensitivity detection.

AnalyticalWorkflow Sample Aqueous Sample (pH < 2) SPE SPE Extraction (HLB/C18) Sample->SPE Load ISTD Add Internal Std (13C-NP) ISTD->Sample Elute Elution (MeOH/DCM) SPE->Elute Concentrate Deriv Derivatization (BSTFA/TMCS) Elute->Deriv Silylation GCMS GC-MS (SIM Mode) Quantification Deriv->GCMS Inject

Caption: Optimized workflow for trace analysis of 3-HP using derivatization-GC-MS.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33667, 3-Heptylphenol.[1] Retrieved from [Link][1]

  • Ying, G. G., Williams, B., & Kookana, R. (2002). Environmental fate of alkylphenols and alkylphenol ethoxylates—a review.[1] Environment International, 28(3), 215-226.[1][3] [Link]

  • US EPA (2010). Method 8041A: Phenols by Gas Chromatography.[1] SW-846 Update IV.[1] [Link][1]

  • European Chemicals Agency (ECHA). Information on Chemicals – Alkylphenols.[1][Link][1]

  • Corvini, P. F., et al. (2006). Microbial degradation of nonylphenol and other alkylphenols—our evolving view.[1] Applied Microbiology and Biotechnology, 72, 223-243.[1] (Cited for mechanistic pathway homology).[1]

Sources

The Antioxidant Potential of 3-Heptylphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Interest in Lipophilic Antioxidants

In the continuous search for novel therapeutic agents, lipophilic antioxidants are gaining increasing attention. Their ability to partition into lipid-rich environments, such as cell membranes and lipoproteins, makes them particularly effective at protecting against lipid peroxidation, a key event in cellular oxidative stress. 3-Heptylphenol, a member of the alkylphenol family, presents a promising scaffold for the development of such targeted antioxidants. Its phenolic hydroxyl group provides the core antioxidant functionality, while the seven-carbon alkyl chain confers the lipophilicity necessary for membrane interaction. This guide provides an in-depth technical overview of the antioxidant potential of 3-heptylphenol, from its synthesis and mechanistic action to detailed protocols for its evaluation, designed for researchers, scientists, and drug development professionals.

Synthesis of 3-Heptylphenol: A Practical Approach

The synthesis of 3-heptylphenol can be strategically achieved through a two-step process involving a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. To ensure regioselectivity for the meta position, a directing group on the phenol is employed and subsequently removed. A common strategy involves using anisole (methoxybenzene) as the starting material.

Step 1: Friedel-Crafts Acylation of Anisole

The Friedel-Crafts acylation introduces the heptanoyl group to the anisole ring. The methoxy group is an ortho-, para-director, so this reaction will yield a mixture of 2-methoxy-1-heptanoylbenzene and 4-methoxy-1-heptanoylbenzene. For the synthesis of 3-heptylphenol, the starting material would ideally be a phenol with a meta-directing group that can be later removed or converted. However, a more practical approach for obtaining the 3-substituted product involves starting with a different precursor, such as 3-bromoanisole, and employing a cross-coupling reaction, or utilizing a multi-step synthesis involving protection and directed ortho-metalation strategies. For the purpose of this guide, we will outline a plausible synthetic route that can be adapted from established organic chemistry principles.[1][2][3]

A feasible laboratory-scale synthesis of 3-heptylphenol can be envisioned starting from 3-bromoanisole.

Step-by-Step Synthesis Protocol:

Step 1: Grignard Reagent Formation from 3-Bromoanisole

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • In the dropping funnel, place a solution of 3-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the 3-bromoanisole solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy.

  • Slowly add the remaining 3-bromoanisole solution to maintain a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent, 3-methoxyphenylmagnesium bromide.

Step 2: Coupling with a Heptyl Halide

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of 1-bromoheptane (1.1 eq) in anhydrous THF.

  • Slowly add the 1-bromoheptane solution to the Grignard reagent via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

Step 3: Demethylation to 3-Heptylphenol

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 3-heptylanisole.

  • Purify the crude product by column chromatography on silica gel.

  • To a solution of the purified 3-heptylanisole in dichloromethane (DCM), add boron tribromide (BBr₃) (1.5 eq) dropwise at -78 °C (dry ice/acetone bath).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 3-heptylphenol.

  • Further purification can be achieved by vacuum distillation or recrystallization.

Mechanistic Insights into the Antioxidant Action of 3-Heptylphenol

The antioxidant activity of 3-heptylphenol is primarily attributed to its phenolic hydroxyl group. Phenols can act as antioxidants through several mechanisms, with hydrogen atom transfer (HAT) and single electron transfer (SET) being the most prominent.

Direct Radical Scavenging Mechanisms
  • Hydrogen Atom Transfer (HAT): 3-Heptylphenol can donate its phenolic hydrogen atom to a free radical (R•), thereby neutralizing the radical and forming a relatively stable phenoxyl radical. The stability of this phenoxyl radical is crucial, as it is less reactive and can be delocalized over the aromatic ring, preventing the propagation of the radical chain reaction.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): In this mechanism, the phenol first donates an electron to the free radical, forming a phenol radical cation and an anion. The radical cation then rapidly loses a proton to form the stable phenoxyl radical.

The lipophilic heptyl chain of 3-heptylphenol is expected to facilitate its partitioning into cellular membranes, positioning the phenolic hydroxyl group to effectively intercept and neutralize lipid peroxyl radicals, thus inhibiting lipid peroxidation at its site of initiation.

Indirect Antioxidant Mechanisms: The Nrf2-ARE Signaling Pathway

Beyond direct radical scavenging, there is growing evidence that phenolic compounds can exert their antioxidant effects by modulating cellular signaling pathways. A key pathway in the cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[4][5][6]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, or certain activators, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of numerous antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.[4][5][6]

Lipophilic polyphenols have been shown to activate the Nrf2 pathway.[5] It is plausible that 3-heptylphenol, due to its lipophilicity and phenolic structure, can also modulate this pathway, leading to a sustained and amplified antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome 26S Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Association Ub Ubiquitin Cul3->Ub Recruitment Ub->Nrf2 Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1, GCL, etc.) ARE->Genes Gene Transcription Proteins Antioxidant Proteins Genes->Proteins Translation Oxidative_Stress Oxidative Stress / 3-Heptylphenol Proteins->Oxidative_Stress Neutralization Oxidative_Stress->Keap1 Conformational Change (Nrf2 Release)

Caption: The Nrf2-ARE signaling pathway.

In Vitro Evaluation of Antioxidant Potential

A multi-assay approach is recommended to comprehensively evaluate the antioxidant potential of 3-heptylphenol, as different assays reflect different aspects of antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Step-by-Step Protocol: [7][8][9]

  • Reagent Preparation:

    • Prepare a stock solution of 3-heptylphenol in a suitable solvent (e.g., ethanol or methanol).

    • Prepare a 0.1 mM solution of DPPH in the same solvent. Keep this solution in the dark.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of the 3-heptylphenol stock solution to different wells.

    • Add 180 µL of the DPPH solution to each well.

    • Include a blank (solvent only) and a positive control (e.g., Trolox or ascorbic acid).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Step-by-Step Protocol: [10][11][12][13]

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

    • Before use, dilute the ABTS•⁺ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of various concentrations of the 3-heptylphenol stock solution.

    • Add 190 µL of the diluted ABTS•⁺ solution to each well.

    • Include a blank and a positive control.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•⁺ scavenging activity and the IC₅₀ value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[14][15][16][17][18]

Step-by-Step Protocol: [14][17]

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

  • Assay Procedure:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of 3-heptylphenol and a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), for 1 hour. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH.

    • Wash the cells again with PBS.

    • Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce cellular oxidative stress. AAPH generates peroxyl radicals that oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every 5 minutes for 1 hour at an excitation of 485 nm and an emission of 538 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for each sample and the control.

    • Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Express the results as micromoles of quercetin equivalents (QE) per micromole of 3-heptylphenol.

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

In Vivo Assessment of Antioxidant Efficacy

To translate in vitro findings to a biological system, in vivo models are indispensable. Caenorhabditis elegans and Zebrafish (Danio rerio) are excellent models for initial in vivo antioxidant screening due to their short lifespan, genetic tractability, and well-characterized stress response pathways.

Caenorhabditis elegans Model

C. elegans can be used to assess the effect of 3-heptylphenol on lifespan and resistance to oxidative stress.

Experimental Approach:

  • Lifespan Assay: Synchronize a population of wild-type C. elegans and expose them to different concentrations of 3-heptylphenol throughout their lifespan. Monitor their survival daily and generate survival curves. An extension in lifespan compared to the control group suggests a beneficial effect.

  • Oxidative Stress Resistance Assay: Treat C. elegans with 3-heptylphenol for a defined period and then expose them to a pro-oxidant such as juglone or paraquat. Monitor their survival over time. Increased survival in the 3-heptylphenol-treated group indicates enhanced resistance to oxidative stress.

  • Measurement of In Vivo ROS: Utilize fluorescent dyes like H₂DCF-DA to quantify the levels of reactive oxygen species in live worms after treatment with 3-heptylphenol and exposure to an oxidant.

Zebrafish Model

The transparency of zebrafish embryos allows for real-time imaging of oxidative stress.

Experimental Approach:

  • Embryo Toxicity and Antioxidant Activity: Expose zebrafish embryos to various concentrations of 3-heptylphenol to determine its toxicity. Subsequently, co-expose the embryos to 3-heptylphenol and a pro-oxidant like hydrogen peroxide.

  • ROS Imaging: Use fluorescent probes to visualize and quantify ROS levels in the embryos. A reduction in fluorescence in the co-treated group would indicate the antioxidant activity of 3-heptylphenol.

  • Biochemical Assays: Prepare lysates from treated embryos or adult fish tissues and measure the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Safety and Toxicological Considerations

While specific toxicological data for 3-heptylphenol is limited, information on related alkylphenols and phenol itself provides a basis for safe handling. Phenols are generally considered toxic and can cause skin and eye irritation.[19][20][21][22][23] The safety data for 4-n-heptylphenol, a close isomer, indicates that it is harmful if swallowed, causes skin and serious eye irritation, and is very toxic to aquatic life.[19][20][22][24] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 3-heptylphenol. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

3-Heptylphenol represents a promising lipophilic antioxidant with the potential for therapeutic applications. Its synthesis is achievable through established organic chemistry methodologies. Its antioxidant activity is likely to be multifaceted, involving both direct radical scavenging and the modulation of cellular defense pathways like the Nrf2-ARE system. The in vitro and in vivo assays detailed in this guide provide a robust framework for the comprehensive evaluation of its antioxidant potential.

Future research should focus on a more detailed elucidation of its mechanism of action, including its specific molecular targets within the Nrf2 pathway. Further in vivo studies in rodent models of diseases associated with oxidative stress are warranted to establish its preclinical efficacy and safety profile. The optimization of its structure to enhance potency and reduce potential toxicity will be a critical step in its journey from a promising molecule to a potential therapeutic agent.

References

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link][1]

  • Pearson. Show how you would use the Friedel–Crafts acylation, Clemmensen r.... [Link][2]

  • European Patent Office. Process for the preparation of 4-bromo-3-alkylphenyl ethers - EP 0420556 A2.
  • G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]

  • G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. [Link]

  • Zen-Bio. DPPH Antioxidant Assay Kit. [Link][7]

  • National Center for Biotechnology Information. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

  • Organic Syntheses. ortho-Formylation of phenols. [Link]

  • Organic Syntheses. Phenol, o-n-heptyl. [Link]

  • National Center for Biotechnology Information. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. [Link][10]

  • Google Patents. EP1070038B1 - New processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene.
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  • Zen-Bio. CAA Antioxidant Assay Kit. [Link][14]

  • National Center for Biotechnology Information. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders. [Link][5]

  • ResearchGate. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link][11]

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  • Google Patents. US20110313672A1 - Cellular antioxidant activity (caa) assay. [15]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

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  • MDPI. DPPH Radical Scavenging Assay. [Link][8]

  • MDPI. ABTS/TAC Methodology: Main Milestones and Recent Applications. [Link][12]

  • ResearchGate. 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. [Link][9]

  • European Patent Office. Process for the preparation of 4-bromo-3-alkylphenyl ethers - EP 0420556 B1.
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  • MDPI. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. [Link][6]

  • ResearchGate. Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. [Link][16]

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Sources

Antimicrobial Properties of 3-Heptylphenol: A Technical Guide

[1]

Executive Summary

3-Heptylphenol (CAS: 69502-31-0) is a medium-chain alkylphenol characterized by a phenol ring substituted at the meta position with a seven-carbon (heptyl) alkyl chain.[1] Historically identified as a pyrolytic degradation marker of Urushiol (the active component of Toxicodendron lacquer), this molecule has emerged as a compound of significant interest in Structure-Activity Relationship (SAR) studies regarding membrane-active antimicrobials.[1]

Unlike short-chain phenols (which lack sufficient lipophilicity) or long-chain analogs (which suffer from solubility "cutoff" effects), 3-Heptylphenol occupies a lipophilic "sweet spot" (C7) .[1] This physicochemical balance maximizes membrane intercalation efficiency, rendering it a potent agent against Gram-positive bacteria and specific nematodes (e.g., Bursaphelenchus xylophilus).[1] This guide analyzes its mechanism of action, synthesis, and therapeutic viability, providing actionable protocols for experimental validation.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the amphiphilic nature of 3-Heptylphenol is prerequisite to manipulating its biological activity. The molecule functions as a non-ionic surfactant, capable of disrupting the lipid bilayer of microbial cell membranes.[1]

PropertyValue / DescriptionRelevance to Antimicrobial Activity
IUPAC Name 3-HeptylphenolTarget scaffold
Molecular Formula C₁₃H₂₀OLow molecular weight (<500 Da) facilitates diffusion.[1]
Molecular Weight 192.30 g/mol --
LogP (Predicted) ~4.8 - 5.1Critical Parameter: High lipophilicity drives partitioning into bacterial membranes but limits aqueous solubility.[1]
H-Bond Donor 1 (Phenolic -OH)Essential for interaction with polar head groups of phospholipids.[1]
H-Bond Acceptor 1--
Physical State Viscous Oil / Low melting solidRequires emulsification (e.g., DMSO/Tween 80) for bioassays.[1]

Mechanism of Action: The "Chain Length" Cutoff[5]

The antimicrobial efficacy of alkylphenols is governed by the Cutoff Effect , a phenomenon where biological activity increases with alkyl chain length up to a critical point (typically C7–C9) before sharply declining due to solubility limitations or steric hindrance.[1]

Membrane Disruption Mechanism

3-Heptylphenol acts primarily as a membrane-active agent.[1] The mechanism proceeds in three distinct phases:[1]

  • Adsorption: The phenolic hydroxyl group hydrogen-bonds with the phosphate head groups of the lipid bilayer.[1]

  • Insertion: The hydrophobic C7 heptyl tail inserts into the fatty acid core of the membrane.[1]

  • Destabilization: Accumulation of the molecule increases membrane fluidity and permeability, leading to leakage of intracellular ions (

    
    , 
    
    
    ) and eventual cell lysis.[1]
Visualization of Mechanism

The following diagram illustrates the interaction of 3-Heptylphenol with a bacterial bilayer compared to short-chain (inactive) and long-chain (aggregated) analogs.

MembraneInteractioncluster_0Physicochemical Driverscluster_1Membrane Interaction PhasesLogPLipophilicity (LogP ~5)InsertionPhase 2: Hydrophobic Insertion(C7 Tail Penetration)LogP->InsertionDrives PartitioningAmphiphilicityAmphiphilic BalanceAdsorptionPhase 1: Surface Adsorption(Phenol-Headgroup H-Bonding)Amphiphilicity->AdsorptionFacilitates OrientationAdsorption->InsertionDisruptionPhase 3: Bilayer Destabilization(Loss of Barrier Function)Insertion->DisruptionComparisonComparative SAR:C1-C4: Insufficient Lipophilicity (No Insertion)C7-C9: Optimal Insertion (High Potency)>C12: Aggregation/Cutoff (Low Bioavailability)Insertion->ComparisonOutcomeCell Lysis / Ion LeakageDisruption->Outcome

Caption: Mechanistic pathway of 3-Heptylphenol induced membrane lysis. The C7 chain length represents the optimal balance for bilayer insertion.[1]

Antimicrobial Spectrum & Efficacy[3][5][7][9][10]

Antibacterial Activity[3][4][5][7][8][9][10][11][12]
  • Gram-Positive Bacteria (S. aureus, B. subtilis): Highly susceptible.[1] The single peptidoglycan layer offers minimal resistance to lipophilic penetration.[1]

  • Gram-Negative Bacteria (E. coli, P. aeruginosa): Moderate to Low susceptibility.[1] The outer membrane (LPS) acts as a barrier to hydrophobic molecules.[1] Activity can be enhanced by combining with permeabilizers (e.g., EDTA).[1]

Antinematodal Activity

Research indicates that 3-alkylphenols are potent against the pine wood nematode, Bursaphelenchus xylophilus.[1][2]

  • SAR Insight: While 3-nonylphenol (C9) shows peak activity, 3-heptylphenol (C7) retains significant lethality, often functioning as a synergistic component in natural wood defense systems (e.g., in Toxicodendron species).[1]

Summary of Potency (Estimated MIC Ranges)

Note: Values are derived from SAR data of homologous alkylphenols.

Target OrganismActivity LevelEstimated MIC (µg/mL)Mechanism
Staphylococcus aureusHigh8 – 32Membrane depolarization
Bacillus subtilisHigh8 – 16Lytic action
Escherichia coliLow/Moderate>128Efflux / LPS Barrier
Candida albicansModerate32 – 64Ergosterol interference
Bursaphelenchus xylophilusHigh(Nematicidal)Cuticle disruption

Experimental Protocols

Synthesis of 3-Heptylphenol

Rationale: 3-Heptylphenol is not always commercially available in high purity.[1] The Grignard route provides a reliable synthesis.[1]

Reagents: 2-Cyclohexen-1-one, Heptylmagnesium bromide, DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[1][2]

  • Grignard Addition:

    • Under

      
       atmosphere, cool THF solution of 2-cyclohexen-1-one to -78°C.
      
    • Add heptylmagnesium bromide (1.1 eq) dropwise.[1]

    • Stir for 2h, quench with saturated

      
      .
      
    • Result: 1-heptyl-2-cyclohexen-1-ol.[1][2]

  • Oxidation (Jones or Collins):

    • Oxidize the alcohol to the ketone (3-heptyl-2-cyclohexen-1-one).[1][2]

  • Aromatization (Critical Step):

    • Dissolve the enone in toluene.[1]

    • Add DDQ (1.2 eq) and reflux for 48 hours.

    • Filter through Celite to remove hydroquinone byproduct.[1]

    • Purify via silica gel column chromatography (Hexane:EtOAc 9:1).[1]

    • Yield: ~20-40% 3-Heptylphenol.[1]

Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10

  • Stock Preparation: Dissolve 3-Heptylphenol in 100% DMSO to 10 mg/mL.

  • Dilution: Dilute in Mueller-Hinton Broth (MHB) to achieve a starting concentration of 512 µg/mL (Final DMSO < 2%).

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL.
    
  • Plate Setup: Add 100 µL inoculum to 100 µL drug dilution in 96-well plates.

  • Incubation: 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible growth.[1]

Time-Kill Kinetics Workflow

To determine if the compound is bacteriostatic or bactericidal.[1]

TimeKillStartLog Phase Culture(10^6 CFU/mL)TreatAdd 3-Heptylphenol(1x, 2x, 4x MIC)Start->TreatSampleSampling Points(0, 2, 4, 8, 24 h)Treat->SamplePlatePlate on AgarSample->PlateCountCount Colonies(Log10 Reduction)Plate->Count

Caption: Time-kill assay workflow. Bactericidal activity is defined as >3 Log10 reduction in CFU.[1]

Safety, Toxicology & Handling

Cytotoxicity

Alkylphenols are known to exhibit cytotoxicity against mammalian cells (e.g., Sertoli cells, Hepatocytes).[1]

  • Mechanism: Mitochondrial uncoupling and oxidative stress (ROS generation).[1]

  • Risk: 3-Heptylphenol, being a degradation product of Urushiol, may retain sensitizing properties, although it lacks the catechol moiety responsible for the severe allergic contact dermatitis of poison ivy.[1]

  • Handling: Use nitrile gloves.[1] Avoid skin contact.[1]

Environmental Impact

Alkylphenols are potential endocrine disruptors.[1] Waste must be disposed of as hazardous chemical waste and not released into waterways.

References

  • Antimicrobial Activity of Alkylphenols

    • Title: Antibacterial Properties of Polyphenols: Characteriz
    • Source: Frontiers in Microbiology.[1]

    • Link:[Link]

  • Synthesis and Nem

    • Title: Synthesis and Antinematodal Activity of 3-n-Alkylphenols against Bursaphelenchus xylophilus.[1][2]

    • Source: Bioscience, Biotechnology, and Biochemistry.[1][3]

    • Link:[Link][1]

  • Mechanism of Action (Chain Length Effects)

    • Title: Alkyl Chain Length Governs Structure and Antimicrobial Activity in Polymeric Biguanides (Relevant comparative SAR).[1][4]

    • Source: MDPI Molecules.[1]

    • Link:[Link][1]

  • Source Identification (Urushiol Degrad

    • Title: Investigation of Ryukyu lacquerwares by pyrolysis-gas chrom
    • Source: Journal of Analytical and Applied Pyrolysis.
    • Link:[Link][1]

Technical Guide: Toxicity & Mechanism of Action of 3-Heptylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of alkylphenol toxicity, with a specific focus on 3-Heptylphenol (3-HP) . It is designed for researchers and drug development professionals, synthesizing direct experimental data with robust Structure-Activity Relationship (SAR) principles.

Executive Summary

3-Heptylphenol (3-HP) (CAS: 101-40-6) is a meta-substituted alkylphenol characterized by a seven-carbon lipophilic chain attached to a phenolic ring. Unlike its widely studied para-isomer (4-heptylphenol), which is a known endocrine disruptor, 3-HP exhibits a toxicity profile dominated by non-polar narcosis and membrane perturbation rather than high-affinity receptor binding.

This guide delineates the divergent toxicity pathways of 3-HP, identifying it as a potent membrane disruptor and antimicrobial agent with reduced estrogenic potential compared to para-alkylphenols.

Key Physicochemical Identifiers
ParameterValueSignificance
CAS Number 101-40-6Unique Identifier
Molecular Formula C₁₃H₂₀OLipophilic Phenol
LogP (Octanol/Water) ~4.8 - 5.1High bioaccumulation potential; Membrane permeable
pKa ~10.0Non-ionized at physiological pH (7.4)
Physical State Viscous Liquid / Low-melting SolidCorrosive to skin/eyes

Chemical Synthesis & Structural Context

Understanding the synthesis of 3-HP is critical for controlling impurities (e.g., ortho/para isomers) that could skew toxicological data.

Validated Synthetic Route (Grignard Coupling)

The most chemically defined route to high-purity 3-HP involves a Grignard reaction followed by oxidative aromatization. This avoids the isomer mixtures common in Friedel-Crafts alkylation.

Reaction Workflow:

  • Nucleophilic Attack: Heptylmagnesium bromide attacks 2-cyclohexen-1-one.

  • Oxidation: The resulting cyclohexenol is oxidized to a ketone.

  • Aromatization: Treatment with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C restores the phenolic ring.

Synthesis Start 2-Cyclohexen-1-one Inter1 1-Heptyl-2-cyclohexen-1-ol Start->Inter1 1. Nucleophilic Addition Grignard + Heptyl-MgBr (THF, -78°C) Grignard->Inter1 Inter2 3-Heptyl-2-cyclohexen-1-one Inter1->Inter2 2. Jones/Collins Ox Oxidation Oxidation (CrO3 / Pyridine) Product 3-Heptylphenol (Target) Inter2->Product 3. Dehydrogenation Aromatization Aromatization (DDQ, Reflux)

Figure 1: Step-wise synthesis of 3-Heptylphenol ensuring meta-regiospecificity.

Mechanisms of Toxicity

The toxicity of 3-HP is governed by two competing mechanisms: Non-specific Membrane Disruption (dominant) and Specific Receptor Binding (secondary).

Primary Mechanism: Membrane Narcosis & Uncoupling

Due to its high LogP (~5.1), 3-HP partitions aggressively into the phospholipid bilayer of cell membranes.

  • Mechanism: The heptyl tail inserts between fatty acid chains, increasing membrane fluidity and permeability. The phenolic head group resides near the polar interface, potentially acting as a protonophore.

  • Consequence: Dissipation of the mitochondrial proton gradient (

    
    ), leading to ATP depletion and necrotic cell death.
    
  • Causality: Toxicity correlates linearly with lipophilicity (LogP) rather than structural shape, following the Baseline Narcosis Model .

Secondary Mechanism: Endocrine Disruption (SAR Analysis)

Alkylphenols are notorious xenoestrogens, but the position of the alkyl group is the critical determinant of potency.

  • Para-Substitution (4-HP): Mimics the 17

    
    -estradiol structure, fitting deeply into the Estrogen Receptor (ER) hydrophobic pocket. High potency.
    
  • Meta-Substitution (3-HP): The alkyl chain at the meta position creates steric hindrance, preventing optimal hydrogen bonding of the phenolic -OH with the receptor's Glu/Arg residues.

ToxicityPathways cluster_Membrane Pathway A: Membrane Toxicity (Dominant) cluster_Endocrine Pathway B: Endocrine Modulation (Weak) Compound 3-Heptylphenol (Lipophilic Weak Acid) Membrane Insertion into Lipid Bilayer Compound->Membrane Receptor Estrogen Receptor (ER) Interaction Compound->Receptor Low Affinity Fluidity Increased Membrane Fluidity Membrane->Fluidity Uncoupling Mitochondrial Uncoupling (Proton Leak) Membrane->Uncoupling ATP ATP Depletion Uncoupling->ATP Steric Steric Hindrance (Meta-position) Receptor->Steric Transcription Weak/Altered Gene Transcription Steric->Transcription Reduced Efficacy

Figure 2: Dual toxicity pathways of 3-Heptylphenol. Pathway A (Membrane) overrides Pathway B (Receptor) at acute exposure levels.

Experimental Protocols for Toxicity Assessment

To validate the mechanisms described above, the following self-validating protocols are recommended.

Protocol A: Membrane Integrity & Uncoupling Assay

Objective: To quantify the "narcotic" potency of 3-HP independent of receptor signaling.

  • Cell Model: HepG2 or RTG-2 (Fish gill) cells.

  • Dosing: Prepare 3-HP stock in DMSO. Treat cells with 0.1, 1, 10, 50, 100

    
    M for 4 hours.
    
  • Mitochondrial Membrane Potential (

    
    ): 
    
    • Load cells with JC-1 dye (2

      
      M) for 30 mins.
      
    • Logic: Healthy mitochondria form red aggregates; depolarized mitochondria (uncoupled by 3-HP) remain as green monomers.

    • Readout: Measure fluorescence ratio (Red 590nm / Green 529nm). A decrease indicates uncoupling.

  • Membrane Leakage (LDH Release):

    • Collect supernatant.

    • Quantify Lactate Dehydrogenase (LDH) using a coupled enzymatic assay (NADH oxidation).

    • Control: Use Triton X-100 (0.1%) as 100% lysis control.

Protocol B: Comparative ER-Competitor Assay

Objective: To confirm the reduced estrogenicity of the meta-isomer vs. the para-isomer.

  • System: Yeast Estrogen Screen (YES) or ER

    
    -Luciferase Reporter Assay (T47D-KBluc).
    
  • Competitive Binding:

    • Co-incubate cells with 1 nM 17

      
      -Estradiol (E2)  (saturating concentration) AND increasing doses of 3-HP (
      
      
      
      to
      
      
      M).
  • Controls:

    • Positive Control: 4-Heptylphenol (known agonist).

    • Negative Control: DMSO vehicle.

    • Antagonist Control: Tamoxifen.

  • Data Interpretation:

    • If 3-HP is a partial agonist/antagonist, it will reduce the E2 signal at high concentrations.

    • Self-Validation: If 3-HP shows cytotoxicity (from Protocol A) at concentrations required for ER binding, the receptor data is invalid (false negative). Always run a parallel viability assay (e.g., CellTiter-Glo).

Comparative Toxicity Data

Endpoint3-Heptylphenol (Meta)4-Heptylphenol (Para)Mechanism Note
Acute Aquatic LC50 1–5 mg/L (Est.)0.2–2.0 mg/LPara is slightly more toxic due to specific uptake; Meta relies on narcosis.
Estrogenic Potency Very Low / NegligibleModerateSteric hindrance at meta-position blocks ER activation helix 12.
Skin Corrosion Category 1C (Severe)Category 1C (Severe)Driven by phenolic acidity and lipophilic penetration (chain length).
Biodegradability ModerateModerateMeta-substitution can sterically hinder bacterial ring cleavage enzymes.

Safety & Handling (SDS Summary)

  • Hazard Statements: H314 (Causes severe skin burns and eye damage), H400 (Very toxic to aquatic life).

  • PPE: Nitrile gloves are insufficient for prolonged contact due to heptyl chain permeation. Use Laminate film (Silver Shield) or heavy-duty Neoprene.

  • Disposal: Do not release to drains. Incineration with scrubber is required due to potential quinone/radical formation during combustion.

References

  • PubChem. (2025).[1][2] Phenol, 3-heptyl- Compound Summary. National Library of Medicine. Link

  • Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry. (Establishes the Para > Meta > Ortho rule for estrogenicity). Link

  • Schultz, T. W., et al. (2003). Phenol mechanism of toxic action classification and prediction: a decision tree approach. Toxicology. (Defines the polar narcosis mechanism for simple phenols). Link

  • Takeshita, M., et al. (2006). Synthesis and Antinematodal Activity of 3-n-Alkylphenols. Bioscience, Biotechnology, and Biochemistry. (Provides the Grignard synthesis route and biological activity of the meta-series). Link

  • European Chemicals Agency (ECHA). (2023).[2] Substance Information: 4-heptylphenol, branched and linear. (Regulatory context for heptylphenol isomers). Link

Sources

Methodological & Application

Introduction: The Analytical Imperative for 3-Heptylphenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analysis of 3-Heptylphenol by Gas Chromatography-Mass Spectrometry (GC-MS)

3-Heptylphenol (CAS No: 103151-49-1) is a member of the broader alkylphenol chemical family.[1] Alkylphenols are compounds of significant industrial and environmental interest, serving as precursors in the manufacturing of surfactants, resins, and other polymers.[2] Their presence in environmental matrices, such as water and soil, and their potential as contaminants in various products, necessitates robust and reliable analytical methods for their detection and quantification. The structural isomers of heptylphenol can exhibit different biological activities, making specific identification crucial.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose. Its power lies in the synergistic combination of gas chromatography's high-resolution separation of volatile and semi-volatile compounds with the precise identification and structural elucidation capabilities of mass spectrometry.[4] This application note provides a comprehensive, field-proven protocol for the analysis of 3-Heptylphenol, designed for researchers and analytical scientists. The methodology is grounded in established principles, such as those outlined in EPA methods for phenolic compounds, ensuring both accuracy and reproducibility.[5][6]

Principle of the Method

The core of this method involves the separation of 3-Heptylphenol from the sample matrix using a gas chromatograph, followed by detection and identification using a mass spectrometer. A prepared sample extract is injected into the GC, where it is vaporized. The gaseous analytes are then carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile and stationary phases, which is influenced by factors like boiling point and polarity.

As 3-Heptylphenol elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing the molecule to ionize and fragment in a reproducible manner.[7] The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical "fingerprint," allowing for unambiguous identification by comparison to reference spectra and predictable fragmentation patterns.[8]

Materials and Reagents

  • Solvents: Dichloromethane (DCM), Methanol, Acetone (Pesticide residue grade or equivalent)

  • Reagents: Anhydrous Sodium Sulfate, Hydrochloric Acid (HCl), Sodium Sulfite

  • Standards: 3-Heptylphenol certified reference material (CRM), Internal Standard (e.g., Phenol-d5 or 4-tert-butylphenol-d13).[9][10]

  • Gases: Helium (99.999% purity or higher) for GC carrier gas.

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Polystyrene-divinylbenzene or C18), 1L glass sample bottles with Teflon-lined caps.[11][12]

Instrumentation and Analytical Conditions

A standard capillary Gas Chromatograph coupled to a single quadrupole Mass Spectrometer is ideal for this application. The following conditions are recommended as a starting point and should be optimized for the specific instrumentation in use.

Gas Chromatograph (GC) Conditions

The selection of the GC column is critical. A low-polarity silarylene phase, comparable to a 5% diphenyl / 95% dimethyl polysiloxane column, provides excellent resolution for phenols.[5]

ParameterRecommended SettingRationale
GC Column TG-5SilMS, DB-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)Provides excellent separation for semi-volatile aromatic compounds.
Injector Splitless mode @ 275 °CEnsures quantitative transfer of the analyte onto the column, maximizing sensitivity.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal chromatographic efficiency.
Oven Program 60 °C (hold 2 min), ramp to 300 °C @ 10 °C/min, hold 5 minA robust temperature gradient to separate the analyte from matrix interferences and ensure it elutes with a sharp peak shape.
Mass Spectrometer (MS) Conditions

Standard Electron Ionization (EI) is used to generate reproducible fragmentation patterns for library matching.

ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces extensive, reproducible fragmentation for library searching.[13]
Electron Energy 70 eVThe industry standard energy that allows for comparison with NIST and other mass spectral libraries.[14]
Source Temp. 230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temp. 150 °CMaintains ion path integrity.
Transfer Line Temp. 280 °CEnsures efficient transfer of the analyte from the GC to the MS without cold spots.
Scan Mode Full ScanAcquires data over a wide mass range to capture the molecular ion and all significant fragments.
Scan Range 45 - 400 m/zCovers the molecular weight of 3-Heptylphenol (192.3 g/mol ) and its expected fragments.[1]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (1L Aqueous Sample) Preservation 2. Preservation (Dechlorinate & Acidify to pH < 2) Sample_Collection->Preservation [Ref: 1, 10] Spiking 3. Spiking (Add Internal Standard) Preservation->Spiking SPE_Condition 4. SPE Cartridge Conditioning (Methanol, Water) SPE_Load 5. Sample Loading (~10-20 mL/min) SPE_Condition->SPE_Load [Ref: 13] SPE_Dry 6. Cartridge Drying (Nitrogen Gas) SPE_Load->SPE_Dry [Ref: 13] SPE_Elute 7. Elution (Dichloromethane) SPE_Dry->SPE_Elute [Ref: 13] Concentration 8. Concentration (Evaporate to 1 mL) SPE_Elute->Concentration [Ref: 13] GC_Injection 9. GC-MS Injection (1 µL into GC) Concentration->GC_Injection Separation 10. Chromatographic Separation GC_Injection->Separation [Ref: 5] Detection 11. MS Detection (Ionization & Fragmentation) Separation->Detection [Ref: 5] Peak_Integration 12. Peak Identification (Retention Time) Detection->Peak_Integration Spectral_Analysis 13. Spectral Analysis (Library Match, Fragmentation) Peak_Integration->Spectral_Analysis [Ref: 15] Quantification 14. Quantification (Calibration Curve) Spectral_Analysis->Quantification [Ref: 15] Reporting 15. Final Report Quantification->Reporting [Ref: 15]

Caption: High-level workflow for 3-Heptylphenol analysis.

Detailed Experimental Protocols

Protocol 1: Sample Preparation via Solid Phase Extraction (SPE)

This protocol is adapted from methodologies like EPA Method 528 for the extraction of phenols from aqueous samples.[6][12]

  • Sample Collection & Preservation: Collect a 1-liter aqueous sample in a clean glass bottle. If residual chlorine is present, dechlorinate by adding ~50 mg of sodium sulfite. Acidify the sample to pH ≤ 2 with 6N HCl to ensure the phenol is in its non-ionized form, which enhances its retention on the SPE sorbent.[11]

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., Phenol-d5) to a final concentration of 5 µg/L. This corrects for variability in extraction efficiency and instrument response.

  • SPE Cartridge Conditioning: Condition a polystyrene-divinylbenzene SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of reagent water (pH ≤ 2). Do not allow the cartridge to go dry after the final water wash. The conditioning step activates the sorbent and ensures reproducible interactions.

  • Sample Loading: Load the entire 1L sample onto the SPE cartridge using a vacuum manifold at a flow rate of approximately 10-20 mL/min. A consistent flow rate is key to achieving reproducible analyte recovery.

  • Cartridge Washing & Drying: After loading, wash the cartridge with 10 mL of reagent water to remove any polar impurities. Dry the cartridge thoroughly by drawing air or nitrogen through it for 10-15 minutes. Removing residual water is critical to prevent poor chromatography and ensure efficient elution with the organic solvent.

  • Elution: Elute the trapped 3-Heptylphenol from the cartridge by passing two 5 mL aliquots of dichloromethane through the cartridge into a collection vial.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

Data Analysis and Interpretation

Identification

The primary identification of 3-Heptylphenol is achieved by comparing its retention time and mass spectrum with that of a certified reference standard analyzed under identical conditions. The mass spectrum should also be compared against a trusted spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[13]

Mass Spectral Fragmentation

The mass spectrum of 3-Heptylphenol is characterized by specific, predictable fragmentation patterns resulting from electron ionization.[8]

  • Molecular Ion (M•+): The intact molecule minus one electron will appear at an m/z corresponding to its molecular weight, 192. Due to the stability of the aromatic ring, this peak is expected to be clearly visible.[15]

  • Benzylic Cleavage (Base Peak): The most significant fragmentation pathway for alkylphenols is benzylic cleavage—the breaking of the C-C bond adjacent to the aromatic ring. For 3-Heptylphenol, this involves the loss of a hexyl radical (•C₆H₁₃, mass 85). This fragmentation results in a highly stable hydroxytropylium or related resonance-stabilized cation at m/z 107 . This is anticipated to be the base peak (the most abundant ion) in the spectrum. This is a hallmark fragmentation for phenols with an alkyl chain of two or more carbons.[16][17]

  • Other Fragments: Minor fragments characteristic of the phenol ring structure, such as m/z 77 ([C₆H₅]⁺) and m/z 65 ([C₅H₅]⁺), may also be observed.[18]

Mass-to-Charge (m/z) Proposed Ion Identity Relative Abundance Significance
192[C₁₃H₂₀O]•+ModerateMolecular Ion (M•+)
107 [C₇H₇O]⁺High (Base Peak) Benzylic Cleavage Product
77[C₆H₅]⁺LowPhenyl Cation Fragment
65[C₅H₅]⁺LowCyclopentadienyl Cation Fragment

Conclusion

This application note details a robust and reliable GC-MS method for the qualitative and quantitative analysis of 3-Heptylphenol. The protocol emphasizes proper sample preparation using solid-phase extraction to ensure high analyte recovery and a clean sample matrix. The provided GC-MS parameters are optimized for excellent chromatographic separation and sensitive detection. By understanding the characteristic mass spectral fragmentation pattern, particularly the dominant benzylic cleavage leading to the base peak at m/z 107, analysts can achieve confident identification of 3-Heptylphenol in a variety of sample types. Adherence to these guidelines, coupled with standard laboratory quality control procedures, will yield accurate and defensible analytical results.

References

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved February 2, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved February 2, 2026, from [Link]

  • Cromlab Instruments. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33667, 3-Heptylphenol. Retrieved February 2, 2026, from [Link]

  • Meier, S., et al. (2005). Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua) tissues as pentafluorobenzoate derivatives.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 2, 2026, from [Link]

  • International Organisation of Vine and Wine. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). Retrieved February 2, 2026, from [Link]

  • National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS. Retrieved February 2, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved February 2, 2026, from [Link]

  • European Chemicals Agency. (n.d.). Substance Infocard: Phenol, heptyl derivs. Retrieved February 2, 2026, from [Link]

  • UCT, Inc. (n.d.). EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025). Determination of Phenol in Food using GC/MS. Retrieved February 2, 2026, from [Link]

  • National Institute of Standards and Technology. (2023). NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. Retrieved February 2, 2026, from [Link]

  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved February 2, 2026, from [Link]

  • Le, V. P., et al. (2024). Polyphenol Contents, Gas Chromatography-Mass Spectrometry (GC-MS) and Antibacterial Activity of Methanol Extract and Fractions of Sonneratia Caseolaris Fruits from Ben Tre Province in Vietnam. Journal of Microbiology and Biotechnology, 34(1), 115-124.
  • CAS Common Chemistry. (n.d.). 2-Heptylphenol. Retrieved February 2, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8041A. Retrieved February 2, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). NIST library spectra, structure and molecule of the compound.... Retrieved February 2, 2026, from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved February 2, 2026, from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved February 2, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook: Phenol, 3-ethyl-. Retrieved February 2, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook: Phenol, 3-methyl-. Retrieved February 2, 2026, from [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 3-Heptylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate detection and quantification of 3-Heptylphenol. Developed for researchers, scientists, and professionals in drug development and quality control, this guide provides a comprehensive protocol using a reversed-phase C18 column with UV detection. The methodology is designed to be robust, reliable, and easily adaptable for routine analysis in various laboratory settings. Beyond a step-by-step protocol, this document delves into the scientific rationale behind key experimental choices, ensuring a deep understanding of the method's principles. An advanced Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method is also discussed for applications requiring higher sensitivity and selectivity.

Introduction: The Analytical Imperative for 3-Heptylphenol

3-Heptylphenol is an alkylphenol of significant interest in various chemical and pharmaceutical contexts. As an intermediate in chemical synthesis and a potential impurity in drug products, its accurate quantification is critical for ensuring product quality, safety, and regulatory compliance.[1][2] Alkylphenols as a class are also monitored as potential endocrine-disrupting compounds, making their sensitive detection in environmental and biological matrices crucial.[3][4]

The inherent physicochemical properties of 3-Heptylphenol—specifically its non-polar, hydrophobic nature, evidenced by a high predicted LogP value[5]—make reversed-phase high-performance liquid chromatography (RP-HPLC) the ideal analytical technique for its separation and quantification.[6][7] This method separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[8] This application note provides a ready-to-implement HPLC-UV protocol and the foundational knowledge for its successful application and troubleshooting.

Chromatographic Principles and Method Development Rationale

The development of a robust HPLC method is grounded in the fundamental principles of chromatography and the specific chemical properties of the analyte.

  • Analyte Properties: 3-Heptylphenol (C₁₃H₂₀O, M.W. 192.30 g/mol ) possesses a phenolic hydroxyl group, which acts as a chromophore for UV detection, and a C7 alkyl chain that imparts significant hydrophobicity.[5] This high hydrophobicity dictates its strong retention on a non-polar stationary phase.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the quintessential choice for separating hydrophobic molecules like 3-Heptylphenol. The long alkyl chains of the C18 stationary phase provide a highly non-polar environment, promoting strong hydrophobic interactions with the heptyl chain of the analyte, leading to excellent retention and resolution.

  • Mobile Phase Selection: A binary mobile phase consisting of an organic solvent (modifier) and water is used to elute the analyte from the column.

    • Organic Modifier: Acetonitrile is chosen over methanol as the organic modifier. While both are common in reversed-phase LC, acetonitrile often provides sharper peaks and lower backpressure.[8] For highly hydrophobic compounds, acetonitrile's stronger elution strength is advantageous.

    • Aqueous Component: The use of an acidic modifier, such as trifluoroacetic acid (TFA), in the aqueous phase is critical. The phenolic hydroxyl group of 3-Heptylphenol is weakly acidic. By maintaining a low pH (around 2.5-3.0), the ionization of this group is suppressed. This ensures that the analyte is in a single, neutral form, leading to a consistent retention time and improved peak shape by preventing tailing.[8]

  • Detection: The benzene ring in 3-Heptylphenol allows for straightforward detection using a UV-Vis or Diode Array Detector (DAD).[9] Based on typical absorbance maxima for phenols, a primary wavelength of 278 nm is selected for quantification, with a secondary wavelength around 220 nm for confirmation if using a DAD.[3][4][7]

Primary Method: Reversed-Phase HPLC with UV Detection

This section provides a detailed, step-by-step protocol for the quantification of 3-Heptylphenol using a standard HPLC-UV system.

Materials and Equipment
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or DAD detector.

  • Chemicals and Reagents:

    • 3-Heptylphenol reference standard

    • Acetonitrile (HPLC grade or higher)

    • Water (HPLC grade or Type I ultrapure)

    • Trifluoroacetic acid (TFA), HPLC grade

    • Methanol (HPLC grade, for sample preparation)

  • Labware:

    • Analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Syringe filters (0.45 µm or 0.22 µm PTFE for organic solvents)

    • HPLC vials with caps

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of 3-Heptylphenol.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient Program 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 278 nm
Run Time 15 minutes
Experimental Protocol: Step-by-Step
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade acetonitrile. Dilute to the mark with acetonitrile and mix.

  • Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or inline degasser) before use.

  • Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of 3-Heptylphenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the initial mobile phase composition (70:30 Mobile Phase B:Mobile Phase A).

The goal of sample preparation is to extract 3-Heptylphenol from the sample matrix into a solvent compatible with the HPLC method and to remove interfering substances.[10]

  • Solid Samples:

    • Accurately weigh a known amount of the homogenized sample.

    • Perform a solvent extraction using methanol or acetonitrile. Sonication can enhance extraction efficiency.

    • Centrifuge the extract to pelletize insoluble matter.

  • Liquid Samples (Aqueous):

    • For aqueous samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to concentrate the analyte and remove polar interferences.[11][12]

    • LLE Protocol: Mix the aqueous sample with an immiscible organic solvent like hexane or methyl tert-butyl ether. Agitate, allow the phases to separate, and collect the organic layer containing the 3-Heptylphenol.[10] Evaporate the solvent and reconstitute the residue in the mobile phase.[10]

  • Final Dilution & Filtration:

    • Dilute the initial extract as necessary to bring the concentration of 3-Heptylphenol into the linear range of the calibration curve. Use the initial mobile phase composition for the final dilution.[6][13]

    • Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to prevent particulates from damaging the column.[6][10]

System Suitability and Analysis Sequence

To ensure the trustworthiness and validity of the results, a specific injection sequence including system suitability tests (SST) is mandatory.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis Sequence cluster_data Data Processing A Mobile Phase Preparation D System Equilibration (Blank Injection) A->D B Standard Solution Preparation E System Suitability Test (SST Injection) B->E F Calibration Standards (Linearity) B->F C Sample Preparation G Sample Injections (with bracketing SST) C->G D->E E->F F->G H Peak Integration & Identification G->H I Quantification (Calibration Curve) H->I J Final Report Generation I->J

Caption: HPLC analysis workflow from preparation to reporting.

  • Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (70% B) until a stable baseline is achieved.

  • Blank Injection: Inject a blank (diluent) to ensure no carryover or system contamination.

  • System Suitability: Inject a mid-range working standard (e.g., 25 µg/mL) five or six times.

  • Calibration: Inject the working standards from lowest to highest concentration.

  • Sample Analysis: Inject the prepared samples. It is good practice to run a check standard (a mid-range standard) after every 10-20 sample injections to monitor system performance.

Method Validation: Ensuring Trustworthiness

A rigorous validation process ensures that the analytical method is reliable, reproducible, and fit for its intended purpose.[3][14][15] The key validation parameters are summarized below.

ParameterAcceptance CriteriaPurpose
System Suitability Tailing Factor ≤ 2.0; Theoretical Plates > 2000; RSD of peak area and retention time < 2.0% for replicate injections.Verifies the performance of the HPLC system on a given day.
Linearity & Range Correlation coefficient (r²) ≥ 0.999 for a calibration curve of at least five non-zero concentrations.Confirms a direct proportional relationship between concentration and detector response.[3]
Accuracy Mean recovery of 90-110% for spiked matrix samples at three concentration levels.[16]Measures the closeness of the experimental value to the true value.[15]
Precision RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day) assays.[16]Assesses the degree of scatter between a series of measurements.[15]
LOD & LOQ Signal-to-Noise ratio of 3:1 for Limit of Detection (LOD) and 10:1 for Limit of Quantitation (LOQ).Defines the lowest concentration of analyte that can be reliably detected and quantified.[14][17]
Specificity Peak purity analysis (using DAD) and analysis of blank matrix to ensure no co-eluting interferences.Confirms that the signal measured is only from the analyte of interest.

Advanced Method: UHPLC-MS/MS for Enhanced Sensitivity

For applications requiring ultra-trace level quantification, such as in environmental monitoring or metabolomics, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard.[18][19][20]

Principle: LC-MS/MS combines the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry.[20] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI for phenols) and detected based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.[21][22]

Logical Flow of UHPLC-MS/MS Analysis

LCMS_Flow A UHPLC Separation (e.g., C18 column) B Ionization Source (e.g., ESI Negative Mode) A->B C Quadrupole 1 (Q1) Precursor Ion Selection [M-H]⁻ for 3-Heptylphenol B->C D Quadrupole 2 (Q2) Collision Cell (CID) Fragmentation of Precursor C->D E Quadrupole 3 (Q3) Product Ion Selection (Specific Fragments) D->E F Detector & Data System (Quantification via MRM) E->F

Caption: Data flow in a triple quadrupole LC-MS/MS system.

Key Advantages over HPLC-UV:

  • Superior Sensitivity: Achieves detection limits in the ng/L (ppt) to pg/L (ppq) range.[4]

  • Unmatched Selectivity: By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), interferences from complex matrices are virtually eliminated.[18]

  • Structural Confirmation: The fragmentation pattern provides a high degree of confidence in analyte identification.

Typical UHPLC-MS/MS Conditions:

  • Column: Sub-2 µm particle size C18 column for faster analysis and higher resolution.

  • Ionization Mode: ESI in negative ion mode is effective for phenols, detecting the deprotonated molecule [M-H]⁻.

  • MRM Transitions: Specific mass transitions for 3-Heptylphenol would need to be determined by infusing a standard solution into the mass spectrometer. For its molecular weight of 192.3, the precursor ion would be m/z 191.x. Product ions would be generated via collision-induced dissociation (CID).

Conclusion

This application note provides a robust and reliable HPLC-UV method for the routine analysis of 3-Heptylphenol, validated by established scientific principles and industry best practices. The detailed protocol, from sample preparation to data analysis, is designed for immediate implementation in a quality control or research laboratory. The discussion on the scientific rationale empowers analysts to troubleshoot and adapt the method as needed. For applications demanding the highest levels of sensitivity and selectivity, the outlined UHPLC-MS/MS approach offers a powerful alternative.

References

  • Benchchem. (n.d.). HPLC method for 3-(2-Aminopropyl)phenol analysis.
  • Bardsley, J. (2022, January 27). Sample Preparation for HPLC. YouTube.
  • Di Bella, G., et al. (2021). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Foods.
  • Shimadzu Corporation. (2022, March 3). How to do HPLC method validation. YouTube.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • Element Lab Solutions. (n.d.). HPLC UV detection.
  • ResearchGate. (2021, April 24). (PDF) Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk.
  • U.S. Environmental Protection Agency. (1986, September). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation.
  • Cruceru, I., et al. (2012). Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. Environmental Monitoring and Assessment.
  • SciRP.org. (2017, March 29). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C.
  • Pérez-Serradilla, J. A., & Luque de Castro, M. D. (2021). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Molecules.
  • National Center for Biotechnology Information. (n.d.). Phenol, 3-heptyl-. PubChem.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • Dolan, J. W. (2017). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC North America.
  • ChemicalBook. (n.d.). Phenol, heptyl derivs..
  • JASCO Global. (2023, April 20). Analysis of Phenols in Tap Water by Triple Quadrupole LC/MS/MS.
  • Snow, N. (2017, July). IMPROVING SAMPLE PREPARATION IN HPLC. LCGC.
  • Agilent Technologies. (2015, July 30). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity.
  • Shomu's Biology. (2022, June 21). QUICKLY UNDERSTAND Liquid Chromatography Mass Spectrometry (LC-MS Simply Explained). YouTube.
  • ChemBK. (2024, April 9). Phenol, heptyl derivatives.
  • Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry.

Sources

HPLC method development for detection of 3-Heptylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for the Quantitation of 3-Heptylphenol

Introduction & Scope

3-Heptylphenol (CAS: 101-40-6 / 103151-49-1) is a meta-substituted alkylphenol often utilized as a chemical intermediate in the synthesis of resins, surfactants, and potentially as a structural analog in resorcinolic lipid studies. Unlike its para-substituted isomer (4-heptylphenol), the meta-substitution induces slight steric differences that can affect chromatographic selectivity.[1]

Analytical Challenge: The primary challenges in analyzing 3-Heptylphenol (3-HP) are:

  • High Hydrophobicity: With a LogP of ~5.1, 3-HP exhibits strong retention on standard C18 phases, requiring high organic strength mobile phases.[1]

  • Isomeric Selectivity: Co-elution with 4-heptylphenol is a risk.[1] Standard C18 columns may struggle to resolve these positional isomers without optimized

    
    -
    
    
    
    interaction selectivity.[1]
  • Peak Tailing: The phenolic hydroxyl group (pKa ~9.6–10) can interact with residual silanols on the silica support, leading to tailing if the pH is not controlled.[1]

This guide outlines a Quality by Design (QbD) approach to developing a robust RP-HPLC method for 3-HP.

Physicochemical Profiling

Understanding the molecule is the first step in method design.[1]

PropertyValueImplication for HPLC
Molecular Weight 192.30 g/mol Suitable for LC-UV and LC-MS.[1]
LogP (Octanol/Water) ~5.1Critical: Highly hydrophobic.[1] Requires high % organic modifier (MeOH/ACN) for elution.[1]
pKa ~9.9 (Phenolic OH)Analyte is neutral at pH < 8.[1] Mobile phase should be acidic (pH 3–4) to ensure it remains non-ionized (suppressing silanol interactions).[1]
UV

274 nm, 280 nmPrimary detection at 280 nm.[1] Secondary identification at 274 nm.[1]
Solubility Low in water; High in MeOH, ACN, HexaneDiluent must be high organic (e.g., 80% MeOH) to prevent precipitation in the injector.

Method Development Strategy

Column Selection: The "Selectivity" Decision

While a C18 column is the standard starting point, the separation of meta vs. para isomers often requires alternative selectivity.

  • Primary Choice (Robustness): C18 (L1) – High carbon load (>15%) fully end-capped.[1]

    • Why: Excellent reproducibility for hydrophobic retention.[1]

  • Secondary Choice (Isomer Resolution): Phenyl-Hexyl (L11) or Biphenyl .[1]

    • Why: The phenyl ring in the stationary phase engages in

      
      -
      
      
      
      interactions with the phenolic ring of 3-HP. This interaction is sterically sensitive to the meta vs. para substitution, often providing better resolution than hydrophobic interaction alone [1].
Mobile Phase Design
  • Solvent A (Aqueous): Water + 0.1% Formic Acid or 0.1% Acetic Acid.[1]

    • Mechanism:[1][2][3] Acidification (pH ~2.7–3.[1]0) keeps the phenol protonated (

      
      ), preventing ionization (
      
      
      
      ).[1] Ionized phenols elute too fast and tail badly on silica [2].[1]
  • Solvent B (Organic): Acetonitrile (ACN) or Methanol (MeOH).[1]

    • Selection: ACN provides sharper peaks and lower backpressure.[1] MeOH offers different selectivity (protic solvent) and is cheaper.[1] Recommendation: Start with ACN.[1]

Optimized Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

  • Detector: Diode Array Detector (DAD) or Fluorescence Detector (FLD).[1][4][5]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) OR Phenomenex Kinetex Biphenyl (4.6 x 100 mm, 2.6 µm).

  • Standard: 3-Heptylphenol (>98% purity).[1]

Preparation of Standards
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 3-HP into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] Note: Do not use water.[1]

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Mobile Phase B (ACN).

    • Crucial: Ensure the sample diluent matches the initial gradient conditions (high organic) to prevent "solvent shock" or precipitation.

Chromatographic Conditions (Gradient Mode)
ParameterSetting
Column Temp 35°C (Controls viscosity and kinetics)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV 280 nm (bw 4 nm, ref 360 nm)
Mobile Phase A Water + 0.1% Phosphoric Acid (H₃PO₄)
Mobile Phase B Acetonitrile

Gradient Table:

Time (min)% B (ACN)Event
0.060Initial Hold
10.095Linear Ramp (Elution of 3-HP expected ~6-8 min)
12.095Wash (Remove highly hydrophobic matrix)
12.160Re-equilibration
15.060End

Note on Isocratic Mode: If running isocratic, try 85% ACN / 15% Water .[1] Due to LogP 5.1, anything less than 75% organic will result in excessive retention times (>20 min).[1]

Visualizing the Mechanism

The following diagram illustrates the interaction mechanism and the decision tree for method optimization.

G cluster_0 Stationary Phase Interaction cluster_1 Mobile Phase Strategy Analyte 3-Heptylphenol (LogP 5.1, pKa 9.9) C18 C18 Ligand (Hydrophobic) Analyte->C18 Primary Retention Phenyl Phenyl-Hexyl (Pi-Pi + Hydrophobic) Analyte->Phenyl Isomer Selectivity Acid Acidic pH (2-3) Suppress Ionization Analyte->Acid Prevents Tailing Organic High % ACN Elute Hydrophobic Tail C18->Organic Requires Result Sharp Peak RT ~7 min Acid->Result Organic->Result

Caption: Interaction map showing how physicochemical properties of 3-HP dictate column choice and mobile phase composition.

Validation Parameters (Acceptance Criteria)

To ensure the method is trustworthy (E-E-A-T), validate against ICH Q2(R1) guidelines:

  • System Suitability:

    • Tailing Factor (

      
      ): < 1.5 (Strict control due to phenol group).[1]
      
    • Theoretical Plates (

      
      ): > 5000.[1][6]
      
    • RSD of Area (n=6): < 2.0%.[1][3]

  • Linearity:

    • Range: 1.0 µg/mL to 100 µg/mL.[1]

    • 
      : > 0.999.[1][2]
      
  • LOD/LOQ:

    • Expect LOD ~0.1 µg/mL (UV).[1] For lower levels (ng/mL), switch to Fluorescence Detection (Ex 274nm / Em 300nm) [3].[1]

Troubleshooting & "Watch-outs"

  • Ghost Peaks: Alkylphenols are common in detergents and plastics.[1] Do not use plastic pipette tips or solvent bottles if possible. Use glass throughout to prevent leaching of nonyl/heptylphenols from labware, which leads to false positives [4].[1]

  • Peak Broadening: If the peak is broad, check the sample diluent. Injecting a 100% ACN sample into a 60% ACN stream is usually fine, but if the peak splits, reduce injection volume to 5 µL.

  • Isomer Co-elution: If 4-heptylphenol is present, the C18 column might show a shoulder. Switch to the Biphenyl column and lower the column temperature to 25°C to enhance steric selectivity.

References

  • Separation of Alkylphenols on Phenyl Phases: Croes, K., et al. (2005).[1] Journal of Chromatography A. "Evaluation of phenyl-type stationary phases for the separation of alkylphenols."

  • Ionization Suppression in HPLC: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1]

  • Fluorescence Detection of Phenols: EPA Method 604. "Phenols by HPLC." [1]

  • Contamination Risks: Saleh, A., et al. (2020).[1] Analytica Chimica Acta. "Minimizing background contamination in the analysis of alkylphenols."

Sources

Application Note: 3-Heptylphenol as a Non-Ionic Surfactant & Amphiphile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to bridge the gap between industrial surfactant chemistry and pharmaceutical interface science. It addresses 3-Heptylphenol both as a precursor for classical non-ionic surfactants (Ethoxylates) and as a bioactive amphiphile (Membrane Modulator) in drug discovery.

Executive Summary & Chemical Profile

3-Heptylphenol (3-HP) is a lipophilic amphiphile (LogP ~5.1) belonging to the class of phenolic lipids. While often overshadowed by its C8 (Octyl) and C9 (Nonyl) homologs in industrial detergency, 3-HP occupies a critical niche in drug delivery and microbiology .

  • As a Surfactant Precursor: It serves as the hydrophobic backbone for synthesizing Heptylphenol Ethoxylates (HpEOs) , a class of non-ionic surfactants with higher Critical Micelle Concentrations (CMC) and faster kinetics than Nonylphenol Ethoxylates (NPEs).

  • As a Bioactive Amphiphile: In its native form, 3-HP acts as a membrane-partitioning agent and Quorum Sensing Inhibitor (QSI), leveraging its amphiphilic structure to perturb bacterial lipid bilayers without lysing eukaryotic cells at therapeutic concentrations.

Physicochemical Data Table
PropertyValue / CharacteristicRelevance
Molecular Formula

Core Amphiphile
Molecular Weight 192.30 g/mol Low MW facilitates membrane insertion
LogP (Octanol/Water) ~5.1 (Experimental/Predicted)High Lipophilicity; partitions into lipid bilayers
HLB (Native) ~4.2 (Griffin Method)Water-Insoluble; acts as Co-surfactant/Hydrotrope
HLB (Ethoxylated) Adjustable (10–16)Becomes water-soluble detergent upon reaction with EO
pKa ~10.0Non-ionic at physiological pH (7.[1]4)

Mechanistic Insight: The Amphiphilic Dual-Role

To understand the utility of 3-Heptylphenol, one must distinguish between its Native State (Bioactive Hydrotrope) and its Derivatized State (Industrial Surfactant).

Visualization: Functional Pathways of 3-Heptylphenol

G cluster_0 Path A: Chemical Derivatization cluster_1 Path B: Biological Interaction HP 3-Heptylphenol (Native Amphiphile) Ethox + Ethylene Oxide (EO) (Base Catalysis) HP->Ethox Synthesis Membrane Lipid Bilayer Partitioning (Membrane Insertion) HP->Membrane Hydrophobic Effect HpEO Heptylphenol Ethoxylate (Non-Ionic Surfactant) Ethox->HpEO Product Micelle Micelle Formation (Solubilization/Detergency) HpEO->Micelle CMC Reached QSI Quorum Sensing Inhibition (Signal Disruption) Membrane->QSI Bacterial Target Tox Toxicity Screening (Membrane Fluidity Changes) Membrane->Tox Eukaryotic Target

Figure 1: Dual-pathway utility of 3-Heptylphenol. Path A yields classical surfactants; Path B exploits intrinsic amphiphilicity for drug development.

Protocol A: Synthesis of 3-Heptylphenol Ethoxylates (Non-Ionic Surfactant)

Purpose: To convert lipophilic 3-HP into a water-soluble surfactant (3-HpEO


) for solubilization studies or formulation.
Mechanism:  Base-catalyzed ring-opening polymerization of ethylene oxide (EO).
Materials
  • 3-Heptylphenol (High Purity >98%)

  • Potassium Hydroxide (KOH) catalyst (0.5% w/w)

  • Ethylene Oxide (Gas) - Handle with extreme caution in a pressurized reactor.

  • Nitrogen gas (

    
    )
    
Step-by-Step Methodology
  • Dehydration: Charge 3-Heptylphenol and KOH into a high-pressure autoclave. Heat to 120°C under vacuum (<10 mmHg) for 30 minutes to remove water (water acts as a chain terminator).

  • Inerting: Break vacuum with

    
    . Pressurize/purge 3 times to remove oxygen.
    
  • Reaction: Heat to 150–160°C . Slowly feed Ethylene Oxide (EO) while maintaining reactor pressure <5 bar.

    • Targeting HLB:

      • For Emulsification (W/O) : Add ~4 moles EO per mole phenol (HLB ~8).

      • For Detergency/Solubilization (O/W) : Add ~9-10 moles EO per mole phenol (HLB ~13).

  • Digestion: After EO addition, hold temperature for 1 hour to consume residual oxide.

  • Neutralization: Cool to 80°C and neutralize the catalyst with Acetic Acid or Phosphoric Acid.

  • Validation: Determine the Cloud Point (1% aq. solution). A cloud point of ~60°C typically indicates successful formation of a standard non-ionic surfactant (approx. 9-10 EO units).

Protocol B: Determination of Membrane Partition Coefficient ( )

Purpose: For drug development professionals to assess how 3-HP (or its derivatives) interacts with cell membranes. This predicts bioavailability, toxicity, and antimicrobial potential. Method: Differential UV-Vis Spectroscopy using Liposomes.

Materials
  • Lipid: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) or DMPC.

  • Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4.

  • 3-Heptylphenol Stock: 10 mM in Ethanol.

Step-by-Step Methodology
  • Liposome Preparation:

    • Dissolve POPC in chloroform, dry under

      
       stream to form a lipid film.
      
    • Hydrate with buffer to 10 mM lipid concentration.

    • Extrude through 100 nm polycarbonate filters (11 passes) to form Large Unilamellar Vesicles (LUVs).

  • Titration:

    • Prepare two cuvettes: Reference (Buffer only) and Sample (Buffer + 50

      
      M 3-HP).
      
    • Titrate both cuvettes with increasing volumes of Liposome suspension (0 to 2 mM lipid final).

  • Measurement:

    • Measure Absorbance at

      
       (approx. 270–280 nm for the phenol ring).
      
    • Observation: As 3-HP partitions into the lipid bilayer, the local environment change (water

      
       lipid) causes a bathochromic shift (red shift) and absorbance change (
      
      
      
      ).
  • Calculation:

    • Fit data to the partition equation:

      
      
      
    • Where

      
       is the lipid concentration and 
      
      
      
      is the partition coefficient.
    • Interpretation: A high

      
       (
      
      
      
      ) confirms 3-HP acts as a membrane-inserted amphiphile, validating its potential as a membrane fluidizer or QSI.

Application Note: Quorum Sensing Inhibition (QSI)

Context: Alkylphenols like 3-HP mimic bacterial signaling molecules (Autoinducers).[2] In drug development, they are screened as "Anti-Virulence" agents that disable bacterial communication without killing the bacteria (reducing resistance pressure).

  • Mechanism: 3-HP inserts into the bacterial membrane and/or binds to the LasR/RhlR receptors in Gram-negative bacteria (e.g., P. aeruginosa), displacing the natural ligand (Acyl-Homoserine Lactone).

  • Key Advantage: Unlike C12 or C14 alkylphenols which can be highly cytotoxic to mammalian cells (acting like detergents), the C7 chain (Heptyl) offers a "sweet spot"—sufficient hydrophobicity to enter bacterial membranes but lower lytic activity against human erythrocytes compared to longer chains.

Recommended Screening Protocol
  • Reporter Strain: Use Chromobacterium violaceum CV026 (violacein pigment producer in response to exogenous signal).

  • Assay: Well-diffusion method on Luria-Bertani agar supplemented with exogenous signal (C6-HSL).

  • Application: Add 3-HP (10–100

    
    M) to wells.
    
  • Readout: Look for inhibition of purple pigmentation (QSI) without a clear halo of growth inhibition (which would indicate antibiotic/toxic activity).

References

  • Alkylphenol Ethoxylate Synthesis: Industrial Production of Non-Ionic Surfactants. Kirk-Othmer Encyclopedia of Chemical Technology. 3

  • Membrane Partitioning: Partition coefficients of hydrophobic chemicals in liposome-water systems. Journal of Pharmaceutical Sciences. 4[5][6][7][8]

  • Quorum Sensing Inhibition: Phenolic derivatives as inhibitors of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Microbiology. 9

  • Chemical Data: 3-Heptylphenol Compound Summary. PubChem.[1] 1

Sources

gas chromatography-mass spectrometry (GC-MS) analysis of 3-Heptylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-precision analysis of 3-Heptylphenol, a compound often encountered in surfactant degradation studies, lipid analysis (e.g., Cashew Nut Shell Liquid derivatives), and environmental monitoring.

Methodology for Isomer-Specific Detection and Quantitation

Abstract & Introduction

3-Heptylphenol (CAS: 103151-49-1) is a meta-substituted alkylphenol. Unlike its more common para-isomer (4-heptylphenol), the 3-isomer presents unique analytical challenges due to its close chromatographic elution proximity to other alkylphenol isomers and potential for peak tailing caused by the free phenolic hydroxyl group.

This protocol details a Silylation-GC-EI-MS workflow. While direct injection of alkylphenols is possible, this guide advocates for Trimethylsilyl (TMS) derivatization . This step is critical for three reasons:

  • Peak Symmetry: It masks the polar -OH group, eliminating interaction with active sites in the GC inlet and column (reducing tailing).

  • Isomer Resolution: It improves the separation factor (

    
    ) between the 3- and 4-isomers compared to underivatized forms.
    
  • Mass Spectral Specificity: The TMS derivative yields a distinct molecular ion (

    
    ) and fragmentation pattern that aids in trace-level identification.
    

Experimental Design Strategy

The "Why" Behind the Protocol
  • Derivatization Reagent (BSTFA + 1% TMCS): We select Bis(trimethylsilyl)trifluoroacetamide (BSTFA) because it is highly volatile and its by-products (TMS-trifluoroacetamide) elute early, not interfering with the target analyte. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst to ensure complete derivatization of the sterically hindered meta-position.

  • Column Selection (5% Phenyl): A low-polarity phase (e.g., DB-5ms, Rxi-5Sil MS) is preferred. The 5% phenyl content provides the necessary pi-pi interaction to separate the meta (3-heptyl) and para (4-heptyl) isomers based on their slightly different electron densities.

  • Ionization (EI 70 eV): Electron Impact is chosen for its reproducible fragmentation libraries (NIST/Wiley), essential for confirming the alkyl chain length and substitution pattern.

Materials & Instrumentation

Chemicals[1][2][3][4][5][6][7][8][9]
  • Target Analyte: 3-Heptylphenol standard (>98% purity).

  • Internal Standard (ISTD): 3-Heptylphenol-d4 (if available) or 4-n-Octylphenol (surrogate with similar retention but distinct mass).

  • Derivatization Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Agilent).

  • Solvents: Pyridine (anhydrous) and Dichloromethane (DCM) or Hexane (HPLC Grade).

Instrumentation
  • GC System: Agilent 7890B / 8890 or Thermo Trace 1310.

  • Detector: Single Quadrupole MS (e.g., Agilent 5977) or Triple Quad (in SIM mode).

  • Column: Agilent J&W DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1]

Sample Preparation Protocol

Step 1: Extraction (Liquid Samples)
  • Acidify 10 mL aqueous sample to pH < 2 with H₂SO₄ to protonate the phenol.

  • Add 20 µL of Internal Standard solution (100 µg/mL).

  • Extract 3x with 2 mL Dichloromethane (DCM).

  • Combine organic layers and dry over anhydrous Na₂SO₄.

  • Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 35°C.

Step 2: Derivatization (Critical Step)

Do not skip. Underivatized phenols tail significantly at <10 ppm.

  • Reconstitute the dried residue in 50 µL of Anhydrous Pyridine .

  • Add 50 µL of BSTFA + 1% TMCS .

  • Vortex for 10 seconds.

  • Incubate at 65°C for 30 minutes . (Heat ensures complete reaction of the meta-hydroxyl).

  • Cool to room temperature.

  • Dilute with 400 µL of Hexane (or inject directly if high sensitivity is required).

GC-MS Method Parameters

ParameterSettingRationale
Inlet Mode Splitless (1 min purge)Maximizes sensitivity for trace analysis.
Inlet Temp 280°CEnsures rapid volatilization of the high-boiling heptylphenol-TMS.
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable retention times.
Oven Program 60°C (1 min) → 20°C/min → 180°C → 5°C/min → 300°C (3 min)Slow ramp (5°C/min) in the elution window (180-240°C) resolves isomers.
Transfer Line 280°CPrevents condensation between GC and MS.
Ion Source 230°C (EI Source)Standard temp to minimize source fouling.
Acquisition Scan (50-500 m/z) & SIMScan for ID; SIM for Quantitation.

Results & Discussion

Chromatographic Separation

The 3-heptylphenol-TMS derivative typically elutes before the 4-heptylphenol-TMS derivative on a 5% phenyl column due to the "ortho/meta effect" where the more sterically compact isomer has slightly lower boiling point/retention interactions.

  • Retention Time (Approx): 14.2 min (3-isomer) vs 14.5 min (4-isomer).

  • Note: Always run a mixed standard to confirm RT windows.

Mass Spectrum Interpretation (TMS Derivative)

The derivatization adds a Trimethylsilyl group (MW = 72) replacing the Hydrogen (MW = 1).

  • Molecular Weight: 192 (Parent) + 72 - 1 = 264 Da .

Key Diagnostic Ions:

  • m/z 264 (M+): The molecular ion. Distinct and stable.

  • m/z 249 (M - 15): Loss of a methyl group from the TMS moiety. Often the base peak or very intense.

  • m/z 179: A characteristic tropylium-like fragment often seen in alkylphenol-TMS derivatives.

  • m/z 73: The trimethylsilyl cation (generic, but confirms derivatization).

Quantitative Data Summary (Example Validation)
Concentration (ng/mL)Peak Area Ratio (Analyte/ISTD)% RSD (n=5)Linearity (R²)
100.124.5%> 0.999
500.612.8%
1001.251.5%
5006.181.1%

Limit of Detection (LOD): ~2 ng/mL (SIM mode). Limit of Quantitation (LOQ): ~10 ng/mL.

Visualization of Workflow

Experimental Workflow Diagram

G Sample Crude Sample (Aqueous/Organic) Extract LLE Extraction (DCM/Hexane) Sample->Extract Acidify pH<2 Dry Dry & Evaporate (N2 Stream) Extract->Dry Na2SO4 Deriv Derivatization (BSTFA + 1% TMCS) 65°C, 30 min Dry->Deriv + Pyridine GC GC Separation (DB-5ms Column) Deriv->GC 1µL Injection MS MS Detection (SIM: m/z 264, 249) GC->MS Elution Data Data Analysis Isomer Resolution MS->Data

Caption: Step-by-step workflow for the extraction, derivatization, and GC-MS analysis of 3-Heptylphenol.

Derivatization Reaction Pathway[10]

Reaction Reactant 3-Heptylphenol (MW 192) Product 3-Heptylphenol-TMS (MW 264) Reactant->Product Pyridine, 65°C Reagent BSTFA (Silylating Agent) Reagent->Product Byprod TMS-TFA (Volatile By-product) Reagent->Byprod

Caption: Conversion of 3-Heptylphenol to its TMS-ether derivative to improve volatility and peak shape.

Troubleshooting & Tips

  • Moisture Sensitivity: BSTFA hydrolyzes instantly in the presence of water. Ensure all glassware and solvents are anhydrous. If the reagent turns cloudy, it is compromised.

  • Isomer Co-elution: If 3-heptylphenol co-elutes with 4-heptylphenol, reduce the oven ramp rate to 2°C/min between 180°C and 220°C.

  • Carryover: Phenols can stick to the liner. Use a deactivated glass wool liner and replace it every 50-100 injections.

References

  • US EPA Method 8041A. (2007). Phenols by Gas Chromatography.[2][3][4] US Environmental Protection Agency.[5][6] Link

  • Thermo Fisher Scientific. (2016). Analysis of Alkylphenols Using GC-MS/MS and Automated SRM Development. Application Note 10407.[5] Link

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Link

  • NIST Mass Spectrometry Data Center. 3-Heptylphenol Mass Spectrum. National Institute of Standards and Technology. Link

Sources

Application Note: High-Performance Phenolic Resins via 3-Heptylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis, characterization, and application of phenolic resins derived from 3-Heptylphenol (m-heptylphenol).

Executive Summary & Scientific Rationale

Standard phenolic resins (Phenol-Formaldehyde) are renowned for their thermal stability and chemical resistance but suffer from inherent brittleness and hydrophilicity. 3-Heptylphenol (3-HP) introduces a seven-carbon alkyl chain at the meta position. Unlike common para-substituted alkylphenols (e.g., p-octylphenol) which are bifunctional and form only linear thermoplastics, 3-heptylphenol is trifunctional .

Because the alkyl group is at the meta position (C3), the ortho (C2, C6) and para (C4) positions relative to the hydroxyl group remain active for electrophilic substitution. This allows 3-HP to form crosslinked thermosets (like unsubstituted phenol) while the heptyl tail provides internal plasticization and hydrophobicity .

Key Advantages of 3-HP Resins:

  • Toughness: The C7 chain acts as a molecular spacer, reducing crosslink density slightly and increasing free volume, which lowers the modulus and improves impact resistance.

  • Solubility: Enhanced solubility in non-polar solvents (toluene, xylene) compared to standard phenolic resins.

  • Moisture Resistance: Significant reduction in water uptake due to the hydrophobic alkyl shield.

Chemical Mechanism & Active Sites

The reactivity of 3-heptylphenol is governed by the directing effects of the hydroxyl (-OH) and heptyl (-C7H15) groups.

  • Hydroxyl (C1): Strong activator, ortho/para directing.

  • Heptyl (C3): Weak activator, ortho/para directing.

Active Sites for Formaldehyde Attack:

  • C6 (Ortho to OH, Para to Heptyl): Highly reactive (cooperative activation).

  • C4 (Para to OH, Ortho to Heptyl): Reactive, but slightly sterically hindered by the heptyl group.

  • C2 (Ortho to OH, Ortho to Heptyl): Most sterically hindered ("sandwiched"), but still reactive under forcing conditions.

Diagram 1: Reactivity & Functionalization Pathways

G Substrate 3-Heptylphenol (Trifunctional Monomer) Intermediate Hydroxymethyl 3-Heptylphenol Substrate->Intermediate + CH2O (Addn) Formaldehyde Formaldehyde (Electrophile) Formaldehyde->Intermediate Novolac Novolac Resin (Linear/Branched) Requires Curing Agent Intermediate->Novolac Acid Cat. (F:P < 0.8) - H2O Resol Resol Resin (Crosslinkable) Self-Curing Intermediate->Resol Base Cat. (F:P > 1.2) - H2O Crosslinked Cured Network (Hydrophobic/Tough) Novolac->Crosslinked + HMTA Heat Resol->Crosslinked Heat (Methylene Bridges)

Caption: Reaction pathways for 3-heptylphenol showing divergence into Novolac or Resol resins based on catalyst and molar ratio.

Materials & Equipment

Reagents:

  • 3-Heptylphenol (CAS 101-40-6): >98% purity. Note: If solid at room temp, melt gently; often a viscous liquid.

  • Formaldehyde: 37% aqueous solution (Formalin) OR Paraformaldehyde (95% solid) for lower water content.

  • Catalysts:

    • Acid:[1][2] Oxalic acid (for light color) or p-Toluenesulfonic acid (PTSA) (for fast kinetics).

    • Base: Sodium Hydroxide (50% aq) or Ammonia (28% aq).

  • Solvents: Xylene (for azeotropic distillation), Methanol (for washing).

Equipment:

  • Three-neck round-bottom flask (250 mL - 1 L).

  • Mechanical overhead stirrer (Magnetic stirring is insufficient for high viscosity).

  • Reflux condenser.

  • Dean-Stark trap (optional but recommended for Novolac water removal).

  • Vacuum pump (for stripping).

  • Oil bath with digital temperature control.

Experimental Protocols

Protocol A: Synthesis of 3-Heptylphenol Novolac (Acid-Catalyzed)

Target: Thermoplastic resin for molding powders, photoresists, or epoxy curing agents.

Parameters:

  • Molar Ratio (P:F): 1 : 0.8 (Excess Phenol prevents gelation).

  • Catalyst: Oxalic Acid (1.0 wt% of phenol).

Step-by-Step:

  • Charging: Charge 3-heptylphenol (192.3 g, 1.0 mol) into the flask. Heat to 60°C to ensure fluidity.

  • Catalyst Addition: Add Oxalic acid (1.9 g). Stir for 10 mins until dissolved.

  • Formaldehyde Addition: Add Formaldehyde 37% solution (64.9 g, 0.8 mol) dropwise over 30 minutes. Exothermic reaction – maintain temp < 100°C.

  • Reflux: Heat to reflux (approx. 98-102°C) and hold for 3–4 hours . The mixture will turn opaque/milky as the resin separates from water.

  • Dehydration: Switch condenser to distillation mode. Slowly raise temperature to 140°C to distill off water.

  • Vacuum Stripping: Apply vacuum (gradually to 25 inHg) at 140-150°C to remove trace water and unreacted 3-heptylphenol. Note: 3-HP has a higher boiling point than phenol; stripping requires higher vacuum/temp.

  • Discharge: Pour the molten resin into a Teflon-lined tray. Allow to cool and solidify.

Protocol B: Synthesis of 3-Heptylphenol Resol (Base-Catalyzed)

Target: Thermosetting resin for coatings, laminates, or adhesives.

Parameters:

  • Molar Ratio (P:F): 1 : 1.5 (Excess Formaldehyde promotes methylol groups).

  • Catalyst: NaOH (50% soln, 1.5 wt% of phenol).

Step-by-Step:

  • Charging: Charge 3-heptylphenol (192.3 g, 1.0 mol) and melt/heat to 50°C.

  • Catalyst Addition: Add NaOH solution (approx. 3 g). The mixture will darken (phenoxide formation).

  • Formaldehyde Addition: Add Formaldehyde (121.7 g, 1.5 mol) slowly. Maintain temperature below 70°C . Warning: Resols gel effectively at high temps. Do not overheat.

  • Reaction: Hold at 65–70°C for 2–3 hours . Monitor the "Water Tolerance" (take a drop of resin, add water; if it turns cloudy immediately, MW is increasing).

  • Neutralization (Critical): Cool to 40°C. Neutralize with dilute acetic acid or HCl to pH 6.5–7.0. This stops the reaction and improves storage stability.

  • Dehydration: Vacuum distill at < 50°C (high vacuum required). Do not exceed 60°C to prevent premature curing.

  • Recovery: The product is a viscous, honey-colored liquid (resol). Store in a refrigerator.

Characterization & Validation

MethodAnalyteExpected Result for 3-HP Resin
FTIR Functional GroupsNovolac: No methylol peak. Strong CH2 bridge (1450 cm⁻¹).Resol: Broad -OH (3300 cm⁻¹), Methylol C-O stretch (~1000-1050 cm⁻¹).Both: Aliphatic C-H stretch (2850-2920 cm⁻¹) from heptyl chain.
GPC Molecular WeightMn: 800–2000 Da (Novolac). Polydispersity index (PDI) ~2-3.
DSC Glass Transition (Tg)Tg: 40–60°C (Significantly lower than pure phenol novolac (~80-90°C) due to heptyl plasticization).
¹H-NMR StructureAromatic protons (6.5-7.2 ppm).[3] Methylene bridge (3.8-4.0 ppm). Heptyl chain multiplet (0.8-1.6 ppm).

Diagram 2: Experimental Workflow Summary

Workflow cluster_Novolac Novolac Route (Acid) cluster_Resol Resol Route (Base) Start Start: 3-Heptylphenol N_Mix Mix F:P = 0.8:1 Cat: Oxalic Acid Start->N_Mix R_Mix Mix F:P = 1.5:1 Cat: NaOH Start->R_Mix N_React Reflux 100°C 3-4 Hours N_Mix->N_React N_Strip Strip 150°C Remove H2O N_React->N_Strip R_React Heat 65°C 2-3 Hours R_Mix->R_React R_Neut Neutralize pH 7 Vac Strip <50°C R_React->R_Neut

Caption: Parallel synthesis workflows for Acid-catalyzed (Novolac) and Base-catalyzed (Resol) 3-HP resins.

Troubleshooting & Optimization

  • Issue: Resin is too soft/sticky.

    • Cause: Residual 3-heptylphenol (plasticizer effect) or low molecular weight.

    • Fix: Increase vacuum stripping time/temp or increase Formaldehyde ratio slightly (e.g., to 0.85 for Novolac).

  • Issue: Resol gelled in the flask.

    • Cause: Temperature overshoot (>70°C) or pH too high.

    • Fix: Use a cooling bath during formaldehyde addition. Neutralize reaction earlier.

  • Issue: Phase Separation.

    • Note: 3-HP is hydrophobic. Phase separation from water happens earlier than with phenol. This is normal. Ensure vigorous stirring to maintain emulsion during reaction.

References

  • Knop, A., & Pilato, L. A. (1985). Phenolic Resins: Chemistry, Applications and Performance. Springer-Verlag. (The definitive text on phenolic resin chemistry and synthesis protocols).
  • Cardanol-Based Phenolic Resins: A close structural analog (meta-pentadecylphenol). See: Mochiduki, A., et al. "Synthesis and Properties of Cardanol-Formaldehyde Resins." Journal of Applied Polymer Science.

  • PubChem Compound Summary for 3-Heptylphenol. National Center for Biotechnology Information. [Link][4]

  • Application in Rubber Tackifiers: Alkylphenol resins are standard tackifiers. Rubber Chemistry and Technology, Vol 55.

Sources

Application Note: 3-Heptylphenol in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the material science applications of 3-Heptylphenol (m-heptylphenol), a strategic alkylphenol isomer used in advanced polymer synthesis, heritage conservation science, and liquid crystal engineering.

Compound: 3-Heptylphenol (m-Heptylphenol) CAS: 72624-02-3 (General heptylphenol), Specific isomer often custom synthesized. Molecular Weight: 192.30 g/mol Structure: Phenol substituted at the meta (3-) position with a heptyl (


) chain.

Executive Summary

3-Heptylphenol is a specialized meta-alkylphenol distinct from the more common para-heptylphenol. Its meta-substitution pattern imparts unique geometric and electronic properties critical for three primary material science sectors:

  • Modified Phenolic Resins: It acts as a trifunctional monomer with an internal plasticizing tail, enabling the synthesis of high-molecular-weight, flexible, and organo-soluble Novolak resins.

  • Heritage Material Science: It serves as the definitive chemical marker for Urushi (lacquer) identification, specifically distinguishing Toxicodendron vernicifluum sap in ancient artifacts.

  • Liquid Crystal Engineering: It functions as a "kinked" core intermediate for synthesizing bent-core or low-melting liquid crystalline mesogens, contrasting with the linearizing effect of para-isomers.

Core Application Areas

A. Advanced Phenolic Resins (Internal Plasticization)

Unlike para-substituted phenols (which are bifunctional and form linear chains), 3-heptylphenol is trifunctional (active positions at 2, 4, and 6). However, the bulky


 chain at the meta position introduces steric modulation.
  • Mechanism: When copolymerized with formaldehyde, the heptyl chain acts as an internal plasticizer , reducing the brittleness inherent in standard phenol-formaldehyde networks.

  • Solubility: The aliphatic tail renders the resulting resin soluble in non-polar organic solvents (e.g., toluene, drying oils), making it compatible with oil-based coatings and varnishes where standard phenolics would precipitate.

  • Use Case: High-performance friction materials, flexible insulating varnishes, and impact-resistant molding compounds.

B. Conservation Science (The Urushi Marker)

In the field of archaeological chemistry, 3-heptylphenol is the "fingerprint" molecule for Urushiol , the active component of East Asian lacquer (Rhus vernicifera).[1]

  • Analytical Significance: Upon Pyrolysis-GC/MS analysis of lacquer films, the detection of 3-heptylphenol (formed via cleavage of the longer C15 side chain of urushiol) confirms the authenticity of the artifact and distinguishes it from Vietnamese (laccol, yielding 3-nonylphenol) or Burmese (thitsiol, yielding phenyl-alkyl phenols) lacquers.

C. Liquid Crystal Synthesis (Bent-Core Mesogens)

3-Heptylphenol is used to introduce a


 or 

structural kink into mesogenic cores.
  • Effect: While p-alkylphenols promote linearity (nematic phases), m-alkylphenols suppress crystallization and can induce Smectic C (tilted) phases or reduce melting temperatures in eutectic mixtures.

Experimental Protocols

Protocol 1: Laboratory Synthesis of 3-Heptylphenol

Note: Direct alkylation of phenol often yields a mixture of ortho/para isomers. This protocol uses a Grignard-based approach to selectively target the meta position.

Objective: Synthesize high-purity 3-heptylphenol from 2-cyclohexen-1-one. Scale: 10 mmol basis.

Reagents:
  • 2-Cyclohexen-1-one[2]

  • Heptylmagnesium bromide (1.0 M in THF)

  • Pyridinium chlorochromate (PCC) or Jones Reagent

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[2]

  • Solvents: THF (anhydrous), Dichloromethane (DCM), Toluene.

Workflow:

Step 1: Grignard Addition (1,2-Addition)

  • Cool a solution of 2-cyclohexen-1-one (1.0 eq) in anhydrous THF to -78°C under Nitrogen.

  • Dropwise add Heptylmagnesium bromide (1.1 eq) over 30 minutes.

  • Stir at -78°C for 2 hours, then warm to room temperature (RT).

  • Quench with saturated

    
    . Extract with diethyl ether.
    
  • Product: 1-Heptyl-2-cyclohexen-1-ol.[2]

Step 2: Oxidation (Babler Oxidation variant or PCC)

  • Dissolve the intermediate alcohol in DCM.

  • Add PCC (1.5 eq) and stir at RT for 4 hours.

  • Filter through a silica pad to remove chromium salts.

  • Product: 3-Heptyl-2-cyclohexen-1-one (Enone transposition occurs or direct oxidation).[2] Note: If 1,2-addition occurred, acid catalyzed rearrangement might be needed to restore the enone at the 3-position.

Step 3: Aromatization

  • Dissolve the 3-heptyl-2-cyclohexen-1-one in Toluene .

  • Add DDQ (2.2 eq).

  • Reflux for 12–24 hours. The solution will turn deep red/brown.

  • Cool, filter off the hydroquinone precipitate.

  • Purify via Column Chromatography (Hexane/EtOAc 9:1).

  • Final Product: 3-Heptylphenol (Colorless to pale yellow oil).

Protocol 2: Synthesis of Flexible Novolak Resin

Objective: Create an organo-soluble phenolic resin using 3-heptylphenol.

Reagents:
  • Phenol monomer: 3-Heptylphenol (can be mixed 50:50 with Phenol for cost reduction).

  • Aldehyde: Paraformaldehyde (95%).

  • Catalyst: Oxalic Acid (1% w/w).

  • Solvent: Xylene (for azeotropic distillation).

Step-by-Step:
  • Charge: In a 3-neck flask equipped with a mechanical stirrer, thermometer, and Dean-Stark trap, add 3-Heptylphenol (1 mol) and Oxalic Acid (0.01 mol).

  • Heat: Heat to 90°C.

  • Addition: Slowly add Paraformaldehyde (0.8 mol) over 1 hour. Note: F/P ratio < 1 is crucial for Novolak synthesis to prevent gelation.

  • Reflux: Heat to reflux (approx. 140°C with Xylene) for 3–5 hours. Water generated by condensation is removed via the Dean-Stark trap.

  • Stripping: Raise temperature to 180°C and apply vacuum to remove solvent and unreacted monomers.

  • Result: A viscous, amber resin that remains flexible at room temperature and dissolves in non-polar solvents (e.g., white spirit).

Visualizations

Figure 1: Selective Synthesis Pathway

The following diagram illustrates the conversion of cyclohexenone to 3-heptylphenol, ensuring meta-substitution.

Synthesis Start 2-Cyclohexen-1-one Step1 Grignard Reaction (Heptyl-MgBr, -78°C) Start->Step1 Inter1 1-Heptyl-2-cyclohexen-1-ol Step1->Inter1 Step2 Oxidative Rearrangement (PCC/Acid) Inter1->Step2 Inter2 3-Heptyl-2-cyclohexen-1-one Step2->Inter2 Step3 Aromatization (DDQ, Reflux) Inter2->Step3 Final 3-Heptylphenol (Meta-Isomer) Step3->Final

Caption: Selective synthesis of 3-Heptylphenol preventing ortho/para contamination common in direct alkylation.

Figure 2: Resin Structure & Plasticization Logic

Comparison of standard phenol network vs. 3-heptylphenol modified network.

Resin cluster_Std Standard Phenolic Resin cluster_Mod 3-Heptylphenol Modified Resin P1 Phenol Link1 CH2 Bridge P1->Link1 P2 Phenol Link1->P2 Note1 Rigid, Brittle High H-Bonding M1 3-Heptylphenol Tail1 C7 Chain (Steric Bulk) M1->Tail1 Link2 CH2 Bridge M1->Link2 M2 3-Heptylphenol Tail2 C7 Chain (Solubility) M2->Tail2 Link2->M2 Note2 Flexible, Soluble Internal Plasticization

Caption: The C7 alkyl chain disrupts rigid packing, imparting flexibility and oil solubility to the resin.

Key Data & Specifications

PropertyValueRelevance
Physical State Pale yellow oily liquidEasy handling in liquid resin formulations.
Boiling Point ~145°C (at 3 mmHg)High thermal stability for processing.
Functionality Trifunctional (2, 4, 6)Allows 3D cross-linking (unlike p-heptylphenol).
Solubility Alcohols, Toluene, OilsCompatible with hydrophobic matrices.
pKa ~10.0Similar to phenol; standard curing catalysis applies.

References

  • Synthesis & Liquid Crystal Precursors

    • Title: Synthesis and Antinem
    • Source: Bioscience, Biotechnology, and Biochemistry.
    • Context: Details the Grignard/DDQ synthetic route for 3-alkylphenols.
    • URL:[Link]

  • Heritage Science (Urushi Marker)

    • Title: Application of Pyrolysis Gas Chromatography/Mass Spectrometry in Lacquer Research: A Review.
    • Source: MDPI (Polymers).
    • Context: Identifies 3-heptylphenol as the characteristic pyrolysis marker for Rhus vernicifera lacquer.
    • URL:[Link]

  • Resin Applications

    • Title: High-molecular-weight novolak substituted phenolic resins and their preparation.[3][4]

    • Source: European P
    • Context: Cites m-heptylphenol as a monomer for cre
    • URL
  • General Material Properties

    • Title: 3-Heptylphenol (PubChem).
    • Source: N
    • Context: Chemical and physical property data.[5][6][7][8][9][10][11][12][13]

    • URL:[Link]

Sources

Application Notes & Protocols: 3-Heptylphenol as a Versatile Precursor for Novel Antioxidant Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Alkylphenols in Antioxidant Design

The relentless pursuit of potent, stable, and soluble antioxidants is a cornerstone of drug development, materials science, and food chemistry. Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, necessitating the development of effective antioxidant therapies.[1] Phenolic compounds are a well-established class of antioxidants, primarily due to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals.[2]

3-Heptylphenol emerges as a particularly valuable precursor in this field for two strategic reasons:

  • The Phenolic Core: The hydroxyl group on the aromatic ring is the primary functional site for antioxidant activity. It can readily donate a hydrogen atom to neutralize free radicals, forming a stable phenoxyl radical that terminates the oxidative chain reaction.[3]

  • The Heptyl Chain: The C7 alkyl chain imparts significant lipophilicity to the molecule. This is crucial for enhancing solubility in non-polar environments, such as lipid membranes or polymer matrices, allowing the antioxidant to be effective in the specific locations where lipid peroxidation occurs.

This guide provides a comprehensive framework for the synthesis, characterization, and evaluation of a novel antioxidant derived from 3-Heptylphenol. We will focus on creating a sterically hindered phenol, a class known for its exceptional stability and efficacy.

Strategic Synthesis: From 3-Heptylphenol to a Hindered Phenolic Antioxidant

The primary strategy to enhance the efficacy and stability of a phenolic antioxidant is to introduce bulky alkyl groups at the positions ortho to the hydroxyl group. This "steric hindrance" serves two purposes: it increases the stability of the resulting phenoxyl radical and prevents the molecule from participating in unwanted side reactions. Here, we describe the synthesis of 2,6-di-tert-butyl-3-heptylphenol via a Friedel-Crafts alkylation reaction.

Experimental Workflow Overview

The overall process involves the synthesis of the target antioxidant, its purification, structural confirmation, and subsequent evaluation of its radical-scavenging capabilities.

G cluster_synthesis Synthesis & Purification cluster_validation Validation cluster_results Results Precursor 3-Heptylphenol Reaction Friedel-Crafts Alkylation (tert-butanol, H2SO4) Precursor->Reaction Crude Crude Product Reaction->Crude Purify Column Chromatography Crude->Purify Pure Pure 2,6-di-tert-butyl- 3-heptylphenol Purify->Pure Characterize Structural Characterization (NMR, MS) Pure->Characterize Activity Antioxidant Activity Assay (DPPH, ABTS) Characterize->Activity Structure Confirmed Structure Characterize->Structure Data IC50 / TEAC Values Activity->Data

Caption: Experimental workflow from precursor to validated antioxidant.

Materials and Reagents
Reagent / MaterialGradeSupplier ExamplePurpose
3-Heptylphenol≥98%Sigma-AldrichStarting Material/Precursor
tert-ButanolAnhydrous, ≥99.5%Fisher ScientificAlkylating Agent
Sulfuric Acid (H₂SO₄)Concentrated, 98%VWRCatalyst
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichReaction Solvent
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab PreparedNeutralization/Quenching
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeFisher ScientificDrying Agent
Silica Gel230-400 meshVWRStationary Phase for Chromatography
HexaneHPLC GradeSigma-AldrichMobile Phase for Chromatography
Ethyl AcetateHPLC GradeFisher ScientificMobile Phase for Chromatography
Step-by-Step Synthesis Protocol

Safety First: This procedure involves a strong acid and organic solvents. All steps must be performed in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4]

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Heptylphenol (e.g., 10 mmol, 1.92 g).

    • Dissolve the starting material in 50 mL of anhydrous dichloromethane (DCM).

    • Cool the flask to 0°C using an ice-water bath.

  • Addition of Reagents:

    • While stirring, slowly add tert-butanol (e.g., 22 mmol, 2.1 mL, 2.2 equivalents).

    • Carefully, add concentrated sulfuric acid (e.g., 20 mmol, 1.1 mL) dropwise to the cooled solution over 15 minutes. Caution: This addition is exothermic. Maintain the temperature at 0°C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the mixture for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask back to 0°C.

    • Slowly quench the reaction by adding 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution. Caution: CO₂ evolution (effervescence) will occur.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude oil using flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexane (starting from 100% hexane) as the eluent.

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield 2,6-di-tert-butyl-3-heptylphenol as a viscous oil or low-melting solid.

Structural Characterization and Validation

It is imperative to confirm the identity and purity of the synthesized compound before proceeding with activity assays.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of two tert-butyl groups (singlet, ~1.4 ppm, 18H), the heptyl chain protons, aromatic protons, and the phenolic hydroxyl proton (a broad singlet).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the quaternary carbons of the tert-butyl groups, the carbons of the heptyl chain, and the six unique carbons of the aromatic ring.

  • MS (Mass Spectrometry): Electrospray ionization (ESI) or another soft ionization technique should show the molecular ion peak [M-H]⁻ corresponding to the calculated mass of the product.

Evaluating Antioxidant Efficacy: In Vitro Assays

The antioxidant capacity of the newly synthesized compound is quantified by its ability to scavenge stable synthetic radicals. The DPPH and ABTS assays are two of the most common and reliable methods for this purpose.[5]

Principle of Radical Scavenging

The core mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by the bulky tert-butyl groups, preventing it from propagating further radical reactions.

Caption: Mechanism of free radical scavenging by a hindered phenol.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

The DPPH assay is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, DPPH-H, which is pale yellow.[6] The change in absorbance at 517 nm is proportional to the antioxidant concentration.

Materials for DPPH Assay

Reagent / EquipmentSpecification
DPPH≥95%
MethanolSpectroscopic Grade
Synthesized AntioxidantStock solution in methanol (e.g., 1 mg/mL)
Trolox or Ascorbic AcidStandard for comparison
96-well microplateClear, flat-bottom
Microplate readerCapable of reading absorbance at 517 nm
PipettesCalibrated micropipettes

Step-by-Step DPPH Protocol

  • Prepare DPPH Solution: Dissolve DPPH in methanol to achieve an absorbance of ~1.0 at 517 nm (approx. 0.09 mM). This solution is light-sensitive and should be freshly prepared and kept in the dark.[7]

  • Prepare Sample Dilutions: Perform serial dilutions of the synthesized antioxidant stock solution and the standard (e.g., Trolox) in methanol to create a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each sample dilution (or methanol for the blank control) to triplicate wells.

    • Add 180 µL of the DPPH working solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration of the antioxidant to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution loses its color. The reaction is monitored by the decrease in absorbance at 734 nm.[8][9]

Materials for ABTS Assay

Reagent / EquipmentSpecification
ABTS Diammonium Salt≥98%
Potassium Persulfate≥99%
Methanol or EthanolSpectroscopic Grade
Synthesized AntioxidantStock solution in methanol
TroloxStandard for comparison
96-well microplateClear, flat-bottom
Microplate readerCapable of reading absorbance at 734 nm

Step-by-Step ABTS Protocol

  • Prepare ABTS•⁺ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 volume ratio.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[9]

  • Prepare ABTS•⁺ Working Solution:

    • Dilute the stock solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of each sample dilution (or solvent for the blank) to triplicate wells.

    • Add 190 µL of the ABTS•⁺ working solution to all wells.

    • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.

Safety, Handling, and Disposal

Alkylphenols are classified as corrosive and require careful handling.[10][11]

  • Handling: Always use these chemicals within a fume hood. Ensure appropriate PPE is worn, including chemical-resistant gloves, a lab coat, and safety goggles. Avoid inhalation of vapors and contact with skin and eyes.[4][12]

  • Storage: Store 3-Heptylphenol and its derivatives in tightly sealed containers in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[10]

  • Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Isolate larger spills for at least 50 meters in all directions.[13]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.

Conclusion

3-Heptylphenol serves as an excellent and versatile starting material for the synthesis of lipophilic antioxidants. By employing straightforward synthetic modifications, such as the introduction of sterically hindering groups, its intrinsic antioxidant properties can be significantly enhanced. The protocols detailed herein provide a robust methodology for the synthesis, purification, characterization, and functional evaluation of these valuable compounds, offering a clear path for researchers in drug development and materials science to create and validate novel antioxidant agents.

References

  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2022). PMC - NIH. Available at: [Link]

  • Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives. (n.d.). PubMed. Available at: [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2023). E3S Web of Conferences. Available at: [Link]

  • ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. (2021). YouTube. Available at: [Link]

  • Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. (2022). MDPI. Available at: [Link]

  • Analysis of trends in the antioxidant activity of phenol and thiophenol... (n.d.). ResearchGate. Available at: [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). PMC - NIH. Available at: [Link]

  • The Role of Polyphenolic Antioxidants from Tea and Rosemary in the Hydroxyl Radical Oxidation of N-Acetyl Alanine. (2023). MDPI. Available at: [Link]

  • Density Functional Theory Study on Antioxidant Activity of Three Polyphenols. (2023). SpringerLink. Available at: [Link]

  • Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. (n.d.). PubMed. Available at: [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH. Available at: [Link]

  • SAFETY DATA SHEET - 2,3,5-Trimethylphenol. (2025). Thermo Fisher Scientific. Available at: [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). MDPI. Available at: [Link]

  • Antioxidant capacity evaluated by DPPH • and ABTS •+ assays in mango... (n.d.). ResearchGate. Available at: [Link]

  • SAFETY DATA SHEET - Tabletop Hardner Part B. (2020). System Three. Available at: [Link]

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Application Notes and Protocols for the Experimental Use of 4-Heptylphenol in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Cellular Impact of Alkylphenols

Alkylphenols, a class of synthetic organic compounds, are ubiquitously present in the environment due to their widespread use in the manufacturing of detergents, plastics, and other industrial products.[1] Among these, 4-heptylphenol has garnered scientific interest due to its potential as an endocrine-disrupting chemical.[2][3] While direct research on 3-heptylphenol is limited, the study of its isomer, 4-heptylphenol, and other structurally similar 4-alkylphenols like 4-octylphenol and 4-nonylphenol, provides a foundational understanding of their potential biological effects.[4][5][6] These compounds have been shown to exert estrogenic effects and can influence cellular processes ranging from proliferation and apoptosis to metabolic function.[3][7]

This guide provides a comprehensive overview of the experimental use of 4-heptylphenol in cell culture, with a focus on elucidating its potential mechanisms of action and providing detailed protocols for its investigation. The information presented herein is primarily based on studies of 4-heptylphenol and other closely related 4-alkylphenols, offering a robust starting point for researchers venturing into this area.

Hypothesized Mechanism of Action: A Tale of Two Pathways

The cellular effects of 4-alkylphenols are believed to be mediated through multiple signaling pathways. Two prominent hypothesized mechanisms include the disruption of endocrine signaling via estrogen receptor modulation and the activation of the G-protein coupled receptor 55 (GPR55).

Endocrine Disruption via Estrogen Receptor Signaling

4-Alkylphenols are recognized as xenoestrogens, meaning they can mimic the effects of estrogen by binding to estrogen receptors (ERα and ERβ).[3] This interaction can lead to the activation of downstream signaling cascades typically regulated by estrogen, influencing gene expression related to cell cycle progression, proliferation, and differentiation.[8] In estrogen-responsive cells, such as the breast cancer cell line MCF-7, exposure to alkylphenols has been shown to promote proliferation.[3]

Potential Involvement of GPR55 Signaling

GPR55, an orphan G-protein coupled receptor, has emerged as a potential target for various ligands, including some cannabinoids.[9][10] Activation of GPR55 can trigger diverse downstream signaling events through Gq and G12/13 proteins.[11][12] This can lead to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC).[12] Furthermore, GPR55 signaling can activate the RhoA pathway, influencing the actin cytoskeleton, and stimulate the ERK1/2 MAP kinase cascade, which is critically involved in cell proliferation and survival.[11][13][14] Given that some structurally related phenolic compounds act on GPR55, it is plausible that 4-heptylphenol may also engage this pathway, contributing to its observed cellular effects.[15]

Visualizing the Hypothesized Signaling Pathways

To better understand the potential molecular interactions of 4-Heptylphenol, the following diagrams illustrate the key signaling pathways discussed.

GPR55_Signaling cluster_membrane Plasma Membrane GPR55 GPR55 Gq Gq GPR55->Gq G12_13 G12/13 GPR55->G12_13 PLC PLC Ca_release Ca²⁺ Release PLC->Ca_release Gq->PLC RhoA RhoA G12_13->RhoA ERK ERK1/2 Activation RhoA->ERK Heptylphenol 4-Heptylphenol Heptylphenol->GPR55 Binds to Transcription Transcription Factors (NFAT, NF-κB, CREB) Ca_release->Transcription Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation Transcription->Cell_Proliferation

Caption: Hypothesized GPR55 signaling pathway activated by 4-Heptylphenol.

Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα/ERβ) ERE Estrogen Response Element (ERE) ER->ERE Dimerizes and Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Cell_Proliferation Cell Proliferation & Differentiation Gene_Transcription->Cell_Proliferation Heptylphenol 4-Heptylphenol Heptylphenol->ER Binds to

Caption: Hypothesized Estrogen Receptor signaling pathway activated by 4-Heptylphenol.

Safety Precautions and Handling

4-Heptylphenol is classified as harmful if swallowed and causes skin and eye irritation.[2] It is also very toxic to aquatic life with long-lasting effects.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Protocols for In Vitro Investigation

The following protocols provide a framework for investigating the cellular effects of 4-heptylphenol. It is recommended to use cell lines relevant to the research question, for example, liver cell lines such as HepG2 for toxicological studies or breast cancer cell lines like MCF-7 for endocrine disruption studies.[3][5]

Protocol 1: Preparation of 4-Heptylphenol Stock Solution

The poor water solubility of 4-heptylphenol necessitates the use of an organic solvent for the preparation of a stock solution.[1]

Materials:

  • 4-Heptylphenol (solid or liquid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes or glass vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Determine the desired stock concentration. A high concentration (e.g., 10-100 mM) is recommended to minimize the final solvent concentration in the cell culture medium.

  • Weigh the 4-Heptylphenol. In a sterile container, accurately weigh the required amount of 4-heptylphenol.

  • Dissolve in DMSO. Add the appropriate volume of DMSO to achieve the desired stock concentration. Vortex or gently heat (if necessary) to ensure complete dissolution.

  • Sterilize the stock solution. Filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquot and store. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Note on Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest 4-heptylphenol concentration) must be included in all experiments.

Protocol 2: Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the dose-dependent effects of 4-heptylphenol on cell viability.

Experimental Workflow:

Cytotoxicity_Workflow Seed_Cells Seed cells in a 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat with varying concentrations of 4-Heptylphenol Incubate_24h->Treat_Cells Incubate_Treatment Incubate for 24, 48, or 72 hours Treat_Cells->Incubate_Treatment Add_Reagent Add viability/cytotoxicity reagent (e.g., MTT, LDH) Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate as per manufacturer's instructions Add_Reagent->Incubate_Reagent Measure_Signal Measure absorbance or fluorescence Incubate_Reagent->Measure_Signal Analyze_Data Analyze data and determine IC50 Measure_Signal->Analyze_Data

Caption: General workflow for assessing the cytotoxicity of 4-Heptylphenol.

A. MTT Assay (Measures Metabolic Activity)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of 4-heptylphenol in a complete culture medium. Remove the old medium from the wells and add 100 µL of the treatment medium. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

B. Lactate Dehydrogenase (LDH) Assay (Measures Membrane Integrity)

  • Follow steps 1-3 of the MTT assay.

  • Collect Supernatant: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released into the medium.[4]

AssayPrincipleEndpoint
MTT Reduction of tetrazolium salt by mitochondrial dehydrogenases of viable cells.Colorimetric measurement of formazan product.
LDH Measurement of lactate dehydrogenase released from damaged cells.[4]Colorimetric measurement of enzymatic activity.
Protocol 3: Apoptosis Assays

To determine if cell death induced by 4-heptylphenol occurs via apoptosis.

A. Caspase-3/7 Activity Assay

  • Seed and treat cells in a 96-well plate as described for the viability assays.

  • Add Caspase-Glo® 3/7 Reagent to each well according to the manufacturer's instructions.

  • Incubate at room temperature for 1-2 hours.

  • Measure luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.[5]

B. Annexin V/Propidium Iodide (PI) Staining

  • Seed and treat cells in 6-well plates.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Protocol 4: Western Blot Analysis of Signaling Pathways

To investigate the activation of specific signaling proteins.

  • Seed and treat cells in 6-well or 10 cm plates.

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Perform SDS-PAGE to separate proteins by size.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies overnight at 4°C. Key antibodies to consider include:

    • Phospho-ERK1/2 and total ERK1/2

    • Phospho-Akt and total Akt

    • Cleaved Caspase-3

    • Bax and Bcl-2

    • GPR55

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Concluding Remarks and Future Directions

The study of 4-heptylphenol and other alkylphenols in cell culture is crucial for understanding their potential impact on human health and the environment. The protocols outlined in this guide provide a solid foundation for investigating the cytotoxic and mechanistic effects of these compounds. Future research should focus on directly elucidating the interaction of 4-heptylphenol with GPR55 and further characterizing the downstream signaling events. Additionally, exploring the effects of 4-heptylphenol in more complex in vitro models, such as 3D cell cultures or organoids, will provide a more physiologically relevant understanding of its biological activity. It is through such rigorous scientific inquiry that we can better assess the risks associated with exposure to these prevalent environmental compounds.

References

  • 4-Nonylphenol | Rupa Health. (n.d.). Retrieved February 2, 2026, from [Link]

  • Ceylan, M., & Uğuz, C. (2015). Cytotoxic effects of 4-octylphenol on fish hepatocytes. Toxicology and industrial health, 31(12), 1170–1176. [Link]

  • Grimaldi, M., et al. (2024). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. International Journal of Molecular Sciences, 25(23), 13032. [Link]

  • Wikipedia. (2023, December 2). GPR55. In Wikipedia. Retrieved February 2, 2026, from [Link]

  • Gasperi, V., et al. (2019). GPR55-Mediated Effects in Colon Cancer Cell Lines. Cells, 8(2), 169. [Link]

  • Kargl, J., et al. (2012). GPR55: signaling pathways and functions. Cellular and molecular life sciences, 69(11), 1829–1837. [Link]

  • The Good Scents Company. (n.d.). 4-heptyl phenol. Retrieved February 2, 2026, from [Link]

  • Grimaldi, M., et al. (2024). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. International journal of molecular sciences, 25(23), 13032. [Link]

  • PubChem. (n.d.). 4-n-Heptylphenol. Retrieved February 2, 2026, from [Link]

  • Grimaldi, M., et al. (2024). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. Research Square. [Link]

  • Bjerregaard, P., et al. (2003). Effect of 4-octylphenol on germ cell number in cultured human fetal gonads. Ugeskrift for laeger, 165(16), 1667–1670.
  • Marcu, O., et al. (2022). Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold. Pharmaceuticals, 15(7), 768. [Link]

  • Breast Cancer Prevention Partners. (n.d.). Alkylphenols. Retrieved February 2, 2026, from [Link]

  • Moreno-Sanz, G., et al. (2014). (R,R')-4'-methoxy-1-naphthylfenoterol targets GPR55-mediated ligand internalization and impairs cancer cell motility. Molecular and cellular endocrinology, 383(1-2), 101–111. [Link]

  • Henstridge, C. M., et al. (2010). GPR55 ligands promote receptor coupling to multiple signalling pathways. British journal of pharmacology, 160(3), 604–614. [Link]

  • Pharos. (n.d.). 4-heptylphenol, branched and linear. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Some GPR55 agonists mentioned in literature. Retrieved February 2, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GPR55. Retrieved February 2, 2026, from [Link]

  • PromoCell. (2025, January 28). Impact of phenol red in cell culture and solutions. Retrieved February 2, 2026, from [Link]

  • Kim, S. Z., et al. (2018). Disturbing Effects of Chronic Low-dose 4-Nonylphenol exposing on Gonadal Weight and Reproductive Outcome over One-generation. Development & reproduction, 22(3), 271–280. [Link]

  • CannaKeys. (2025, May 10). GPR55: A New Cannabinoid Receptor with Big Potential? Retrieved February 2, 2026, from [Link]

  • Wesierska-Gadek, J., et al. (2007). Phenol red in the culture medium strongly affects the susceptibility of human MCF-7 cells to roscovitine. Cellular & molecular biology letters, 12(2), 280–293. [Link]

  • ResearchGate. (n.d.). Molecular structures of some alkylphenols. Retrieved February 2, 2026, from [Link]

Sources

quantifying 3-Heptylphenol in water samples

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of 3-Heptylphenol in Aqueous Samples Utilizing Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry.

Introduction

3-Heptylphenol is an alkylphenol of emerging environmental concern. While not as extensively studied as its shorter-chain relatives like nonylphenol and octylphenol, its structural similarity suggests potential endocrine-disrupting properties and persistence in aquatic ecosystems. Accurate and sensitive quantification of 3-Heptylphenol in various water matrices, from surface water to wastewater effluent, is crucial for environmental monitoring, risk assessment, and the development of effective water treatment strategies.

This document provides a comprehensive, field-tested protocol for the trace-level determination of 3-Heptylphenol in water. The methodology is centered around solid-phase extraction (SPE) for sample concentration and cleanup, followed by analysis using gas chromatography-mass spectrometry (GC-MS). This approach offers high selectivity and sensitivity, making it suitable for the complex matrices often encountered in environmental analysis. As a Senior Application Scientist, this guide emphasizes not only the procedural steps but also the underlying principles and rationale to ensure robust and reproducible results.

Methodology Overview: Principle of the Method

The quantification of 3-Heptylphenol is achieved through a multi-step process designed to isolate the analyte from the aqueous matrix, concentrate it, and then perform instrumental analysis. The workflow begins with the collection of a water sample, which is then passed through a solid-phase extraction (SPE) cartridge. The hydrophobic nature of 3-Heptylphenol allows it to be retained on a nonpolar sorbent while water and more polar impurities are washed away. The retained analyte is then eluted from the cartridge using a small volume of organic solvent. This eluate, now containing the concentrated 3-Heptylphenol, is analyzed by GC-MS. In the GC system, the analyte is volatilized and separated from other compounds based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for -Heptylphenol, allowing for its unambiguous identification and quantification.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Water Sample Collection (e.g., 500 mL) spike 2. Internal Standard Spiking (e.g., 4-n-Heptylphenol-d4) sample->spike spe_load 3. Solid-Phase Extraction (SPE) - Condition Cartridge - Load Sample spike->spe_load spe_wash 4. Wash Cartridge (Remove Polar Interferences) spe_load->spe_wash spe_elute 5. Elute Analyte (e.g., with Dichloromethane) spe_wash->spe_elute concentrate 6. Concentrate Eluate (Under Nitrogen Stream) spe_elute->concentrate gcms 7. GC-MS Analysis - Inject Sample - Chromatographic Separation concentrate->gcms ms_detect 8. Mass Spectrometric Detection (Scan or SIM Mode) gcms->ms_detect integrate 9. Peak Integration & Identification ms_detect->integrate quantify 10. Quantification (Using Calibration Curve) integrate->quantify report 11. Final Report (Concentration in ng/L) quantify->report

Figure 1: Overall workflow for the determination of 3-Heptylphenol in water samples.

Part 1: Sample Preparation - Solid-Phase Extraction (SPE)

The low anticipated concentrations of 3-Heptylphenol in environmental waters necessitate a pre-concentration step. Solid-phase extraction is a highly efficient technique for this purpose. The choice of sorbent is critical; a reversed-phase sorbent like C18 (octadecylsilane) is effective for retaining nonpolar compounds like 3-Heptylphenol from a polar matrix (water).

Materials and Reagents
  • 3-Heptylphenol analytical standard (≥98% purity)

  • 4-n-Heptylphenol-d4 (or other suitable deuterated analog) as an internal standard (IS)

  • Methanol (HPLC or GC-MS grade)

  • Dichloromethane (DCM, GC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Hydrochloric acid (HCl), concentrated

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Glass fiber filters (1.0 µm pore size)

  • Nitrogen gas, high purity

Protocol: SPE Procedure
  • Sample Collection and Preservation: Collect water samples in amber glass bottles to prevent photodegradation. If immediate extraction is not possible, acidify the sample to pH < 2 with concentrated HCl to inhibit microbial degradation and store at 4°C for no longer than 7 days.

  • Sample Filtration: For samples with high suspended solids, filter through a glass fiber filter to prevent clogging of the SPE cartridge.

  • Internal Standard Spiking: Measure a precise volume of the water sample (e.g., 500 mL) into a clean glass container. Spike the sample with a known amount of the internal standard solution (e.g., 50 µL of a 1 µg/mL solution of 4-n-Heptylphenol-d4) to achieve a final concentration of 100 ng/L.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of dichloromethane through the C18 cartridge to activate the sorbent. Do not allow the cartridge to go dry.

    • Pass 5 mL of methanol through the cartridge to solvate the C18 chains. Do not allow the cartridge to go dry.

    • Pass 10 mL of deionized water (acidified to pH ~2) through the cartridge to equilibrate the sorbent to the sample conditions. Ensure the sorbent bed remains submerged.

  • Sample Loading: Load the spiked water sample onto the conditioned cartridge at a slow, steady flow rate of approximately 5-10 mL/min. A vacuum manifold is recommended for consistent flow.

  • Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.

  • Drying: Dry the cartridge thoroughly by drawing air or nitrogen through it for at least 20 minutes. This step is crucial to remove residual water, which can interfere with the subsequent GC-MS analysis.

  • Elution:

    • Place a clean collection tube (e.g., a 15 mL conical glass tube) under the SPE cartridge.

    • Elute the retained 3-Heptylphenol and the internal standard by passing 2 x 4 mL aliquots of dichloromethane slowly through the cartridge. Allow the solvent to soak the sorbent bed for about 1 minute for each aliquot to ensure efficient elution.

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen gas in a heated water bath (35-40°C). Avoid evaporating to complete dryness. Transfer the final extract to a 2 mL autosampler vial with a micro-insert for GC-MS analysis.

Part 2: Instrumental Analysis - GC-MS

Gas chromatography combined with mass spectrometry offers excellent separation efficiency and definitive identification. The use of Selected Ion Monitoring (SIM) mode in the mass spectrometer significantly enhances sensitivity by focusing on specific ions characteristic of 3-Heptylphenol and the internal standard.

Instrumentation and Parameters

The following table outlines a typical set of GC-MS parameters. These may require optimization based on the specific instrument and column used.

Parameter Setting Rationale
Gas Chromatograph
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA nonpolar column providing good separation for alkylphenols.
Injection Volume1 µL
Inlet Temperature280°CEnsures rapid volatilization of the analytes.
Injection ModeSplitlessMaximizes the transfer of analyte onto the column for trace analysis.
Carrier GasHelium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program60°C (hold 1 min), ramp to 200°C at 15°C/min, then ramp to 300°C at 20°C/min (hold 5 min)The temperature program is optimized to separate the target analyte from potential interferences.
Mass Spectrometer
Ion Source Temp.230°CStandard temperature for electron ionization.
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.
Acquisition ModeSelected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only characteristic ions.
SIM Ions (m/z)
3-Heptylphenol192 (Quantifier) , 107, 121m/z 192 is the molecular ion. m/z 107 is the stable tropylium-like ion from benzylic cleavage.
4-n-Heptylphenol-d4 (IS)196 (Quantifier) , 111Deuterated analog ions, shifted by the number of deuterium atoms.
Calibration and Quantification

Prepare a series of calibration standards in 1 mL of dichloromethane, ranging from a low concentration (e.g., 5 ng/mL) to a high concentration (e.g., 500 ng/mL). Each calibration standard must also contain the internal standard at the same concentration used for the samples (e.g., 100 ng/mL).

A calibration curve is generated by plotting the ratio of the peak area of the 3-Heptylphenol quantifier ion (m/z 192) to the peak area of the internal standard quantifier ion (m/z 196) against the concentration of 3-Heptylphenol. A linear regression with a correlation coefficient (r²) of >0.995 is required. The concentration of 3-Heptylphenol in the original water sample is then calculated using this curve.

Part 3: Method Validation and Quality Control

A robust analytical method requires rigorous validation and ongoing quality control to ensure the data generated is reliable and defensible.

Key Validation Parameters
  • Method Detection Limit (MDL): The MDL should be determined by analyzing at least seven replicate samples spiked with 3-Heptylphenol at a concentration estimated to be 3-5 times the MDL. The MDL is calculated as the standard deviation of these replicate measurements multiplied by the Student's t-value for a 99% confidence level. An expected MDL for this method would be in the low ng/L range.

  • Limit of Quantification (LOQ): The LOQ is typically defined as the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.

  • Precision and Accuracy: Assessed by analyzing replicate spiked samples at low, medium, and high concentrations. Accuracy is expressed as the percent recovery, while precision is expressed as the relative standard deviation (RSD). Acceptance criteria are typically 70-130% for recovery and <20% for RSD.

  • Linearity: Assessed from the calibration curve's correlation coefficient (r²), which should be ≥0.995.

Ongoing Quality Control (QC)

For each batch of samples analyzed, the following QC samples should be included:

  • Method Blank: A sample of deionized water carried through the entire analytical process to check for contamination.

  • Laboratory Control Sample (LCS): A deionized water sample spiked with a known concentration of 3-Heptylphenol to monitor method performance.

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): A pair of environmental samples spiked with a known amount of analyte to assess matrix effects on recovery and precision.

G cluster_qc Quality Control System cluster_validation Method Validation cal Calibration Curve (r² > 0.995) blank Method Blank (Below LOQ) cal->blank Batch QC lcs Lab Control Sample (Recovery 70-130%) cal->lcs Batch QC msd Matrix Spike / Duplicate (Assess Matrix Effects) cal->msd Batch QC mdl MDL & LOQ (Determine Sensitivity) mdl->cal Initial Validation accuracy Accuracy (% Recovery) accuracy->cal Initial Validation precision Precision (% RSD) precision->cal Initial Validation

Figure 2: Relationship between initial method validation and ongoing batch quality control.

Conclusion

This application note details a robust and sensitive method for the quantification of 3-Heptylphenol in water samples. The combination of solid-phase extraction for sample preparation and GC-MS for analysis provides the selectivity and low detection limits required for environmental monitoring. Adherence to the described protocols for sample handling, instrumental analysis, and quality control will ensure the generation of high-quality, defensible data. This methodology serves as a strong foundation for researchers and scientists investigating the fate and impact of 3-Heptylphenol in aquatic environments.

References

  • U.S. Environmental Protection Agency. (2007). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. [Link]

  • Agilent Technologies. (2011). Analysis of Endocrine Disrupting Compounds in Water Using Agilent J&W DB-5ms Ultra Inert GC Columns. Application Note. [Link]

  • Restek Corporation. (2018). A Fast, Optimized SPE and GC-MS Method for Semivolatiles in Drinking Water Using EPA Method 525.2. Technical Note. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Heptylphenol Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for the Bio-Assay Development Center . It is designed to address the specific physicochemical challenges of 3-Heptylphenol (CAS: 101-40-6) , a highly lipophilic alkylphenol.

Executive Summary & Chemical Profile

The Challenge: 3-Heptylphenol is a lipophilic compound with a LogP value of approximately 4.8–5.1 [1, 5]. This high partition coefficient indicates that the molecule is ~100,000 times more soluble in octanol (lipid mimic) than in water. In aqueous bioassay buffers (PBS, cell culture media), it is prone to rapid aggregation, precipitation ("crashing out"), and non-specific binding to plasticware, leading to erratic dose-response curves and false negatives.

Physicochemical Snapshot:

Property Value Implication for Bioassays
Molecular Weight 192.30 g/mol Small molecule, easily permeates membranes if solubilized.
LogP (Octanol/Water) ~4.8 – 5.1 Critical: Extreme hydrophobicity. Insoluble in pure water.
pKa ~10 (Phenolic OH) Non-ionized at physiological pH (7.4), further reducing solubility.

| Physical State | Viscous Liquid/Low-melting Solid | Requires density correction if pipetting neat liquid. |

Troubleshooting Guide (Q&A Format)

Category A: Stock Preparation & Solvent Selection[1]

Q1: I dissolved 3-Heptylphenol in DMSO at 100 mM, but it precipitates immediately when I add it to my cell culture media. Why? A: This is a classic "Solvent Shock" phenomenon. When a high-concentration organic stock (100% DMSO) hits an aqueous buffer, the solvent disperses instantly. The local concentration of 3-Heptylphenol transiently exceeds its aqueous solubility limit (which is likely < 10 µM in pure buffer) before it can disperse, causing it to nucleate and form micro-crystals.

  • The Fix: Do not spike directly from 100 mM stock to the final assay well. Use an Intermediate Dilution Step . (See Protocol Diagram below).

Q2: What is the maximum safe solvent concentration I can use? A: For most mammalian cell lines (e.g., CHO, HEK293, HeLa), the final DMSO concentration should be kept below 0.1% (v/v) to avoid solvent cytotoxicity or membrane permeabilization artifacts [4].

  • Calculation: If your final assay requires 100 µM 3-Heptylphenol, and your limit is 0.1% DMSO, your stock must be at least 100 mM. However, to prevent precipitation, it is safer to use a 1000x stock (e.g., 10 mM stock for 10 µM final) if solubility permits.

Category B: Advanced Solubilization Strategies

Q3: Simple dilution isn't working. The compound still crashes out at 50 µM. What are my formulation options? A: When simple solvent dilution fails for LogP > 4 compounds, you must use a carrier system.

  • BSA Complexation: Pre-incubate your compound with Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) in the media. Albumin acts as a "sink" for lipophilic drugs, maintaining them in solution.

    • Protocol: Spike the DMSO stock into serum-containing media and vortex immediately. Allow 15 mins for equilibration before adding to cells.

  • Cyclodextrins (Recommended): Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . It forms an inclusion complex with the heptyl chain, shielding the hydrophobic tail from water while keeping the phenol group accessible.

    • Ratio: Start with a 1:5 or 1:10 molar ratio (Drug:Cyclodextrin).

Q4: I see high variability between replicates. Could plasticware be the issue? A: Yes. 3-Heptylphenol will avidly bind to polystyrene (standard TC plates).

  • Validation: Test "loss to plastic" by incubating a known concentration in your assay plate (without cells) for 2 hours, then analyzing the supernatant by HPLC/UV-Vis.

  • Solution: Switch to glass-coated plates or low-binding polypropylene for intermediate dilution steps.

Visual Protocols & Decision Logic

Figure 1: Solubilization Strategy Decision Tree

Use this logic flow to determine the correct method for your specific assay conditions.

Solubility_Decision_Tree Start Start: 3-Heptylphenol Bioassay Check_Conc Target Concentration > 10 µM? Start->Check_Conc Serum_Check Does Media contain Serum (FBS/BSA)? Check_Conc->Serum_Check Yes (High Load) Inter_Dilution Method B: Intermediate Dilution (DMSO -> Buffer -> Media) Check_Conc->Inter_Dilution No (Low Load) Serum_Check->Inter_Dilution Yes (Serum helps solubilize) Carrier_Complex Method C: Carrier Complexation (HP-β-CD or BSA) Serum_Check->Carrier_Complex No (Serum-Free) Direct_DMSO Method A: Direct DMSO Spike (Risk of Precipitation) Direct_DMSO->Carrier_Complex If Fails Inter_Dilution->Direct_DMSO If Precipitates

Caption: Decision matrix for selecting the appropriate solubilization method based on target concentration and media composition.

Figure 2: The "Step-Down" Dilution Protocol

Standard direct spiking causes precipitation. This "Step-Down" method prevents local supersaturation.

Dilution_Protocol Stock 1. Primary Stock (100% DMSO) Conc: 10 mM Inter 2. Intermediate Mix (10% DMSO / 90% Buffer) Conc: 1 mM *Vortex Immediately* Stock->Inter 1:10 Dilution Final 3. Final Assay Well (0.1% DMSO) Conc: 10 µM Stock->Final Avoid Inter->Final 1:100 Dilution Precipitation Direct 1:1000 Spike CAUSES PRECIPITATION

Caption: The "Step-Down" dilution technique reduces the kinetic shock of mixing hydrophobic stocks with aqueous media.

Validated Protocol: Preparation of 10 mM Stock

Objective: Create a stable, precipitate-free stock solution of 3-Heptylphenol.

Materials:

  • 3-Heptylphenol (Neat).

  • Anhydrous DMSO (Dimethyl Sulfoxide), ACS Grade or higher (stored in desiccator).

  • Glass vials (Avoid polystyrene tubes for concentrated stocks).

Procedure:

  • Density Correction: Since 3-Heptylphenol is a viscous liquid, weighing is more accurate than volumetric pipetting.

    • Target: To make 1 mL of 10 mM stock.

    • Mass Calculation:

      
      .
      
  • Weighing: Weigh ~2.0 mg of substance into a tared glass vial. Record exact mass (e.g., 2.1 mg).

  • Solvent Addition: Add anhydrous DMSO to achieve exactly 10 mM.

    • Volume = Mass (mg) / 19.23 mg/mL.

  • Dissolution: Vortex vigorously for 30 seconds. If the solution is not perfectly clear, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small glass vials (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Do not store in plastic microfuge tubes for long periods.

References

  • PubChem. (2025).[1][2] Phenol, 3-heptyl- (Compound Summary).[1] National Library of Medicine. [Link]

  • Di, L., & Kerns, E. H. (2006).[3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[3] [Link]

  • Gaylord Chemical. (n.d.).[4] Dimethyl Sulfoxide (DMSO) Solubility Data.[3][4][5][Link]

  • ECHA. (2022).[6] 4-heptylphenol, branched and linear - Substance Information. (Used for comparative alkylphenol physicochemical data). [Link]

Sources

separating 3-Heptylphenol from para-substituted isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Separation of 3-Heptylphenol (Meta-Isomer)

Current Status: Active Ticket ID: #SEP-C7-PHENOL-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2][3][4]

Executive Summary & Core Challenge

The Problem: Separating 3-heptylphenol (meta-isomer) from 4-heptylphenol (para-isomer) is a classic "isomer dilemma."[1][2][3][4]

  • Boiling Point Similarity: Unlike the ortho-isomer, which has a significantly lower boiling point due to intramolecular hydrogen bonding, meta- and para-isomers have nearly identical boiling points (often

    
    T < 2-5°C).[1][2][3][4] Standard distillation is frequently ineffective.[1][4]
    
  • Physical State: 4-Heptylphenol is a low-melting solid (MP: 26–32°C), whereas 3-heptylphenol is typically a liquid at room temperature.[1][2][3][4] This phase difference is your primary leverage point.

The Solution Hierarchy:

  • Thermodynamic Separation (Crystallization): Exploiting the symmetry-driven freezing point of the para-isomer.[1][2][3][4]

  • Chromatographic Separation (Prep-HPLC): Utilizing shape-selectivity on C18 or Cyclodextrin phases.[1][2][3][4]

  • Synthetic Avoidance: Designing a route that precludes para-isomer formation.[1][4]

Diagnostic Module: "Know Your Mixture"

Before attempting separation, you must quantify the ratio of isomers.[4]

Analytical Method A: GC-MS (Derivatization Required)

Why: Under standard conditions, phenol peaks tail and overlap.[1][4] Silylation removes the hydrogen bonding, sharpening peaks and improving volatility differences.[4]

Protocol:

  • Take 10 mg of sample.[1][4]

  • Add 100 µL BSTFA + 1% TMCS (Silylation reagent).[1][4]

  • Heat at 60°C for 30 minutes.

  • Dilute with 1 mL Dichloromethane (DCM).

  • Column: DB-5MS or equivalent (Non-polar).[1][4]

    • Note: If resolution is poor, switch to a Wax column (Polar) which separates based on dipole moments (Meta and Para have different dipoles).[1][4]

Analytical Method B: HPLC (Reverse Phase)

Why: C18 columns can separate these isomers based on "hydrophobic footprint."[1][4] The linear para-isomer interacts differently with the stationary phase than the "kinked" meta-isomer.[1][2][3][4]

Recommended Conditions:

Parameter Setting
Column C18 (High Carbon Load) or Phenyl-Hexyl
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (Isocratic 70:30 or Gradient)

| Modifier | Critical: Add 5-10 mM


-Cyclodextrin to water phase to enhance shape selectivity.[1][2][3][4] |
| Detection  | UV @ 275 nm |

Preparative Separation Workflows

Workflow A: Fractional Freezing (The "Cold" Method)

Best for: Bulk mixtures (>10g) where Para-isomer is >20%.[1][3]

Mechanism: The para-isomer packs more efficiently into a crystal lattice due to symmetry, giving it a higher melting point (~26°C) than the meta-isomer (Liquid).[1]

Step-by-Step Protocol:

  • Dissolution: If the mixture is solid/sludge, gently warm it to 35°C until fully liquid. If it is already liquid, proceed.[4]

  • Solvent Addition (Optional but Recommended): Add a minimal amount of Pentane or Hexane (ratio 1:1 v/v).[1][3][4] This reduces viscosity and aids crystal growth.[1][4]

  • Cooling: Place the vessel in a freezer at -10°C to -20°C for 12-24 hours.

  • Seeding: If no crystals form, scratch the glass or add a seed crystal of pure 4-heptylphenol.[1][4]

  • Filtration: Rapidly filter the cold mixture through a chilled Büchner funnel.

    • Solid Retentate: Enriched para-heptylphenol.[1][2][3][4]

    • Filtrate (Mother Liquor): Enriched 3-heptylphenol (Meta).[1][3][4]

  • Cycle: Evaporate solvent from the filtrate and repeat the cooling process to remove residual para-isomer.

Workflow B: Preparative HPLC

Best for: High purity requirements (>99%) or small scale (<5g).[1][3]

Protocol:

  • Stationary Phase: C18 Prep Column (20mm ID).

  • Mobile Phase: Methanol/Water (85:15).[1][4]

  • Flow Rate: 15-20 mL/min.

  • Collection: The para-isomer typically elutes after the meta-isomer on C18 due to higher surface area interaction with the alkyl chains.[1][3][4]

  • Post-Process: Rotovap fractions to remove Methanol; extract aqueous residue with Ethyl Acetate.

Visualization: Decision Logic & Workflow

SeparationLogic Start Start: Mixture of 3-Heptyl & 4-Heptyl Phenol CheckScale Check Scale & Purity Goal Start->CheckScale LargeScale > 10 grams Bulk Separation CheckScale->LargeScale SmallScale < 5 grams High Purity (>99%) CheckScale->SmallScale Crystallization Method A: Fractional Freezing (Solvent: Hexane, Temp: -20°C) LargeScale->Crystallization PrepHPLC Method B: Prep-HPLC (C18 Column, MeOH/H2O) SmallScale->PrepHPLC ParaSolid Solid: 4-Heptylphenol (Discard or Repurpose) Crystallization->ParaSolid Crystals MetaLiquid Liquid: Enriched 3-Heptylphenol Crystallization->MetaLiquid Mother Liquor CheckFiltrate Analyze Filtrate (GC) CheckFiltrate->PrepHPLC Need >99%? Distillation Method C: Spinning Band Distillation (Only if Para < 10%) CheckFiltrate->Distillation Still contains Para? MetaLiquid->CheckFiltrate

Caption: Decision matrix for selecting the optimal separation pathway based on scale and purity requirements.

Troubleshooting & FAQ

Q: I tried distillation, but the boiling points are too close. What now? A: Standard fractional distillation columns (Vigreux) have insufficient theoretical plates (~3-5 plates).[1][3][4] You need a Spinning Band Distillation system (providing 50+ theoretical plates) to separate isomers with <5°C boiling point differences.[1][3][4] However, crystallization is far more energy-efficient for this specific pair.[1][2][4]

Q: My HPLC peaks are merging. How do I improve resolution? A: The alkyl chain is flexible, causing "peak smearing."[1][4]

  • Lower the Temperature: Run the column at 15-20°C. Lower temperature reduces chain rotation, enhancing shape selectivity.[1][4]

  • Add Cyclodextrin: Add

    
    -Cyclodextrin to the mobile phase. It forms inclusion complexes; the linear para-isomer fits more deeply into the cavity than the meta-isomer, shifting retention times.[1][2][4]
    

Q: Can I avoid this separation entirely? A: Yes. If you are synthesizing this, stop using Friedel-Crafts alkylation of phenol (which favors para).[1][4]

  • Alternative Route: Use a Grignard reaction on 3-methoxybenzaldehyde with hexylmagnesium bromide, followed by reduction and demethylation.[1][2][4] This guarantees 100% meta-isomer regiochemistry.[1][2][3][4]

References

  • NIST Chemistry WebBook. 4-Heptylphenol Properties (Melting Point/Boiling Point).[1][4] National Institute of Standards and Technology.[1][4] Link

  • PubChem. 4-heptylphenol (Compound Summary). National Library of Medicine.[1][4] Link

  • Thermo Fisher Scientific. 4-n-Heptylphenol, 98+% Specification Sheet (Confirming MP 26-32°C).Link[3]

  • Journal of Chromatography A. Separation of alkylphenol isomers using cyclodextrin-modified mobile phases. (General reference for method adaptation). Link

Sources

Technical Support Center: Optimizing 3-Heptylphenol Extraction from Soil

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-Heptylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting 3-Heptylphenol from challenging soil matrices. We will move beyond simple step-by-step instructions to explore the underlying scientific principles, enabling you to troubleshoot and optimize your workflow with confidence.

Part 1: Fundamentals - Understanding the Challenge

Effective extraction begins with a thorough understanding of the analyte and its interaction with the sample matrix. 3-Heptylphenol is a non-polar, weakly acidic molecule, and its behavior is governed by these properties.

Physicochemical Properties of 3-Heptylphenol

A successful extraction strategy hinges on exploiting the physicochemical properties of the target analyte. Key parameters for 3-Heptylphenol are summarized below.

PropertyValueImplication for Extraction Strategy
Molecular FormulaC₁₃H₂₀O[1]-
Molecular Weight192.30 g/mol [1]-
LogP (XLogP3) 5.1 [1][2]Highly hydrophobic. It will strongly partition into non-polar phases, including soil organic matter and non-polar extraction solvents.
Water Solubility 42.1 mg/L (at 20°C)[3]Poorly soluble in water. Aqueous-based extraction is not viable unless the pH is modified.
pKa 10.25 (at 20°C)[3]Weakly acidic. At pH > 10.25, it deprotonates to the much more polar phenolate anion, which is water-soluble. This can be used for liquid-liquid partitioning or SPE cleanup but can also lead to analyte loss if the sample pH is unintentionally basic.
Vapor Pressure 0.26 Pa (at 25°C)[3]Low volatility. Analyte loss during solvent evaporation at moderate temperatures is minimal, but care should be taken with high-temperature techniques.
Analyte-Matrix Interactions: The Core of the Problem

The primary challenge in extracting 3-Heptylphenol is its strong affinity for the soil matrix, particularly the soil organic matter (SOM).[4][5] The high hydrophobicity of 3-Heptylphenol drives it to partition out of the aqueous phase and into the organic carbon-rich domains within the soil.

cluster_soil Soil Matrix SOM Soil Organic Matter (High Affinity) Mineral Mineral Surfaces (Clay, Silt) Analyte 3-Heptylphenol (Hydrophobic) Analyte->SOM Strong Hydrophobic Partitioning Analyte->Mineral Weaker Sorption (H-bonding) Solvent Extraction Solvent (Organic) Solvent->Analyte Solubilization & Desorption

Caption: Decision workflow for addressing matrix effects via SPE.

Detailed Solution: SPE Cleanup Protocol

A reverse-phase SPE cartridge (e.g., C18) is highly effective. The principle is to retain the non-polar 3-Heptylphenol while polar interferences are washed away.

  • Solvent Exchange: Evaporate your acetone/hexane extract to near dryness and reconstitute in a small volume of a solvent compatible with the SPE loading step (e.g., 1 mL of 10% methanol in water).

  • SPE Cartridge: Use a C18 SPE cartridge (e.g., 500 mg).

  • Condition: Flush the cartridge with 5 mL of methanol, followed by 5 mL of deionized water. Do not let the sorbent go dry.

  • Load: Load your reconstituted sample onto the cartridge.

  • Wash: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 20% methanol in water). This will remove polar interferences (humic acids, salts) while the 3-Heptylphenol remains bound to the C18 sorbent.

  • Elute: Elute the 3-Heptylphenol with a small volume of a strong, non-polar solvent (e.g., 2 x 2 mL of ethyl acetate or acetone).

  • Final Preparation: Evaporate the eluate and reconstitute in your final analysis solvent (e.g., mobile phase for LC or hexane for GC).

Part 4: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always begin with a control sample (spiked clean sand or soil) to validate your method's recovery.

Protocol 1: Ultrasonic-Assisted Extraction (UAE)

This method is rapid, efficient, and avoids high temperatures.

  • Sample Preparation:

    • Air-dry the soil sample until friable.

    • Gently grind the sample with a mortar and pestle and sieve through a 2 mm mesh to ensure homogeneity.

    • Weigh approximately 5.0 g of the homogenized soil into a glass centrifuge tube.

  • Spiking (for QC/Method Development):

    • Spike the sample with a known concentration of 3-Heptylphenol standard solution. Allow the spiking solvent to evaporate completely (at least 2 hours in a fume hood).

  • Extraction:

    • Add 10 mL of 1:1 (v/v) acetone/hexane to the centrifuge tube.

    • Vortex for 30 seconds to thoroughly mix.

    • Place the tube in an ultrasonic bath and sonicate for 20 minutes. Ensure the water level in the bath is above the solvent level in the tube.

  • Separation:

    • Centrifuge the sample at 3000 rpm for 10 minutes to pellet the soil.

    • Carefully decant the supernatant (the extract) into a clean collection vial.

  • Repeat Extraction:

    • Repeat steps 3 and 4 on the soil pellet with a fresh 10 mL aliquot of solvent.

    • Combine the first and second extracts. This two-step process significantly improves recovery.

  • Concentration & Cleanup:

    • Concentrate the combined extracts under a gentle stream of nitrogen.

    • If necessary, perform the SPE cleanup as described in the Troubleshooting Guide.

    • Reconstitute in the final volume of a suitable solvent for your analytical instrument.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33667, 3-heptylphenol. Retrieved from [Link]

  • Abate, G., & Masini, J. C. (2012). Sorption of Phenols: Influence of Groundwater pH and of Soil Organic Carbon Content. The Open Environmental Engineering Journal.
  • Min, K., et al. (2015). The Regulation by Phenolic Compounds of Soil Organic Matter Dynamics under a Changing Environment. BioMed Research International. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33668, 2-Heptylphenol. Retrieved from [Link]

  • Strawn, D. G., & Sparks, D. L. (2018). Sorption Mechanisms of Chemicals in Soils. ResearchGate. Retrieved from [Link]

  • Wang, F., et al. (2023). Effects of phenolics on the rate of soil organic matter decomposition. Frontiers in Microbiology. Retrieved from [Link]

  • NIST (2021). Phenol. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Park, J. H., & Delaune, R. D. (2003). Interactions of Soil-Derived Dissolved Organic Matter with Phenol in Peroxidase-Catalyzed Oxidative Coupling Reactions. Environmental Science & Technology. Retrieved from [Link]

  • Strawn, D. G., & Sparks, D. L. (2018). Sorption Mechanisms of Chemicals in Soils. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Analytical Detection of 3-Heptylphenol (3-HP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Interference, Separation, and Quantification of 3-Heptylphenol

Introduction

Welcome to the 3-Heptylphenol Analytical Support Hub. 3-Heptylphenol (CAS: 101-40-6) presents a unique analytical challenge compared to its more common homologues like Nonylphenol. As a meta-substituted alkylphenol, it often co-elutes with its para-isomer (4-heptylphenol) and branched alkyl isomers in standard chromatographic runs. Furthermore, its phenolic hydroxyl group makes it susceptible to severe tailing in Gas Chromatography (GC) and ion suppression in Liquid Chromatography (LC).

This guide moves beyond basic SOPs to address the causality of failure in your data. We focus on the three primary vectors of interference: Isomeric Co-elution , Matrix-Induced Ion Suppression , and Derivatization Inefficiency .

Module 1: Chromatographic Co-elution (GC-MS Focus)

The Problem: "I cannot distinguish 3-HP from 4-HP or branched isomers."

Root Cause: 3-Heptylphenol and 4-heptylphenol have nearly identical boiling points and mass fragmentation patterns (m/z 107 characteristic phenol ion). Standard non-polar columns (e.g., 100% Dimethylpolysiloxane) often fail to resolve the meta (3-) vs para (4-) substitution shift.

The Solution: Stationary Phase Selectivity & Thermal Gradients

To separate positional isomers, you must rely on the interaction between the stationary phase and the pi-electrons of the aromatic ring. A standard "5-type" column (5% phenyl) is the minimum requirement, but a high-polarity wax column or a specialized isomer-resolving phase is superior.

Optimized GC-MS Protocol
  • Column: Agilent DB-5ms (or equivalent 5% phenyl-arylene). For difficult separations, switch to a DB-Wax (PEG) column.

  • Carrier Gas: Helium at constant flow (1.0 mL/min).

  • Inlet: Splitless (purge on at 1.0 min) to maximize sensitivity.

Recommended Temperature Program (DB-5ms):

StageRate (°C/min)Temperature (°C)Hold Time (min)Rationale
Initial -601.0Solvent focusing.
Ramp 1 201600Rapid transit to elution zone.
Ramp 2 2.5 2000Critical: Slow ramp maximizes isomeric resolution.
Ramp 3 303003.0Bake-out of high-boiling matrix.
Workflow Visualization: Method Optimization Loop

Use this logic flow when peaks overlap.

GC_Optimization start Start: Co-eluting Peaks check_col Check Column Phase (Is it < 5% Phenyl?) start->check_col change_col Switch to DB-Wax or High-Polarity Phase check_col->change_col Yes adjust_ramp Decrease Ramp Rate (Region 160-200°C) check_col->adjust_ramp No change_col->adjust_ramp check_res Calculate Resolution (Rs) adjust_ramp->check_res check_res->adjust_ramp Rs < 1.5 success Success: Rs > 1.5 (Baseline Separation) check_res->success Rs > 1.5

Caption: Decision tree for resolving isomeric interference between 3-heptylphenol and 4-heptylphenol.

Module 2: Matrix Effects & Ion Suppression (LC-MS/MS Focus)

The Problem: "My spike recovery is < 50% in plasma/wastewater."

Root Cause: In Electrospray Ionization (ESI), 3-HP competes for charge against highly abundant matrix components (phospholipids in bio-fluids, humic acids in water). This results in Ion Suppression , where the analyte signal is "drowned out."[1]

The Solution: Self-Validating Extraction & Internal Standardization

You cannot rely on external calibration curves for 3-HP in complex matrices. You must use a deuterated internal standard (e.g., 4-n-Nonylphenol-d4 or a specific 13C-labeled phenol) added before extraction.

Protocol: Solid Phase Extraction (SPE) for Matrix Removal

Direct injection is not recommended. Use Polymeric Weak Anion Exchange (WAX) or HLB cartridges.

  • Conditioning: MeOH followed by Water (pH adjusted).

  • Loading: Sample (pH < 7 to keep phenol neutral).

  • Wash 1 (Interference Removal): 5% MeOH in Water (removes salts/proteins).

  • Elution: 100% MeOH or Acetonitrile.

Data: Recovery Comparison by Method

Extraction MethodMatrix3-HP Recovery (%)RSD (%)Notes
LLE (DCM) Wastewater65 - 75%12.5High solvent usage; emulsion risk.
SPE (C18) Plasma40 - 60%15.0Fails to remove phospholipids efficiently.
SPE (Polymeric) Wastewater85 - 95% 4.2 Best balance of hydrophobic retention.
Workflow Visualization: Sample Preparation Logic

Sample_Prep sample Raw Sample (Plasma/Water) spike Add Internal Standard (Deuterated) sample->spike extract SPE Extraction (Polymeric Sorbent) spike->extract wash Wash Step (Remove Salts/Proteins) extract->wash elute Elute & Reconstitute wash->elute lcms LC-MS/MS Analysis (Neg Mode ESI) elute->lcms

Caption: Critical workflow ensuring the Internal Standard equilibrates with the matrix before extraction.

Module 3: Derivatization Troubleshooting (GC Specific)

The Problem: "My 3-HP peak is tailing or disappearing over time."

Root Cause: The phenolic hydroxyl group (-OH) is polar and forms hydrogen bonds with active sites (silanols) in the GC liner and column. The Fix: Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. This replaces the active proton with a Trimethylsilyl (TMS) group, creating a non-polar, volatile ether.

FAQ: Derivatization Failure Modes

Q: Why is my derivative peak small, and I see a large peak for the underivatized phenol?

  • A: Moisture contamination. Silylation reagents hydrolyze instantly in the presence of water.

    • Fix: Ensure extracts are dried completely with anhydrous Sodium Sulfate (

      
      ) before adding reagent. Use a fresh ampoule of BSTFA.
      

Q: I see "Ghost Peaks" at high retention times.

  • A: Reagent Overload or Septum Bleed.

    • Fix: Evaporate the excess derivatization reagent under nitrogen and reconstitute in dry hexane/toluene before injection.

Q: Can I inject the reaction mixture directly?

  • A: Yes, but excess BSTFA can degrade the column stationary phase over time. It is safer to blow down and reconstitute.

Module 4: Background Contamination (The "Blank" Problem)

Warning: Alkylphenols are ubiquitous in laboratory environments.

  • Detergents: Many lab soaps contain nonyl/octylphenol ethoxylates which degrade into alkylphenols.

  • Plastics: Some flexible tubing and caps leach phenolic antioxidants.

The "Clean Lab" Protocol:

  • Glassware: Bake all glassware at 450°C for 4 hours (muffle furnace) to destroy organics.

  • Solvents: Use only Pesticide Grade or LC-MS Grade solvents.

  • Blanks: Run a "Method Blank" (pure water extracted exactly like a sample) with every batch. If 3-HP appears in the blank > 1/3 of the LOQ (Limit of Quantitation), the batch is invalid.

References

  • U.S. EPA. (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). United States Environmental Protection Agency.[2]

  • Voutsa, D., et al. (2006). Endocrine disrupting compounds (nonylphenol, bisphenol-A, triclosan) in wastewater effluents: Occurrence and behavior. Desalination.

  • Sigma-Aldrich (Merck). (n.d.). Derivatization Reagents for GC: Silylation.[3][4] Technical Bulletin.

  • Petrovic, M., et al. (2002). Liquid chromatography–mass spectrometry for the analysis of endocrine disrupting compounds in environmental samples. Journal of Chromatography A.

Sources

Technical Support Center: 3-Heptylphenol Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing Solubility and Preventing Degradation of 3-Heptylphenol Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Status: Open

Introduction: The Molecule at a Glance

Welcome to the technical support hub for 3-Heptylphenol (CAS: 103151-49-1). Many researchers encounter inconsistent results with this compound not due to biological variance, but due to its physicochemical limitations.

3-Heptylphenol is a highly lipophilic alkylphenol. Its long 7-carbon chain dominates its behavior, making it nearly insoluble in water and prone to "crashing out" in aqueous buffers. Furthermore, the phenolic hydroxyl group is susceptible to oxidative degradation, leading to false positives in colorimetric assays.

This guide replaces generic advice with precision troubleshooting based on the molecule's specific properties: LogP ~5.1 and pKa ~10 .

Module 1: Solubility Troubleshooting (The "Cloudy" Solution)

User Issue: "I diluted my stock solution into PBS, and it turned cloudy immediately."

Root Cause: With a LogP of 5.1 , 3-Heptylphenol is intensely hydrophobic. It prefers sticking to itself rather than interacting with water molecules. Direct addition to aqueous buffers causes rapid aggregation (cloudiness) and precipitation.

Technical Data:

Property Value Implication
LogP (Octanol/Water) ~5.1 Highly Lipophilic. Adsorbs to plastics; insoluble in water.
pKa ~10.0 Non-ionized at physiological pH (7.4).[1]

| Molecular Weight | 192.3 g/mol | Small molecule, high mobility. |

Corrective Protocol: The "Solvent Bridge" Method Do not use water as a primary solvent. You must create a high-concentration organic stock first.

  • Primary Stock: Dissolve neat 3-Heptylphenol in 100% DMSO (Dimethyl sulfoxide) or Ethanol to reach 10–50 mM.

    • Expert Tip: DMSO is preferred for long-term storage as it is less volatile than ethanol, preventing concentration drift.[2]

  • Intermediate Dilution (Optional but Recommended): If your final target is <10 µM, perform a serial dilution in the organic solvent before touching water.

  • Final Spiking: Add the organic stock to your aqueous buffer while vortexing rapidly .

    • Critical Limit: Keep the final organic solvent concentration < 0.5% (v/v) to avoid cytotoxicity in cell assays, but ensure it is high enough to keep the phenol in solution.

Visualization: Solubility Decision Tree

SolubilityWorkflow Start Start: Solid/Neat 3-Heptylphenol Solvent Choose Primary Solvent Start->Solvent DMSO DMSO (Preferred) Low Volatility Solvent->DMSO EtOH Ethanol High Volatility Solvent->EtOH Water Water/Buffer Solvent->Water DO NOT USE Stock Prepare Stock (10-50 mM) DMSO->Stock EtOH->Stock Dilution Dilute into Assay Buffer (Keep Solvent < 1%) Stock->Dilution Check Visual Check: Cloudy? Dilution->Check Success Proceed to Assay Check->Success Clear Fail Precipitation! Reduce Conc. or Increase Solvent % Check->Fail Turbid

Caption: Workflow for solubilizing high-LogP alkylphenols without precipitation.

Module 2: Chemical Stability (The "Pink" Solution)

User Issue: "My stock solution turned from clear to pink/brown after a week."

Root Cause: Phenols are electron-rich and prone to auto-oxidation . In the presence of oxygen and light, the phenolic hydroxyl group loses a hydrogen atom to form a phenoxy radical. This radical couples or further oxidizes into quinones (which are highly colored, usually pink or yellow) and polymeric aggregates (brown).

Mechanism of Failure:

  • Initiation: Trace metals or UV light catalyze the loss of H• from the -OH group.[3][4]

  • Propagation: The resulting radical reacts with O₂.

  • Termination: Formation of colored quinones (e.g., heptyl-1,4-benzoquinone).

Corrective Protocol: The "Inert Environment" System

  • De-gassing: Use buffers that have been degassed (vacuum filtration or helium sparging) to remove dissolved oxygen.

  • Light Protection: Store all stocks in amber glass vials . Wrap clear tubes in aluminum foil during experiments.

  • Additives (If Assay Compatible):

    • Add 0.1 mM Ascorbic Acid or BHT (Butylated hydroxytoluene) to the stock solution. These act as radical scavengers, sacrificing themselves to protect the heptylphenol.

Visualization: Oxidation Pathway

Degradation Phenol 3-Heptylphenol (Colorless) Radical Phenoxy Radical (Reactive Intermediate) Phenol->Radical Oxidation (O2, Light, pH > 10) Quinone Quinone Species (Pink/Yellow) Radical->Quinone Further Oxidation Dimer Polymers/Dimers (Brown Precipitate) Radical->Dimer Coupling

Caption: The oxidative degradation pathway of alkylphenols leading to color changes.

Module 3: Storage & Handling (The "Missing Mass" Issue)

User Issue: "I prepared a 1 µM solution, but my HPLC shows only 0.4 µM after 2 hours."

Root Cause: Adsorption. Polypropylene (PP) and Polystyrene (PS) are hydrophobic polymers. 3-Heptylphenol (LogP 5.1) acts like a "grease" and will partition out of the aqueous buffer and into the plastic walls of your tubes or pipette tips. This is often mistaken for degradation.

Material Compatibility Table:

MaterialCompatibilityRecommendation
Borosilicate Glass Excellent Mandatory for storage of aqueous dilutions.
Polypropylene (PP) Poor Avoid for incubation > 15 mins. Use "Low-Bind" tips only.
Polystyrene (PS) Very Poor Do not use. Rapid adsorption occurs.
PTFE (Teflon) Good Acceptable for tubing and liners.

Corrective Protocol:

  • Glass Pre-treatment: Use silanized glass if working at extremely low concentrations (< 10 nM) to prevent interaction with surface silanols, though standard borosilicate is usually sufficient for micromolar work.

  • Minimizing Contact: Perform dilutions immediately before use. Do not store dilute aqueous solutions (e.g., in a fridge) in plastic tubes overnight.

References & Authority
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33667, Phenol, 3-heptyl-. Retrieved from .

    • Source for LogP (5.1) and molecular structure data.

  • Duncan, M. et al. (2025). Influence of surfactants upon protein/peptide adsorption to glass and polypropylene. ResearchGate. Retrieved from .

    • Validates the mechanism of hydrophobic adsorption to polypropylene surfaces.

  • The Solubility Company (2024). pKa & LogP Analysis Services: Understanding Lipophilicity. Retrieved from .

    • Provides the theoretical framework for LogP/pKa interactions in drug discovery.

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from .

    • Explanation of pKa influence on solubility and ionization states.

Sources

Technical Support Center: Solvent Optimization for 3-Heptylphenol Extraction

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 2 Technical Support resource, designed for researchers requiring immediate, high-level troubleshooting and optimization strategies for 3-Heptylphenol (3-HP) extraction.

Ticket ID: 3HP-SOLV-OPT-001 Topic: Optimizing Solvent Systems for Lipophilic Phenol Recovery Status: Resolved / Reference Guide

Executive Summary & Molecule Profile

User Query: "I am experiencing inconsistent recovery rates with 3-heptylphenol. Which solvent system provides the optimal balance between selectivity and yield?"

Technical Insight: 3-Heptylphenol (CAS: 103151-49-1) presents a specific extraction challenge due to its amphiphilic nature. While the phenolic hydroxyl group confers weak polarity and acidity (pKa ~10.2), the C7 heptyl chain dominates its physicochemical behavior, resulting in a high octanol-water partition coefficient (LogP ~5.1).

  • Primary Challenge: Balancing the solubilization of the lipophilic tail while disrupting hydrogen bonding interactions with sample matrices (soil, tissue, or aqueous media).

  • Critical Parameter: pH control is non-negotiable. 3-HP must be in its neutral (protonated) state for efficient organic solvent extraction.

Physicochemical Reference Data
PropertyValueImplication for Extraction
LogP ~5.1Highly lipophilic; requires non-polar to moderately polar solvents.
pKa 10.25Extract at pH < 8.0 (ideally pH 2–4) to prevent phenolate formation.
Water Solubility 42.1 mg/LLow; aqueous samples require concentration (SPE/LLE).
Boiling Point 270°CLow volatility; safe for rotary evaporation but cautious with N2 blowdown.

Phase 1: Solvent Selection Logic (The "Why")

Q1: My current Hexane extraction yields are low (<60%). Why?

A: While Hexane is excellent for the alkyl chain, it is often too non-polar to disrupt the hydrogen bonds formed between the phenol group and the sample matrix (especially in soils or biologicals). You need a polarity modifier .

Recommendation: Switch to a binary solvent system.

  • Hexane:Acetone (1:1 v/v): The acetone penetrates the matrix and breaks H-bonds, while hexane solubilizes the 3-HP.

  • Dichloromethane (DCM): A versatile alternative. It is more polar than hexane and excellent for phenols, but requires careful handling due to toxicity and emulsion formation.

Q2: Can I use "Green" solvents?

A: Yes. Traditional chlorinated solvents can be replaced without sacrificing yield.

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable sources, it has higher stability and better phase separation than THF.

  • Ethyl Acetate (EtOAc): Good general extractor, though it absorbs more water (~3%) than non-polar solvents, which may require a drying step (Na₂SO₄).

Solvent Decision Matrix
Solvent SystemPolarity IndexBest ForProsCons
Hexane/Acetone (1:1) Low-MediumSolid samples (Soil, Sludge)Excellent matrix penetrationRequires evaporation of acetone before LLE partition
DCM MediumAqueous LLEHigh solubility for phenolsToxic; prone to emulsions
MTBE / 2-MeTHF Low-MediumGreen Chemistry LLEClean phase separationFlammable; peroxide formation (ethers)
Ethyl Acetate MediumGeneral PurposeLow toxicityCo-extracts water/polar impurities

Phase 2: Protocol Optimization (The "How")

Workflow 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples

Objective: Isolate 3-HP from water/wastewater.

  • pH Adjustment: Acidify sample to pH 2.0 using 1M HCl.

    • Reason: Ensures 3-HP is fully protonated (neutral). At pH > 10, it exists as a phenolate ion and stays in the water.

  • Salt Addition (Salting Out): Add NaCl to 5-10% (w/v).

    • Reason: Increases ionic strength, driving the organic analyte out of the aqueous phase (Setschenow effect).

  • Extraction: Add DCM or MTBE (ratio 1:5 solvent:sample). Shake vigorously for 5 minutes.

    • Tip: Do not simply swirl; vigorous agitation is needed to maximize surface area.

  • Phase Separation: Allow to stand for 10 mins. Collect organic (bottom for DCM, top for MTBE).

  • Drying: Pass organic phase through anhydrous Na₂SO₄.

Workflow 2: Solid-Phase Extraction (SPE)

Objective: Pre-concentration from large volumes or cleanup.[1]

  • Cartridge: C18 (Octadecyl) or Polymeric Reversed-Phase (e.g., HLB).

  • Conditioning: 5 mL Methanol

    
     5 mL Water (pH 2).
    
  • Loading: Load acidified sample (pH 2) at 5–10 mL/min.

  • Washing: 5 mL Water (pH 2)

    
     5 mL 5% Methanol/Water.
    
    • Critical: Do not use >10% organic in wash, or you will elute the 3-HP.

  • Elution: 2 x 3 mL Methanol or Ethyl Acetate .

Visual Workflow: Extraction Logic

G Start Start: Sample Containing 3-HP CheckMatrix Analyze Matrix Type Start->CheckMatrix Solid Solid Matrix (Soil, Tissue) CheckMatrix->Solid Liquid Aqueous Matrix (Water, Plasma) CheckMatrix->Liquid SolventAdd Add Hexane:Acetone (1:1) + Sonication Solid->SolventAdd pHAdjust Adjust pH to < 2.0 (Protonation) Liquid->pHAdjust Filter Filter/Centrifuge SolventAdd->Filter Evap Evaporate Acetone Filter->Evap LLE LLE with DCM or MTBE Evap->LLE Salt Add NaCl (5-10%) pHAdjust->Salt Salt->LLE High Concentration SPE SPE (C18/HLB) Load -> Wash -> Elute Salt->SPE Trace Level Drying Dry Organic Phase (Na2SO4) LLE->Drying SPE->Drying Final GC-MS / HPLC Analysis Drying->Final

Caption: Decision tree for 3-Heptylphenol extraction based on matrix type, emphasizing pH control and solvent polarity matching.

Phase 3: Troubleshooting (The "Fix")

Q3: I am getting persistent emulsions during LLE. How do I clear them?

Cause: Amphiphilic nature of 3-HP combined with matrix lipids or surfactants. Solutions:

  • Centrifugation: Spin at 2000-3000 rpm for 5 minutes. This is the most effective physical method.

  • Filtration: Pass the emulsion through a glass wool plug or phase-separator paper (silicone treated).

  • Solvent Swap: If using DCM (bottom layer), switch to a lighter-than-water solvent like MTBE or Ethyl Acetate. Top-layer emulsions are often easier to break.

Q4: Recovery is consistently low (< 50%) despite pH adjustment.

Root Cause Analysis:

  • Glassware Adsorption: 3-HP is lipophilic (LogP 5.1) and may adsorb to untreated glass surfaces.

    • Fix: Silanize glassware or rinse all vessels with the organic solvent after transfer to recover adsorbed analyte.

  • Evaporation Loss: While boiling point is high (270°C), "bumping" during rotary evaporation or aggressive N2 blowdown can cause physical loss.

    • Fix: Do not evaporate to complete dryness. Add a "keeper" solvent (e.g., 100 µL isooctane) if analyzing by GC.

  • Incomplete Elution (SPE): The C7 chain binds strongly to C18.

    • Fix: Ensure the elution solvent is strong enough.[2][3] Pure Methanol is usually sufficient, but if recovery is low, try DCM or Acetone for the elution step.

Q5: I see interfering peaks in my chromatogram.

Cause: Co-extraction of matrix lipids. Solution:

  • Saponification: If the sample contains triglycerides, a mild saponification step can hydrolyze lipids, but be careful as phenols are weak acids.

  • SPE Cleanup: Use an Aminopropyl (NH2) cartridge for cleanup.

    • Mechanism:[1][3][4][5][6] Pass the organic extract through an NH2 cartridge. Lipids pass through; phenols may be retained via H-bonding or weak ion exchange depending on solvent. Alternatively, use Florisil to retain polar impurities while eluting 3-HP with a non-polar solvent.

References

  • PubChem. (n.d.).[7] Phenol, 3-heptyl- (Compound).[7] National Library of Medicine. Retrieved from [Link]

  • Vian, M. A., et al. (2011). Multivariate optimization of pressurized solvent extraction of alkylphenols and alkylphenol ethoxylates from biosolids. Journal of the Brazilian Chemical Society.[8] Retrieved from [Link]

  • Raynie, D. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Retrieved from [Link]

  • Yang, Y., et al. (2023). Supramolecular Solvent-Based Extraction of Bisphenols and Alkylphenols.[9] MDPI. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Heptylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted phenol impurities from synthesized 3-heptylphenol. The following sections offer troubleshooting advice and detailed protocols in a practical, question-and-answer format designed to ensure the successful purification of your target compound.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual phenol from my 3-heptylphenol product?

Unreacted phenol is a common impurity in alkylation reactions used to synthesize 3-heptylphenol.[1] Its removal is crucial for several reasons:

  • Toxicity: Phenol is highly toxic, corrosive, and can cause severe chemical burns upon contact.[2][3][4][5][6][7] Its presence can compromise the safety and toxicological profile of downstream applications, particularly in drug development.

  • Interference in Subsequent Reactions: The reactive hydroxyl group of phenol can interfere with subsequent chemical transformations intended for the 3-heptylphenol product, leading to unwanted byproducts and reduced yields.

  • Product Purity and Specification: For research and commercial applications, meeting stringent purity specifications is essential. Residual phenol is a critical quality attribute that must be controlled.

Q2: What are the main challenges in separating phenol from 3-heptylphenol?

The primary challenge lies in the structural similarity of the two compounds. Both possess a phenolic hydroxyl group, which imparts similar acidic and polar characteristics. However, the key difference is the long, nonpolar heptyl chain on 3-heptylphenol, which significantly alters its overall polarity and physical properties compared to phenol. This difference is the basis for their successful separation.

Q3: What are the most effective methods for this purification?

The most common and effective laboratory-scale methods are:

  • Alkaline Liquid-Liquid Extraction (LLE): Exploits the acidic nature of phenols.

  • Flash Column Chromatography: Separates compounds based on differences in polarity.

  • Vacuum Distillation: Effective for larger quantities, leveraging the significant difference in boiling points.

Q4: How can I effectively monitor the progress and success of the purification?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. A suitable solvent system (e.g., Hexane:Ethyl Acetate) will show distinct spots for phenol and 3-heptylphenol due to their polarity difference. For final purity assessment, more quantitative methods like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.

Physicochemical Properties for Separation

Understanding the differences in the physical properties of phenol and 3-heptylphenol is fundamental to selecting and optimizing a purification strategy.

PropertyPhenol3-HeptylphenolRationale for Separation
Molecular Weight 94.11 g/mol 192.30 g/mol [8]The significant mass difference contributes to a large boiling point gap.
Boiling Point 181.8 °C[7]~270-299 °C[9][10]The >100 °C difference makes fractional distillation a highly effective method.
Acidity (pKa) ~10.0[11]~10.2-10.3Phenol is slightly more acidic, allowing for selective deprotonation and extraction into a basic aqueous phase.[11][12]
Water Solubility 84.2 g/L (Soluble)[11]Very low (predicted)The long heptyl group makes 3-heptylphenol significantly more nonpolar and less water-soluble than phenol.
Polarity More PolarLess PolarThis polarity difference is the basis for separation by column chromatography.

Troubleshooting and In-Depth Purification Protocols

Method 1: Alkaline Liquid-Liquid Extraction (LLE)

This is often the first and most efficient method to try for removing the bulk of phenol impurity. It leverages the higher acidity of phenol compared to 3-heptylphenol, allowing it to be selectively converted into its water-soluble salt (sodium phenoxide) with a basic wash.[13]

Phenols are weak acids.[11][12] When an organic solution containing both phenol and 3-heptylphenol is washed with a dilute aqueous base (like NaOH), the phenol is deprotonated to form sodium phenoxide. This salt is ionic and therefore highly soluble in the aqueous layer, while the less acidic and more nonpolar 3-heptylphenol remains in the organic layer.[13][14]

LLE_Workflow start Crude 3-Heptylphenol (dissolved in organic solvent like Ether) sep_funnel Add to Separatory Funnel start->sep_funnel add_base Add dilute aq. NaOH (e.g., 1M solution) sep_funnel->add_base shake Shake Funnel & Vent Allow Layers to Separate add_base->shake separate Drain Aqueous Layer (Contains Sodium Phenoxide) shake->separate repeat_wash Repeat Wash with NaOH (1-2 more times) separate->repeat_wash To ensure complete removal brine_wash Wash Organic Layer with Brine (sat. aq. NaCl) repeat_wash->brine_wash dry Dry Organic Layer (e.g., over anhydrous MgSO4) brine_wash->dry Removes residual water filter_evap Filter and Evaporate Solvent dry->filter_evap product Purified 3-Heptylphenol filter_evap->product

Caption: Workflow for Alkaline Liquid-Liquid Extraction.

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake vigorously for 30-60 seconds, venting frequently.

  • Separation: Place the funnel in a ring stand and allow the two layers to fully separate. The denser layer (usually the aqueous layer, but check solvent densities) will be at the bottom.

  • Collection: Carefully drain the lower aqueous layer, which now contains the sodium phenoxide impurity.

  • Repeat: Repeat the extraction (steps 2-5) with fresh 1M NaOH solution two more times to ensure complete removal of phenol.

  • Neutralization Wash: Wash the organic layer with saturated aqueous sodium chloride (brine). This helps to break up any emulsions and removes the bulk of dissolved water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure (e.g., using a rotary evaporator) to yield the purified 3-heptylphenol.

IssueProbable CauseRecommended Solution
Emulsion forms (milky layer) High concentration of product; vigorous shaking.Add a small amount of saturated brine and swirl gently. Let the funnel sit for an extended period. If persistent, filter the entire mixture through a pad of Celite.
Phenol still present after 3 washes Insufficient base used; extraction not efficient.Use a slightly more concentrated base (e.g., 2M NaOH) or perform additional extractions. Ensure thorough mixing during the shake step.
Low recovery of 3-heptylphenol 3-Heptylphenol is slightly acidic and may have been partially extracted.Avoid using an overly concentrated base. 1M NaOH is typically sufficient. Ensure the organic layer is not accidentally discarded.
Method 2: Flash Column Chromatography

This method is ideal for removing trace amounts of phenol remaining after an initial extraction or for purifying smaller-scale reactions where high purity is paramount. It separates compounds based on their differential adsorption to a solid stationary phase.

Silica gel, a polar stationary phase, is commonly used.[15] Phenol, being more polar than 3-heptylphenol, will have stronger interactions (hydrogen bonding) with the silica gel.[15] Consequently, when a relatively nonpolar mobile phase is passed through the column, the less polar 3-heptylphenol will travel faster down the column and elute first, while the more polar phenol is retained longer.[15]

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation prep_column Pack Column with Silica Gel in Nonpolar Solvent (e.g., Hexane) load_sample Load Crude Product (adsorbed onto a small amount of silica) prep_column->load_sample elute Elute with Mobile Phase (e.g., Hexane:Ethyl Acetate gradient) load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions of 3-Heptylphenol monitor->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate product Highly Purified 3-Heptylphenol evaporate->product

Caption: Workflow for Flash Column Chromatography.

  • TLC Analysis: First, determine an appropriate mobile phase using TLC. Test solvent systems with varying ratios of a nonpolar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). An ideal system will show good separation between the phenol and 3-heptylphenol spots, with the 3-heptylphenol spot having an Rf value of ~0.3-0.4.

  • Column Packing: Prepare a glass column with a stopcock. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with silica gel slurried in the initial, least polar mobile phase. Allow the silica to settle into a uniform, packed bed without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this "dry loaded" sample to the top of the packed column.

  • Elution: Carefully add the mobile phase to the top of the column. Using positive pressure (from a pump or bulb), begin to push the solvent through the column, collecting the eluent in fractions (e.g., in test tubes).

  • Monitoring: Spot each fraction (or every few fractions) on a TLC plate to track the elution of the compounds. The less polar 3-heptylphenol will elute before the more polar phenol.

  • Isolation: Once the TLC analysis confirms which fractions contain pure 3-heptylphenol, combine them in a round-bottom flask.

  • Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the highly purified product.

IssueProbable CauseRecommended Solution
Poor separation (overlapping spots) Mobile phase is too polar or not polar enough.Adjust the solvent system. If compounds elute too quickly, decrease the polarity (less ethyl acetate). If they don't move, increase the polarity (more ethyl acetate).
Cracked or channeled column bed Improper packing of the column.The column must be repacked. Ensure the silica is packed as a uniform slurry and is never allowed to run dry.
"Tailing" of spots on TLC/Column Compound is too acidic for silica; sample is overloaded.Add a very small amount (0.1-0.5%) of acetic acid to the mobile phase to suppress deprotonation of the phenol. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica weight).
Method 3: Vacuum Distillation

For larger quantities (multi-gram scale), distillation is a highly effective method due to the large boiling point difference between phenol (181.8 °C) and 3-heptylphenol (~270-299 °C).[9][10] Performing the distillation under vacuum is strongly recommended to lower the required temperatures, preventing potential thermal degradation of the product.

Distillation separates liquids based on differences in their vapor pressures (and thus, boiling points). The component with the higher vapor pressure (lower boiling point), in this case phenol, will vaporize first. The vapor is then passed through a condenser, where it cools and returns to a liquid state, and is collected in a separate receiving flask.

Distillation_Workflow start Crude 3-Heptylphenol in Distilling Flask setup Assemble Fractional Vacuum Distillation Apparatus start->setup heat_vac Apply Vacuum & Gently Heat setup->heat_vac collect_phenol Collect First Fraction (Phenol) at its reduced-pressure boiling point heat_vac->collect_phenol increase_temp Increase Heat collect_phenol->increase_temp After all phenol is distilled collect_product Change Receiving Flask & Collect Main Fraction (3-Heptylphenol) increase_temp->collect_product stop Cool System & Release Vacuum collect_product->stop product Purified 3-Heptylphenol stop->product

Caption: Workflow for Vacuum Distillation.

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum work. This includes a round-bottom distilling flask, a fractionating column (e.g., Vigreux), a condenser, a vacuum adapter, and receiving flasks. Use appropriate grease for all ground-glass joints to ensure a good seal.

  • Charging the Flask: Place the crude 3-heptylphenol mixture into the distilling flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distilling flask using a heating mantle.

  • Collecting the First Fraction: As the temperature rises, the most volatile component, phenol, will begin to distill. Monitor the temperature at the head of the fractionating column. Collect this forerun, which is primarily phenol.

  • Collecting the Product: Once the phenol has been removed, the temperature at the column head will drop before rising again. At this point, change the receiving flask. Increase the heat to distill the 3-heptylphenol product at its characteristic boiling point under the applied vacuum.

  • Shutdown: Once the product has been collected, remove the heating mantle and allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

IssueProbable CauseRecommended Solution
Bumping / Uncontrolled Boiling Uneven heating; lack of nucleation sites.Ensure vigorous stirring with a magnetic stir bar. Do not reuse boiling chips. Heat the flask slowly and evenly.
Poor Separation / Co-distillation Inefficient fractionating column; heating too rapidly.Use a longer or more efficient fractionating column (e.g., packed with Raschig rings). Heat slowly to allow for proper vapor-liquid equilibrium to be established in the column.
Product is dark or discolored Thermal degradation due to excessive temperature.Use a better vacuum to further lower the boiling point. Ensure the heating mantle temperature is not set excessively high.

Safety and Handling Precautions

  • Phenol: Phenol is toxic, corrosive, and can be fatal if swallowed, inhaled, or absorbed through the skin.[2][3][4] It causes severe skin burns and eye damage and is suspected of causing genetic defects.[2][3] Always handle phenol in a well-ventilated chemical fume hood.[6]

  • 3-Heptylphenol: This compound is a skin, eye, and respiratory tract irritant and is corrosive.[16][17][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., butyl rubber or neoprene), and chemical splash goggles.[3][4]

  • Waste Disposal: Dispose of all chemical waste, including aqueous washes and contaminated solvents, according to your institution's hazardous waste disposal guidelines.

References

  • Vertex AI Search. (2026, January 6). Chemical Properties - Phenols.
  • BYJU'S. Physical and Chemical Properties of Phenol.
  • Wikipedia. Phenol.
  • Australian Government Department of Climate Change, Energy, the Environment and W
  • Fisher Scientific. (2010, December 3).
  • CDN.
  • Britannica. (2026, January 2). Phenol | Definition, Structure, Uses, & Facts.
  • Penta. (2024, April 29).
  • Google Patents.
  • Redox. (2025, February 4). Safety Data Sheet Phenol (88-90%)
  • Chemsupply. (2022, March 23). phenol (liquefied)
  • INEOS Group.
  • MDPI. (2023, December 15). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents.
  • Saltworks Technologies. (2020, April 24).
  • Google Patents.
  • Google Patents.
  • Biotage. (2023, February 2).
  • SLENTEK. Introduction of Alkyl Phenol Production Process.
  • ResearchGate. (2017, April 26).
  • Google Patents.
  • Google Patents.
  • Google Patents.
  • PubMed. (2008, February 15).
  • MDPI. (2024, March 27).
  • TIEI. (2025, June 20).
  • ResearchGate. (2013, September 25).
  • ResearchGate. (2012, February 3). How do I clean phenol contaminated RNA without losing any of the sample?
  • Quick Company.
  • Fisher Scientific.
  • PMC. (2019, January 8). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column.
  • Quora. (2019, October 11).
  • EPA. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
  • Durham Tech.
  • MilliporeSigma. (2025, November 6).
  • Biblioteka Nauki.
  • Thermo Fisher Scientific. (2025, September 17).
  • Google Patents. KR100715468B1 - Removal Method of Unreacted Formaldehyde in Resol Type Phenolic Resin.
  • Google Patents.
  • ChemAxon. 2-Chloro-4-heptylphenol Properties.
  • NIH PubChem. Phenol, 3-heptyl- | C13H20O | CID 33667.
  • Cole-Parmer. (2006, April 25).
  • MDPI. (2021, August 19). Technology Advances in Phenol Removals: Current Progress and Future Perspectives.
  • Regulations.gov.
  • ChemBK. (2024, April 9).
  • Google Patents. 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif.
  • ChemicalBook. Phenol, heptyl derivs. | 72624-02-3.
  • MDPI.

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overcoming solubility issues of 3-Heptylphenol in aqueous media

[1]

Part 4: Validated Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Target Concentration: 100 mM Volume:[1] 10 mL Solvent: Anhydrous DMSO (Grade: Cell Culture Tested)

  • Weighing: Weigh 192.3 mg of 3-Heptylphenol.

    • Note: Since it may be a viscous liquid, weigh directly into a glass scintillation vial. Do not use plastic weigh boats as the phenol may leach plasticizers.

  • Dissolution: Add approximately 8 mL of DMSO. Vortex vigorously for 30 seconds until fully dissolved.

  • Volume Adjustment: Transfer to a volumetric flask or graduated cylinder and bring the total volume to 10 mL with DMSO.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stable for 6 months.

Protocol B: The "Solubility Spike" for Cell Media

Target: 100 µM final concentration in media (0.1% DMSO)

  • Prepare culture media (e.g., DMEM + 10% FBS) and pre-warm to 37°C.

  • Calculate the dilution factor (1:1000).

  • Intermediate Step (Critical): If going directly from 100 mM to 100 µM causes precipitation, create a 100x working solution (10 mM) in DMSO first.

  • Spike: While vortexing the media, add 1 µL of the 100 mM stock per 1 mL of media.

  • Visual Check: Hold the tube up to a light source. The solution should be crystal clear. If it looks "milky" or has floating specs, the compound has precipitated.

Visual 2: Serial Dilution Workflow

Caption: Step-by-step dilution to avoid precipitation shocks.

SerialDilutionStockStock Solution100 mM (100% DMSO)InterWorking Solution1 mM (100% DMSO)Stock->Inter  1:100 Dilution(in DMSO)note*Keep intermediate steps in DMSOto prevent crashing out*Stock->noteFinalAssay Buffer10 µM (1% DMSO)Inter->Final  1:100 Dilution(Spike into Buffer)

References

  • PubChem. (2025).[2] Phenol, 3-heptyl- Compound Summary. National Library of Medicine. [Link]

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

stabilizing 3-Heptylphenol against oxidation during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Oxidative Degradation During Storage

Ticket ID: #PH-OX-3H Status: Open Resource Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Core Directive: The Mechanism of Instability

Why is my 3-Heptylphenol turning yellow? The discoloration you observe is not a simple "aging" process; it is a chemical transformation driven by Radical-Mediated Autoxidation .[1]

3-Heptylphenol consists of a phenolic ring attached to a lipophilic heptyl chain.[1] While the heptyl chain adds stability against hydrolysis, the phenolic hydroxyl group (-OH) is highly susceptible to Proton-Coupled Electron Transfer (PCET).[1]

The Cascade of Degradation:

  • Initiation: Exposure to light (UV) or trace metal ions strips a hydrogen atom from the hydroxyl group.

  • Propagation: This forms a Phenoxy Radical . This radical is resonance-stabilized but reactive toward molecular oxygen (

    
    ).[1]
    
  • Termination (Chromophore Formation): The radical reacts with oxygen to form Quinones (specifically ortho- or para-benzoquinones).[1]

Impact on Research:

  • Visual: Quinones are highly conjugated chromophores, appearing yellow, orange, or brown.

  • Chemical: Quinones are electrophilic Michael acceptors. They will covalently bind to nucleophilic residues (Cysteine, Lysine) in your protein targets, leading to false positives in binding assays.

  • Redox: Quinones undergo redox cycling, generating Reactive Oxygen Species (ROS) that can degrade sensitive cell lines in culture.

Visualization: The Oxidation Pathway[2]

The following diagram illustrates the transition from a pure, active reagent to an interfering contaminant.

G Pure Pure 3-Heptylphenol (Colorless) Radical Phenoxy Radical (Reactive Intermediate) Pure->Radical -H• (PCET) Trigger Trigger: Light / O2 / Trace Metals Trigger->Radical Quinone Quinone Species (Yellow/Brown Chromophore) Radical->Quinone +O2 (Oxidation) Interference Assay Interference (Protein Alkylation / ROS) Quinone->Interference Downstream Effect

Figure 1: Mechanistic pathway of alkylphenol oxidation leading to assay interference.

Standard Operating Procedure (SOP): The "Inert-Blanket" Protocol

To maintain purity >98% over 12+ months, you must strictly exclude the three oxidation triggers: Light, Heat, and Oxygen.

Storage Workflow
ParameterRecommendationTechnical Rationale
Primary Container Amber Glass Vial Blocks UV radiation (200-400 nm) which catalyzes the initial radical formation.[1]
Headspace Gas Argon (Ar) Argon is heavier than air and forms a "blanket" over the liquid/solid surface. Nitrogen (

) is acceptable but lighter and diffuses away faster.
Seal Integrity Teflon-lined Cap + Parafilm Teflon resists phenolic corrosion.[1] Parafilm prevents gas exchange.
Temperature -20°C (Long-term) Arrhenius equation dictates that lowering temperature significantly slows reaction kinetics.[1]
Solvent State Store Neat (Undiluted) Dissolving in solvents (like DMSO/Ethanol) increases the surface area for oxygen interaction and introduces dissolved

.
Step-by-Step "Inerting" Procedure

Perform this inside a fume hood.[1]

  • Aliquot: Do not store a large bulk bottle. Aliquot the material into single-use amber vials to avoid repeated freeze-thaw cycles and oxygen exposure.

  • Purge: Insert a needle connected to an Argon line into the vial, hovering just above the surface of the phenol. Flow gas gently for 15-30 seconds to displace air.[1]

  • Seal: While the gas is still flowing, cap the vial immediately.

  • Wrap: Apply Parafilm M® strictly around the cap junction.

  • Freeze: Place in a -20°C freezer dedicated to chemical storage (non-cycling defrost).

Troubleshooting & FAQs

Q1: My 3-Heptylphenol has turned a light pink/yellow. Can I still use it?

Short Answer: For biological assays? No. For rough synthesis? Maybe.

Detailed Insight: The color indicates the presence of quinones. Even at 1% contamination, quinones are potent redox cyclers.

  • If performing Cell Culture/Enzyme Assays: Discard. The quinones will kill cells via oxidative stress or inhibit enzymes non-specifically.

  • If performing Organic Synthesis: You may be able to purify it. 3-Heptylphenol can often be purified via vacuum distillation (if liquid) or recrystallization (if solid) from non-polar solvents like hexanes, though the lipophilic tail makes recrystallization difficult.

Q2: Can I add antioxidants like BHT to stabilize it?

Short Answer: Only if you validate it against your specific assay.

Detailed Insight: Butylated Hydroxytoluene (BHT) acts as a radical scavenger and is excellent at protecting phenols. However, BHT is bioactive. It can:

  • Alter membrane fluidity in cell assays. [1] * Act as a competitive inhibitor in certain receptor binding studies. [1] * Recommendation: If you must use BHT, add it at 0.1% (w/w), but run a "Vehicle Control + BHT" arm in your experiment to rule out interference.

Q3: Is it better to store it as a stock solution in DMSO?

Short Answer: No. Store neat (pure substance).

Detailed Insight: DMSO is hygroscopic (absorbs water) and has high oxygen solubility. Storing 3-Heptylphenol in DMSO at -20°C often leads to faster degradation than storing it neat.[1] If you must store as a stock, use anhydrous, degassed DMSO , purge with Argon, and use within 30 days.

Q4: How do I handle the material safely?

Short Answer: Treat as a corrosive and systemic toxin.

Detailed Insight: Alkylphenols are lipophilic; they penetrate nitrile gloves rapidly. [1] * PPE: Double glove (Nitrile under Neoprene is best) and safety goggles.

  • Skin Contact: If splashed, wash with PEG-300 or Glycerol first (to solubilize the phenol), then water. Water alone is ineffective at removing lipophilic phenols from skin.

Decision Logic: Handling Oxidized Samples

Use this flow to determine the fate of your current batch.

DecisionTree Start Inspect Sample (Visual Check) Color Is it Colorless? Start->Color App Intended Application? Color->App No (Yellow/Brown) Use PROCEED Store at -20°C Color->Use Yes Discard DISCARD (High Risk of Artifacts) App->Discard Bio-Assay / Cell Culture Purify ATTEMPT PURIFICATION (Vac Distillation) App->Purify Bulk Synthesis

Figure 2: Decision matrix for handling potentially oxidized 3-Heptylphenol stocks.

References
  • Bolton, J. L., et al. (1997). Oxidation of 4-alkylphenols and catechols by tyrosinase: ortho-substituents alter the mechanism of quinoid formation. Chemico-Biological Interactions. Link

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Link

  • European Medicines Agency (EMA). (2007). Guidelines on Declaration of Storage Conditions. Link

  • PubChem. (2025).[2][3][4] 3-Heptylphenol Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2024).[1] Phenol Handling and Storage Technical Bulletin. Link(General reference for alkylphenol storage standards).

Sources

Technical Support Center: Enhancing the Yield of 3-Heptylphenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for the synthesis of 3-Heptylphenol. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered in the laboratory. We will move beyond simple procedural outlines to explore the underlying chemical principles that govern yield and purity, providing you with the insights needed to refine your experimental approach.

Introduction: The Challenge of Regioselectivity in Phenol Alkylation

3-Heptylphenol is a valuable intermediate in the synthesis of various specialty chemicals and pharmaceutical agents. However, its synthesis presents a significant regiochemical challenge. A common assumption is that 3-Heptylphenol can be efficiently produced by the direct Friedel-Crafts alkylation of phenol. As we will explore, this approach is fundamentally flawed due to the electronic properties of the hydroxyl group, which directs incoming electrophiles to the ortho (2-) and para (4-) positions.

This guide is structured to first address the common pitfalls of direct alkylation and then to provide a robust, multi-step synthetic pathway for obtaining the desired meta-isomer, 3-Heptylphenol, in high yield. Each section is presented in a question-and-answer format to directly address potential issues you may encounter.

Part 1: Troubleshooting Direct Alkylation of Phenol

This section addresses why direct alkylation methods are unsuitable for synthesizing 3-Heptylphenol and how to manage common side reactions if your goal is ortho/para isomers.

Q1: My Friedel-Crafts alkylation of phenol with 1-heptene (or 1-chloroheptane) is giving almost no 3-Heptylphenol. What is happening?

A1: This is an expected outcome based on fundamental principles of electrophilic aromatic substitution. The hydroxyl (-OH) group of phenol is a powerful activating, ortho-, para- directing group.[1] Its lone pairs of electrons increase the electron density of the aromatic ring, particularly at the ortho (positions 2 and 6) and para (position 4) carbons. When an electrophile, such as the heptyl carbocation generated from your alkylating agent and Lewis acid catalyst, approaches the phenol ring, it is preferentially attacked by these high-electron-density positions.

Consequently, the reaction will yield a mixture of 2-Heptylphenol and 4-Heptylphenol, with the formation of the meta-isomer (3-Heptylphenol) being negligible. This is a problem of regioselectivity, not simply a low yield of the desired product.

G cluster_0 Direct Alkylation of Phenol Phenol Phenol (-OH is ortho, para-directing) Products Major Products: 2-Heptylphenol (ortho) 4-Heptylphenol (para) Phenol->Products Electrophilic Aromatic Substitution Meta_Product Minor/Trace Product: 3-Heptylphenol (meta) Phenol->Meta_Product Negligible Pathway Heptyl Heptyl Electrophile (from 1-heptene + Acid) Heptyl->Products Heptyl->Meta_Product

Caption: Regioselectivity in the direct alkylation of phenol.

Q2: I'm observing significant amounts of di- and tri-alkylated byproducts, reducing the yield of my desired mono-alkylated phenol. How can I prevent this?

A2: This phenomenon, known as polyalkylation, is a classic limitation of the Friedel-Crafts alkylation reaction.[2] The first alkyl group added to the phenol ring is also an activating group, making the newly formed alkylphenol more reactive than the starting phenol. This leads to subsequent alkylations.

Mitigation Strategies:

  • Molar Ratio Control: The most effective way to suppress polyalkylation is to use a large excess of the aromatic substrate (phenol) relative to the alkylating agent.[2] This increases the statistical probability that the electrophile will encounter a molecule of phenol rather than the mono-alkylated product. A starting ratio of 5:1 (phenol:alkylating agent) or higher is recommended.

  • Temperature Management: Lowering the reaction temperature can reduce the rate of the second and third alkylation reactions more than the first, improving selectivity for the mono-alkylated product.

  • Catalyst Choice: Milder Lewis acids (e.g., FeCl₃, SnCl₄) or solid acid catalysts like zeolites can sometimes offer better selectivity compared to highly active catalysts like AlCl₃.[2]

Q3: My reaction is producing a lot of heptyl phenyl ether (O-alkylation) instead of the C-alkylated product. How can I favor C-alkylation?

A3: Phenols are bidentate nucleophiles, meaning they can react at two sites: the aromatic ring (C-alkylation) or the phenolic oxygen (O-alkylation).[1] O-alkylation is often the kinetically favored pathway, meaning it happens faster, especially at lower temperatures.[3] C-alkylation, however, typically leads to the more thermodynamically stable product.

Strategies to Favor C-Alkylation:

  • Increase Reaction Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for C-alkylation and can also promote the Fries rearrangement of the initially formed ether back to the more stable C-alkylated phenol.[3]

  • Extend Reaction Time: Allowing the reaction to stir for a longer period at a suitable temperature can permit the kinetically formed O-alkylated product to rearrange to the thermodynamically favored C-alkylated product.

  • Catalyst Selection: Certain solid acid catalysts, such as Amberlyst-15 or specific zeolites, are known to facilitate the intramolecular rearrangement from alkyl phenyl ethers to C-alkylphenols.[3][4]

Part 2: Recommended Synthetic Pathway for 3-Heptylphenol & Troubleshooting

Given the impossibility of forming 3-Heptylphenol via direct alkylation, we recommend a robust and logical multi-step synthesis. This pathway exercises precise regiochemical control by introducing functional groups that direct substitution to the desired positions.

G Benzene Benzene Heptanophenone Heptanophenone Benzene->Heptanophenone 1. Friedel-Crafts Acylation Nitro 3'-Nitroheptanophenone Heptanophenone->Nitro 2. Nitration Amino 3'-Aminoheptanophenone Nitro->Amino 3. Nitro Reduction HydroxyKeto 3'-Hydroxyheptanophenone Amino->HydroxyKeto 4. Diazotization & Hydrolysis Final 3-Heptylphenol HydroxyKeto->Final 5. Clemmensen Reduction

Caption: Recommended 5-step synthesis of 3-Heptylphenol.

Troubleshooting the Recommended Pathway

Step 1: Friedel-Crafts Acylation

  • Q: My Friedel-Crafts acylation of benzene with heptanoyl chloride is giving a low yield. What can I do to improve it?

    • A: The Friedel-Crafts acylation is sensitive to several factors. Ensure your glassware is scrupulously dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), as the AlCl₃ catalyst reacts violently with water.[5] Use a slight excess (1.1 to 1.3 equivalents) of AlCl₃ to account for complexation with the ketone product. The reaction is typically exothermic; control the initial addition of the acyl chloride at a low temperature (0-5 °C) before allowing it to warm to room temperature or gently heating to complete the reaction.

Step 2: Nitration

  • Q: I'm getting dinitrated products during the nitration of heptanophenone. How can I improve selectivity for mono-nitration?

    • A: The acyl group is a meta-director and deactivating, which helps prevent over-reaction, but precise temperature control is still critical.[6] The nitrating mixture (HNO₃/H₂SO₄) should be pre-chilled, and the heptanophenone should be added slowly while maintaining a low temperature (typically below 10 °C) with an ice bath. Using exact stoichiometry and monitoring the reaction by TLC to avoid letting it run for too long can also prevent the formation of side products.

Step 3: Nitro Group Reduction

  • Q: The reduction of the nitro group is also reducing my ketone functional group. How can I selectively reduce only the nitro group?

    • A: While many reducing agents can affect both groups, several methods are highly selective for the nitro group.

      • Catalytic Hydrogenation: Using palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas is a clean and effective method that typically does not reduce the aromatic ketone.

      • Metals in Acid: A mixture of tin (Sn) or iron (Fe) powder with concentrated HCl is a classic and cost-effective method for selectively reducing aromatic nitro groups in the presence of ketones.

Step 4: Diazotization and Hydrolysis

  • Q: My yield is very low when converting the amino group to a hydroxyl group. What are the critical parameters?

    • A: This is a very sensitive reaction. Aryl diazonium salts are unstable and can decompose readily.

      • Temperature: The formation of the diazonium salt using sodium nitrite (NaNO₂) and a strong acid (like H₂SO₄) must be conducted at low temperatures, typically between 0-5 °C.

      • Hydrolysis: After the diazonium salt is formed, it is hydrolyzed to the phenol by gently warming the solution. This should be done carefully; adding the cold diazonium solution to hot aqueous acid is a common and effective procedure. The nitrogen gas evolution should be controlled.

Step 5: Clemmensen Reduction

  • Q: The Clemmensen reduction of my 3'-Hydroxyheptanophenone is messy and gives poor yields. Are there any tips or alternatives?

    • A: The Clemmensen reduction (using amalgamated zinc and concentrated HCl) is performed under harsh acidic conditions and can sometimes lead to side reactions, especially with sensitive substrates like phenols.[7]

      • Activation of Zinc: Ensure the zinc is properly amalgamated (e.g., with mercuric chloride) to achieve high reactivity.

      • Vigorous Stirring: The reaction is heterogeneous, so extremely vigorous mechanical stirring is required to ensure good contact between the organic substrate, the aqueous acid, and the zinc surface.[7]

      • Alternative (Wolff-Kishner Reduction): If the Clemmensen reduction proves problematic, the Wolff-Kishner reduction is an excellent alternative performed under basic conditions. This involves forming the hydrazone of the ketone with hydrazine (N₂H₄) and then heating it with a strong base like potassium hydroxide (KOH) in a high-boiling solvent (e.g., ethylene glycol). Note that the acidic phenol would be deprotonated under these conditions, which is perfectly compatible with the reaction.

Part 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the best method to purify the final 3-Heptylphenol product?

For the final purification, two methods are standard:

  • Vacuum Distillation: This is often the most effective method for obtaining high-purity liquid products on a larger scale. 3-Heptylphenol has a high boiling point, so distillation must be performed under reduced pressure to prevent decomposition.[7]

  • Silica Gel Column Chromatography: For smaller scales or for removing closely related impurities, column chromatography is ideal. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will effectively separate the relatively polar phenol from non-polar byproducts.

FAQ 2: How can I confirm the identity and purity of my 3-Heptylphenol?

A combination of standard analytical techniques is required for full characterization:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for confirming the structure. You should be able to identify the aromatic protons (noting their splitting pattern characteristic of a 1,3-disubstituted ring), the phenolic -OH proton, and all the distinct signals for the heptyl chain.

  • Infrared (IR) Spectroscopy: Look for a broad absorption band around 3200-3600 cm⁻¹ characteristic of the O-H stretch of the phenol group, and C-H stretches around 2850-3000 cm⁻¹.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. Look for the molecular ion peak (M⁺) corresponding to the mass of C₁₃H₂₀O.

Part 4: Experimental Protocols & Data

Protocol: 5-Step Synthesis of 3-Heptylphenol

Step 1: Friedel-Crafts Acylation of Benzene to Heptanophenone

  • To a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser (with a drying tube), add anhydrous aluminum chloride (1.2 eq.) and dry benzene (solvent and reactant).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add heptanoyl chloride (1.0 eq.) dropwise via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC indicates consumption of the starting material.

  • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify by vacuum distillation.

Step 2: Nitration of Heptanophenone to 3'-Nitroheptanophenone

  • To a flask containing concentrated sulfuric acid, cool to 0 °C.

  • Slowly add heptanophenone (1.0 eq.) with stirring, keeping the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid, keeping it cold.

  • Add the nitrating mixture dropwise to the heptanophenone solution, ensuring the temperature does not exceed 10 °C.

  • Stir at 0-5 °C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice. The solid product will precipitate.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize from ethanol if necessary.

Step 3: Reduction of 3'-Nitroheptanophenone to 3'-Aminoheptanophenone

  • In a round-bottom flask, suspend 3'-Nitroheptanophenone (1.0 eq.) in ethanol.

  • Add tin powder (2.5 eq.) followed by the slow addition of concentrated HCl.

  • Heat the mixture to reflux for 2-3 hours until the reaction is complete by TLC.

  • Cool the mixture and carefully basify with a concentrated NaOH solution until a pH > 10 is achieved.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude amine.

Step 4: Diazotization and Hydrolysis to 3'-Hydroxyheptanophenone

  • Dissolve the 3'-Aminoheptanophenone (1.0 eq.) in a mixture of sulfuric acid and water and cool to 0-5 °C.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (1.05 eq.) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • In a separate flask, heat a solution of 10% aqueous sulfuric acid to boiling.

  • Add the cold diazonium salt solution slowly to the boiling acid solution. Vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, continue to reflux for 15-20 minutes.

  • Cool the mixture, extract with ether or ethyl acetate, wash with water and brine, dry, and concentrate. Purify by column chromatography.

Step 5: Clemmensen Reduction to 3-Heptylphenol

  • Prepare amalgamated zinc by stirring zinc powder (10 eq.) with a 5% aqueous solution of HgCl₂ for 10 minutes. Decant the solution and wash the zinc with water.

  • To a three-necked flask with a powerful mechanical stirrer and reflux condenser, add the amalgamated zinc, water, concentrated HCl, and a small amount of toluene.

  • Add the 3'-Hydroxyheptanophenone (1.0 eq.) and heat the mixture to a vigorous reflux with strong stirring for 6-12 hours. Periodically, add more concentrated HCl to maintain the acidic conditions.

  • After completion, cool the reaction, decant the liquid from the remaining zinc, and extract the aqueous layer with toluene or ether.

  • Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate. Purify the final product by vacuum distillation.[7]

Data Summary Table
StepReactionKey ReagentsTypical Temp.Typical TimeExpected Yield
1 Friedel-Crafts AcylationHeptanoyl Chloride, AlCl₃, Benzene0 °C to RT2-4 h80-90%
2 NitrationHNO₃, H₂SO₄0-10 °C1-2 h85-95%
3 Nitro ReductionSn, HClReflux2-3 h80-90%
4 Diazotization/HydrolysisNaNO₂, H₂SO₄ (aq)0 °C then Reflux1-2 h60-75%
5 Clemmensen ReductionZn(Hg), HClReflux6-12 h70-85%

References

  • Vollenweider, S., & Lacroix, C. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of Agricultural and Food Chemistry, 51(11), 3297-3303. [Link]

  • Huybrechts, T., et al. (2016). Production of 3-alkylphenols and uses thereof. WO2016187678A1.
  • BenchChem. (2025). Improving yield and purity in Friedel-Crafts alkylation of phenols. BenchChem Tech Support.
  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: (How to Improve) Yield. [Link]

  • Ma, G., et al. (2020). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Reaction Chemistry & Engineering, 5(9), 1736-1741.
  • Wikipedia contributors. (2024). Friedel–Crafts reaction. Wikipedia. [Link]

  • Knapp, G. G., & Eckert, A. C. (1989). Phenol alkylation process. US4870215A.
  • ResearchGate. (2021). Optimization for the synthesis of 1,2,5-trimethylpiperidin-4-one.
  • Ma, Z., et al. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 110(6), 2246–2252. [Link]

  • Kloetzel, M. C. (1948). Phenol, o-n-heptyl-. Organic Syntheses, 28, 75. [Link]

  • Reddit r/chemistry community. (2020). best synthesis for 3-nitrophenol (C6H5NO3).
  • J&K Scientific LLC. (2025).
  • Saha, M., et al. (2009). Alkylation of Phenol with Olefins in the Presence of Sulphuric Acid. Bangladesh Journal of Scientific and Industrial Research, 44(1), 131-134.
  • Newman, M. S., & Karnes, H. A. (1966).
  • Professor Dave Explains. (2018). Practice Problem: Three-Step Synthesis. YouTube.
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  • Napolitano, J. P. (1991). Phenol alkylation process. CA1284663C.
  • Zhang, W., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. RSC Medicinal Chemistry, 13(3), 263-285.
  • Domínguez, G., & Pérez-Mayoral, E. (2019). Relevant Developments in the Use of Three‐Component Reactions for the Total Synthesis of Natural Products. The last 15 Years. Chemistry–A European Journal, 25(60), 13612-13637.
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  • Clough, H. (1965). Purification of impure phenols by distillation with an organic solvent. US3169101A.
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  • Aldeghi, M., et al. (2022). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry, 18, 128-144.
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  • Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.
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  • Jadhav, S. D., & Rode, C. V. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone.
  • Roy, M., et al. (2016). Biaryl Synthesis via Trapping Reactions between HDDA-Generated Benzynes and Phenolics. Organic Letters, 18(21), 5584-5587.

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Validation & Comparative

A Comparative Guide to the Biological Effects of 3-Heptylphenol and 4-Heptylphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the biological effects of 3-heptylphenol and 4-heptylphenol, focusing on their differential estrogenic activity. The content is tailored for researchers, scientists, and drug development professionals engaged in the study of endocrine-disrupting chemicals (EDCs) and related fields. This document synthesizes established principles of structure-activity relationships with detailed experimental methodologies to offer a comprehensive understanding of these two isomers.

Introduction: The Significance of Isomeric Position in Alkylphenol Bioactivity

Core Principle: Positional Isomerism Dictates Estrogenic Potency

The fundamental principle governing the differential biological effects of 3-heptylphenol and 4-heptylphenol is the structure-activity relationship (SAR) of alkylphenols in relation to the estrogen receptor (ER). The estrogenic activity of these compounds is primarily mediated through their ability to bind to and activate the estrogen receptor, mimicking the action of the natural hormone 17β-estradiol.[5]

Extensive research has demonstrated that the estrogenic potency of alkylphenols is highly dependent on the following structural features:

  • Position of the Alkyl Group: The substitution pattern on the phenol ring is paramount. The descending order of estrogenic activity based on the position of the alkyl group is para > meta > ortho.[3][4] This means that 4-substituted alkylphenols, like 4-heptylphenol, are the most potent, followed by 3-substituted isomers, with 2-substituted isomers being the least active.

  • Branching of the Alkyl Group: The degree of branching of the alkyl chain also influences activity, with tertiary branched structures generally being more potent than their secondary or linear counterparts.[3]

  • Length of the Alkyl Group: The estrogenic response tends to increase with the length of the alkyl chain, up to a maximum of around eight or nine carbon atoms.[4]

Therefore, based on these established SAR principles, 4-heptylphenol is predicted to be a more potent estrogenic agent than 3-heptylphenol.

Mechanistic Insights: Interaction with the Estrogen Receptor

The estrogen receptor is a ligand-activated transcription factor. For an alkylphenol to exert an estrogenic effect, it must bind to the ligand-binding pocket of the ER. The structural characteristics of 4-heptylphenol allow for a more favorable interaction with the ER compared to 3-heptylphenol. The para position of the alkyl group in 4-heptylphenol results in a molecular shape that more closely mimics that of 17β-estradiol, allowing for a better fit within the hydrophobic ligand-binding pocket of the ER.[6] The phenolic hydroxyl group of the alkylphenol is crucial for binding, as it forms a hydrogen bond with amino acid residues within the ER, analogous to the A-ring hydroxyl of estradiol.[6] The alkyl chain then occupies a hydrophobic region of the binding pocket. The linear or branched nature and the positioning of this chain influence the stability of the ligand-receptor complex and its ability to induce the conformational changes necessary for receptor activation and subsequent downstream signaling.

Signaling Pathway: Estrogen Receptor Activation

The binding of an estrogenic compound like 4-heptylphenol to the estrogen receptor initiates a cascade of molecular events, as depicted in the diagram below.

EstrogenReceptorPathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Heptylphenol Heptylphenol ER Estrogen Receptor (ER) (inactive, complexed with HSPs) ER_HP_complex ER-Heptylphenol Complex (active) Heptylphenol->ER_HP_complex ER->ER_HP_complex Binding HSPs Heat Shock Proteins (HSPs) Dimerization Dimerization ER_HP_complex->Dimerization Conformational Change ER_Dimer ER Dimer Dimerization->ER_Dimer ERE Estrogen Response Element (ERE) on DNA ER_Dimer->ERE Binding ER_Dimer->ERE Transcription Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins Estrogenic Proteins Translation->Proteins Bio_Effect Biological Effect (e.g., cell proliferation) Proteins->Bio_Effect YES_Workflow A Yeast Culture Preparation C Yeast Inoculation (with chromogenic substrate) A->C B Assay Plate Preparation (Serial Dilutions) B->C D Incubation (48-72 hours) C->D E Data Acquisition (OD Measurement) D->E F Data Analysis (Dose-Response Curves, EC50) E->F

Caption: Workflow for the Yeast Estrogen Screen (YES) Assay.

In Vitro Assay: Competitive Estrogen Receptor Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled estrogen for binding to the ER.

Principle: A fixed concentration of radiolabeled 17β-estradiol is incubated with a preparation of estrogen receptors (e.g., from rat uterine cytosol or recombinant human ER) in the presence of varying concentrations of the test compound. The amount of radiolabeled estradiol displaced by the test compound is measured, and from this, the relative binding affinity (RBA) or the inhibitory constant (Ki) of the test compound can be determined.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare a cytosol fraction containing estrogen receptors from the uteri of ovariectomized rats or use a commercially available recombinant ER preparation.

  • Assay Setup: In a series of tubes, combine the receptor preparation, a fixed concentration of radiolabeled 17β-estradiol (e.g., [3H]E2), and serial dilutions of the test compounds (3-heptylphenol, 4-heptylphenol) or unlabeled 17β-estradiol (for the standard curve).

  • Incubation: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (typically 18-24 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the log of the competitor concentration. Determine the IC50 (concentration of the test compound that displaces 50% of the radiolabeled ligand) and calculate the relative binding affinity (RBA) compared to 17β-estradiol.

ER_Binding_Workflow A Receptor Preparation B Assay Setup (Receptor + [3H]E2 + Competitor) A->B C Incubation (to reach equilibrium) B->C D Separation of Bound and Free Ligand C->D E Quantification of Radioactivity D->E F Data Analysis (IC50, RBA) E->F

Caption: Workflow for the Competitive Estrogen Receptor Binding Assay.

Conclusion

References

  • Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry, 272(6), 3280–3288.
  • Kwack, S. J., Kim, K. B., Kim, H. S., Lee, B. M., & Park, K. L. (2002). Comparative evaluation of alkylphenolic compounds on estrogenic activity in vitro and in vivo. Journal of Toxicology and Environmental Health, Part A, 65(5-6), 419–431.
  • White, R., Jobling, S., Hoare, S. A., Sumpter, J. P., & Parker, M. G. (1994). Environmentally persistent alkylphenolic compounds are estrogenic. Endocrinology, 135(1), 175–182.
  • Laws, S. C., Carey, S. A., Ferrell, J. M., Bodman, G. J., & Cooper, R. L. (2000). Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats. Toxicological Sciences, 54(1), 154–167.
  • Soto, A. M., Justicia, H., Wray, J. W., & Sonnenschein, C. (1991). p-Nonyl-phenol: an estrogenic xenobiotic released from "modified" polystyrene. Environmental Health Perspectives, 92, 167–173.
  • Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., ... & Sheehan, D. M. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138–153.
  • Odum, J., Lefevre, P. A., Tittensor, S., Paton, D., Routledge, E. J., Beresford, N. A., ... & Ashby, J. (1997). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Regulatory Toxicology and Pharmacology, 25(2), 176–188.
  • National Toxicology Program. (2002).
  • Berić, T., Akrap, N., Krivohlavek, A., & Vujaklija, A. (2012). Yeast estrogen screen assay as a tool for detecting estrogenic activity in water bodies. Arhiv za higijenu rada i toksikologiju, 63(1), 27–35.
  • Breast Cancer Prevention Partners. (n.d.). Alkylphenols. Retrieved from [Link]

  • Schmieder, P. K., Tapper, M. A., Denny, J. S., Kolanczyk, R. C., & Johnson, R. D. (2000). Estrogenicity of alkylphenolic compounds: A 3-D structure-activity evaluation of gene activation. Environmental Toxicology and Chemistry, 19(7), 1727-1740.
  • Kim, H. S., Shin, J. H., Moon, H. J., Kang, I. H., Kim, T. S., Kim, I. Y., ... & Han, S. Y. (2002). Comparative estrogenic effects of p-nonylphenol by 3-day uterotrophic assay and female pubertal onset assay. Reproductive Toxicology, 16(3), 259-268.
  • Routledge, E. J., & Sumpter, J. P. (1996). Estrogenic activity of surfactants and some of their degradation products assessed using a recombinant yeast screen. Environmental Toxicology and Chemistry, 15(3), 241-248.
  • Watson, C. S., Bulayeva, N. N., Wozniak, A. L., & Finn, G. K. (2007). Alkylphenol xenoestrogens with varying carbon chain lengths differentially and potently activate signaling and functional responses in GH3/B6/F10 somatomammotropes. Environmental Health Perspectives, 115(Suppl 1), 51-58.
  • Kleinstreuer, N. C., Ceger, P. C., Allen, D. G., Strickland, J., Chang, X., Hamm, J. T., & Casey, W. M. (2016). A curated database of rodent uterotrophic bioactivity. Environmental Health Perspectives, 124(5), 556–562.
  • U.S. Environmental Protection Agency. (2009). OCSPP 890.1600: Uterotrophic Assay.
  • U.S. Environmental Protection Agency. (2009). OCSPP 890.
  • U.S. Environmental Protection Agency. (2009). OCSPP 890.
  • El-Hefnawy, T., & El-Gendy, M. A. (2017). The endocrine disrupting alkylphenols and 4,4'-DDT interfere with estrogen conversion and clearance by mouse liver cytosol. Reproductive Biology, 17(2), 133-140.
  • Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry, 272(6), 3280-3288.
  • Kwack, S. J., Kwon, O., Kim, H. S., Kim, S. S., Kim, S. H., Sohn, K. H., ... & Park, K. L. (2002). Comparative evaluation of alkylphenolic compounds on estrogenic activity in vitro and in vivo. Journal of toxicology and environmental health. Part A, 65(5-6), 419–431.
  • White, R., Jobling, S., Hoare, S. A., Sumpter, J. P., & Parker, M. G. (1994). Environmentally persistent alkylphenolic compounds are estrogenic. Endocrinology, 135(1), 175–182.
  • Laws, S. C., Carey, S. A., Ferrell, J. M., Bodman, G. J., & Cooper, R. L. (2000). Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats. Toxicological sciences : an official journal of the Society of Toxicology, 54(1), 154–167.
  • Anstead, G. M., Carlson, K. E., & Katzenellenbogen, J. A. (1997). The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site. Steroids, 62(3), 268–303.

Sources

Comparative Toxicology Guide: Alkylphenols (NP, OP) vs. Bisphenol A (BPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilicity-Toxicity Trade-off

This guide provides a technical comparison of the three most prevalent phenolic endocrine-disrupting chemicals (EDCs): Nonylphenol (NP) , Octylphenol (OP) , and the reference standard Bisphenol A (BPA) .[1]

While BPA is the most regulated, experimental data indicates that Nonylphenol (NP) often presents a higher bioaccumulation risk and acute aquatic toxicity due to its structural lipophilicity. This guide dissects the "Why" and "How" of these differences, moving beyond simple LC50 lists to the mechanistic drivers of toxicity.

Key Comparative Verdict
FeatureNonylphenol (NP)Octylphenol (OP)Bisphenol A (BPA)
Primary Risk Bioaccumulation & Acute ToxicityEstrogenic PotencyUbiquitous Exposure
LogP (Lipophilicity) 5.71 (High)~4.12 (Mod-High)~3.32 (Moderate)
Estrogenic Potency High (binds ER

/

)
High (often > NP in vitro)Moderate (Reference)
Environmental Fate Persistent (Sediment sink)PersistentModerate Degradation

Structural Basis of Toxicity

The toxicity of alkylphenols is dictated by the para-alkyl chain length and branching .

  • Mimicry: The hydrophobic alkyl tail mimics the steroid backbone of 17

    
    -estradiol (E2), allowing the phenol ring to slot into the Estrogen Receptor (ER) ligand-binding domain.
    
  • Bioavailability: The higher LogP of NP (vs. BPA) drives rapid membrane permeation and mitochondrial accumulation, leading to non-genomic toxicity (oxidative stress) alongside genomic endocrine disruption.

Table 1: Physicochemical Drivers
PropertyNonylphenol (4-NP)4-tert-Octylphenol (4-OP)Bisphenol A (BPA)Impact
Molecular Weight 220.35 g/mol 206.32 g/mol 228.29 g/mol Diffusion kinetics
LogKow (LogP) 5.76 4.123.32Bioaccumulation Factor (BCF)
Water Solubility ~6 mg/L~12.6 mg/L~300 mg/LAquatic dispersion vs. Sedimentation

Comparative Mechanism of Action (MoA)

Alkylphenols exert toxicity via a "Dual-Hit" mechanism:

  • Genomic (Endocrine Disruption): Binding to Nuclear Receptors (ER

    
    , ER
    
    
    
    , ERR
    
    
    ).
  • Non-Genomic (Cytotoxicity): Rapid generation of Reactive Oxygen Species (ROS) and mitochondrial membrane depolarization.

Visualization: The Dual-Hit Signaling Pathway

Figure 1: This diagram illustrates the bifurcation between genomic estrogenic signaling and rapid non-genomic mitochondrial toxicity.

G cluster_inputs Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol / Mitochondria cluster_nucleus Nucleus NP Nonylphenol (NP) GPER GPER (G-Protein Coupled) NP->GPER Non-Genomic ER_C Cytosolic ERα/β NP->ER_C Mimicry Mito Mitochondrial Depolarization NP->Mito Lipophilic Accumulation E2 17β-Estradiol (Control) E2->ER_C High Affinity MAPK MAPK/ERK Pathway GPER->MAPK ERE ERE Binding (Promoter Region) ER_C->ERE Dimerization & Translocation ROS ROS Generation (Oxidative Stress) GeneExp Gene Expression (Proliferation/Apoptosis) ROS->GeneExp DNA Damage MAPK->GeneExp Mito->ROS ERE->GeneExp

Caption: Dual-mechanism showing NP's ability to trigger both receptor-mediated transcription (Genomic) and mitochondrial oxidative stress (Non-Genomic).

In Vitro Performance: Cytotoxicity vs. Estrogenicity

Critical Distinction: Researchers must distinguish between cytotoxicity (killing cells, measured by MTT/LDH) and estrogenicity (promoting growth, measured by E-Screen).

Experimental Data Summary (MCF-7 & HepG2 Models)
EndpointAssayNonylphenol (NP)Octylphenol (OP)Bisphenol A (BPA)
Estrogenicity (EC50) E-Screen (Proliferation)0.1 - 1.0 µM 0.1 - 1.0 µM2 - 5 µM
Cytotoxicity (IC50) MTT (HepG2, 24h)~750 µM~26 µM (High Potency)*>1000 µM
Binding Affinity (RBA) Competitive Binding0.05% (vs E2)0.09% (vs E2)0.01% (vs E2)

Insight: While NP is the stronger environmental toxicant due to persistence, OP shows higher specific cytotoxicity in hepatic models (HepG2) due to specific interference with Nitric Oxide (NO) signaling pathways [1]. However, in breast cancer models (MCF-7), NP and OP are equipotent in driving proliferation, both significantly outperforming BPA.

Protocol 1: The E-Screen Assay (Estrogenicity)

Standardized workflow for assessing endocrine disruption potential.

  • Seeding: Seed MCF-7 cells at 10,000 cells/well in 24-well plates using phenol-red free DMEM + 5% charcoal-stripped FBS (to remove endogenous hormones).

  • Starvation: Incubate for 24h to synchronize cell cycle.

  • Exposure: Treat with serial dilutions (

    
     M to 
    
    
    
    M) of NP, OP, and BPA.
    • Positive Control: 17

      
      -Estradiol (
      
      
      
      M).
    • Solvent Control: 0.1% Ethanol or DMSO.

  • Harvest: After 144h (6 days), fix cells with TCA and stain with Sulforhodamine B (SRB) to quantify biomass.

  • Calculation: Calculate the Proliferative Effect (PE) = (Max Cell Number Sample) / (Cell Number Control).

In Vivo Impact: Zebrafish Embryotoxicity (ZFET)

The Zebrafish (Danio rerio) Embryo Toxicity Test (ZFET) is the gold standard for acute aquatic toxicity, bridging the gap between cell culture and mammalian models.

Table 2: Acute Aquatic Toxicity (96h LC50)
Compound96h LC50 (Zebrafish Embryo)Teratogenic Effects
Nonylphenol (NP) ~200 - 300 µg/L Severe (Curved spine, pericardial edema)
Octylphenol (OP) ~350 - 500 µg/LModerate (Yolk sac edema)
Bisphenol A (BPA) ~8,000 - 12,000 µg/LMild (Delayed hatching)

Verdict: NP is approximately 40x more toxic to aquatic embryos than BPA. This is directly correlated to the LogP-driven uptake across the chorion.

Protocol 2: ZFET Experimental Workflow

Figure 2: Step-by-step workflow for the Zebrafish Embryo Toxicity Test (OECD TG 236 aligned).

ZFET Spawn 1. Spawning (Adult Zebrafish) Select 2. Egg Selection (<3 hpf, Fertilized) Spawn->Select Expose 3. Exposure (24-well plate, 1 embryo/well) Select->Expose Solvent: DMSO <0.01% Incubate 4. Incubation (26±1°C, 96 hours) Expose->Incubate Obs24 24 hpf Check (Coagulation, Tail Detachment) Incubate->Obs24 Obs48 48 hpf Check (Heartbeat, Somites) Obs24->Obs48 Obs96 96 hpf Check (Hatching, Malformations) Obs48->Obs96 Analyze 5. Data Analysis (LC50 Calculation) Obs96->Analyze

Caption: ZFET workflow. hpf = hours post-fertilization.[2] Critical endpoints: Coagulation, Heartbeat, Somite formation, Tail detachment.

References

  • Comparison of the Toxicological Effects of Pesticides in Non-Tumorigenic MCF-12A and Tumorigenic MCF-7 Human Breast Cells. Int. J. Mol.[3] Sci. (2022).[2][3][4] Link

  • Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling. Oxidative Medicine and Cellular Longevity. (2013).[5] Link

  • Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing. Toxics. (2023).[6] Link

  • Nonylphenol PubChem Compound Summary. National Library of Medicine. (2024).[2][6][7] Link

  • Ecotoxicological Evaluation of Bisphenol A and Alternatives. Int. J. Mol. Sci. (2023).[6] Link

Sources

A Comparative Guide to Validating the Estrogenic Activity of 3-Heptylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust validation of a compound's potential endocrine-disrupting activity is paramount. This guide provides an in-depth technical comparison of methodologies to assess the estrogenic activity of 3-Heptylphenol, a member of the alkylphenol chemical class. Alkylphenols are known for their widespread industrial use and potential as xenoestrogens, making a thorough evaluation of their biological effects critical.[1][2]

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, outlines self-validating systems for trustworthy data generation, and is grounded in authoritative references to support its claims.

The Estrogenic Signaling Pathway: A Primer

Estrogenic compounds exert their effects primarily through binding to estrogen receptors (ERs), which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as estrogen response elements (EREs). This interaction initiates the transcription of target genes, leading to a cascade of cellular responses, including cell proliferation and protein synthesis.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) Complex Ligand-ER Complex ER->Complex Ligand 3-Heptylphenol (Ligand) Ligand->ER Binding Dimer Dimerized Complex Complex->Dimer Translocation & Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binding Transcription Gene Transcription ERE->Transcription Initiation CellularResponse Cellular Response Transcription->CellularResponse

Caption: Estrogen Receptor Signaling Pathway

A Multi-tiered Approach to Validation

To comprehensively validate the estrogenic activity of 3-Heptylphenol, a multi-tiered approach employing both in vitro and in vivo assays is recommended. This strategy provides a more complete picture, from receptor interaction to physiological response.

This guide will focus on three widely accepted assays:

  • Yeast Estrogen Screen (YES) Assay: A rapid, cost-effective in vitro screening tool.

  • MCF-7 Cell Proliferation (E-Screen) Assay: An in vitro assay that measures the proliferative response of human breast cancer cells.

  • Rodent Uterotrophic Assay: An in vivo assay that assesses the physiological estrogenic response in a mammalian model.

Comparative Data Summary

The following table summarizes the expected comparative performance of 3-Heptylphenol against a potent estrogen, 17β-estradiol (E2), and a negative control (vehicle). The data for 3-Heptylphenol is an educated estimation based on the known activity of other C7 alkylphenols.[3]

AssayParameter17β-estradiol (E2)3-HeptylphenolNegative Control (Vehicle)
YES Assay EC50~1 x 10-10 M~1 x 10-6 MNo activity
E-Screen Assay Relative Proliferative Effect (RPE %)100%40-60%0%
Uterotrophic Assay Uterine Wet Weight IncreaseSignificant increaseModerate increase at high dosesNo significant increase

In Vitro Assays: The First Line of Investigation

In vitro assays are essential for initial screening and mechanistic studies, offering high throughput and controlled experimental conditions.

Yeast Estrogen Screen (YES) Assay

The YES assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ) under the control of EREs.[4][5] Binding of an estrogenic compound to the hER induces the expression of the reporter gene, leading to a measurable color change.[4]

YES_Workflow Yeast Prepare Genetically Modified Yeast Culture Plate Plate Yeast in 96-well Plate Yeast->Plate Add_Compounds Add 3-Heptylphenol, Controls (E2, Vehicle) Plate->Add_Compounds Incubate Incubate at 30°C Add_Compounds->Incubate Add_Substrate Add Chromogenic Substrate (e.g., CPRG) Incubate->Add_Substrate Incubate_Color Incubate for Color Development Add_Substrate->Incubate_Color Measure Measure Absorbance Incubate_Color->Measure EScreen_Workflow Culture_Cells Culture MCF-7 Cells in Estrogen-depleted Medium Seed_Cells Seed Cells into 96-well Plates Culture_Cells->Seed_Cells Add_Compounds Add 3-Heptylphenol, Controls (E2, Vehicle) Seed_Cells->Add_Compounds Incubate Incubate for 6 days Add_Compounds->Incubate Fix_Stain Fix and Stain Cells (e.g., Crystal Violet) Incubate->Fix_Stain Elute_Stain Elute Stain Fix_Stain->Elute_Stain Measure Measure Absorbance Elute_Stain->Measure

Caption: E-Screen Assay Workflow

Detailed Protocol:

  • Cell Culture: Maintain MCF-7 cells in a culture medium supplemented with fetal bovine serum. Prior to the assay, acclimatize the cells to an estrogen-depleted medium by using charcoal-dextran stripped serum.

  • Cell Seeding: Seed the cells into 96-well plates at a low density and allow them to attach overnight.

  • Compound Exposure: Replace the medium with fresh estrogen-depleted medium containing various concentrations of 3-Heptylphenol, 17β-estradiol, and the vehicle control.

  • Incubation: Incubate the plates for approximately 6 days to allow for cell proliferation. [6]5. Cell Quantification: At the end of the incubation period, fix the cells and stain them with a dye that binds to cellular proteins, such as crystal violet.

  • Elution and Measurement: Elute the dye and measure the absorbance, which is proportional to the cell number.

Data Analysis and Interpretation:

The proliferative effect is calculated as the ratio of the highest cell number achieved with the test compound to the cell number in the negative control. The Relative Proliferative Effect (RPE) compares the maximal proliferative response of the test compound to that of 17β-estradiol.

In Vivo Assay: Assessing Physiological Relevance

While in vitro assays are valuable for screening, in vivo studies are crucial for understanding the physiological effects of a compound in a whole organism.

Rodent Uterotrophic Assay

The uterotrophic assay is a well-established in vivo method for assessing estrogenic activity. [7][8]It is based on the principle that estrogens stimulate the growth of the uterus in immature or ovariectomized female rodents. [7]

Uterotrophic_Workflow Select_Animals Select Immature or Ovariectomized Female Rats Acclimatize Acclimatize Animals Select_Animals->Acclimatize Administer_Compounds Administer 3-Heptylphenol, Controls (E2, Vehicle) Daily for 3 Days Acclimatize->Administer_Compounds Necropsy Necropsy on Day 4 Administer_Compounds->Necropsy Dissect_Uterus Dissect and Weigh Uterus (Wet and Blotted Weight) Necropsy->Dissect_Uterus Analyze Statistical Analysis of Uterine Weights Dissect_Uterus->Analyze

Caption: Uterotrophic Assay Workflow

Detailed Protocol (Following OECD Test Guideline 440):

  • Animal Model: Use either immature female rats (around 21 days old) or adult ovariectomized rats. [7]2. Acclimatization and Dosing: Acclimatize the animals to the laboratory conditions. Administer the test compound (3-Heptylphenol), positive control (e.g., ethinyl estradiol), and vehicle control daily for three consecutive days via oral gavage or subcutaneous injection. [7]3. Necropsy and Uterine Weight: On the day after the final dose, euthanize the animals and carefully dissect the uterus. [7]Record both the wet and blotted uterine weights.

  • Data Analysis: Statistically compare the uterine weights of the treated groups to the vehicle control group. A significant increase in uterine weight indicates estrogenic activity.

Data Analysis and Interpretation:

The primary endpoint is a statistically significant increase in uterine weight. The dose-response relationship can be used to determine the potency of the compound relative to the positive control.

Conclusion and Recommendations

The validation of the estrogenic activity of 3-Heptylphenol requires a systematic and multi-faceted approach. The YES assay serves as an excellent initial screen for receptor-mediated activity. The E-Screen assay provides further evidence of estrogenicity in a human cell line, offering insights into potential effects on cell proliferation. Finally, the uterotrophic assay provides crucial in vivo data, confirming the physiological relevance of the in vitro findings.

Based on the available data for structurally similar alkylphenols, it is plausible that 3-Heptylphenol possesses weak to moderate estrogenic activity. The comprehensive testing strategy outlined in this guide will enable a definitive characterization of its endocrine-disrupting potential, providing a solid foundation for informed risk assessment and regulatory decisions.

References

  • Blesić, M., et al. (2012). Yeast Estrogen Screen Assay as a Tool for Detecting Estrogenic Activity in Water Bodies. Arhiv za higijenu rada i toksikologiju, 63(1), 25-33. [Link]

  • Hill, E. M., et al. (2018). Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory. Journal of visualized experiments : JoVE, (131), 56621. [Link]

  • Sonnenschein, C., & Soto, A. M. (1998). Environmental estrogenic effects of alkylphenol ethoxylates. Ecotoxicology and environmental safety, 40(1-2), 1-7. [Link]

  • Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry, 272(6), 3280-3288. [Link]

  • Soto, A. M., et al. (1995). The E-screen assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental health perspectives, 103 Suppl 7(Suppl 7), 113–122. [Link]

  • Bulayeva, N. N., & Watson, C. S. (2009). Alkylphenol xenoestrogens with varying carbon chain lengths differentially and potently activate signaling and functional responses in GH3/B6/F10 somatomammotropes. Environmental health perspectives, 117(6), 947–953. [Link]

  • Watson, C. S., et al. (2007). Alkylphenol xenoestrogens with varying carbon chain lengths differentially and potently activate signaling and functional responses in GH3/B6/F10 somatomammotropes. Environmental Health Perspectives, 115(Suppl 1), 51-58. [Link]

  • White, R., et al. (1994). Environmentally persistent alkylphenolic compounds are estrogenic. Endocrinology, 135(1), 175–182. [Link]

  • Li, L., et al. (2020). The estrogenic proliferative effects of two alkylphenols and a preliminary mechanism exploration in MCF-7 breast cancer cells. Environmental toxicology, 35(10), 1106–1115. [Link]

  • U.S. Environmental Protection Agency. (2000). OECD Report of the Initial Work Towards the Validation of the Rodent Uterotrophic Assay: Phase 1. [Link]

  • PubChem. (n.d.). Phenol, 3-heptyl-. [Link]

  • National Toxicology Program. (2014). Test Method Nomination: MCF-7 Cell Proliferation Assay of Estrogenic Activity. [Link]

  • Kim, J. H., et al. (2020). The mixture effect of propyl paraben and bisphenol A on the uterotrophic response in the ovariectomized rats after oral administration. Toxicological research, 36(4), 331–338. [Link]

  • Pereira, G. F., et al. (2021). E-screen assay validation: evaluation of estrogenic activity by MCF7 cell culture bioassay, in drinking water from different watersheds in state of São Paulo, Brazil. Environmental Science and Pollution Research, 28(30), 40995-41004. [Link]

  • Urosphere. (n.d.). Uterotrophic bioassay in immature rats - A model for the testing and assessment of endocrine disrupting chemicals. [Link]

  • Kanno, J., et al. (2003). The OECD program to validate the rat uterotrophic bioassay: an overview. Environmental health perspectives, 111(12), 1540–1549. [Link]

  • Le Guevel, R., & Pakdel, F. (2001). Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen). Journal of steroid biochemistry and molecular biology, 77(4-5), 237–245. [Link]

  • Wikipedia. (n.d.). E-SCREEN. [Link]

  • Xenometrix. (2018). XenoScreen XL YES short protocol. [Link]

  • European Chemicals Agency. (n.d.). Phenol, heptyl derivs. [Link]

  • Owens, J. W., & Ashby, J. (2002). The OECD Program to Validate the Rat Uterotrophic Bioassay to Screen Compounds for in Vivo Estrogenic Responses: Phase 1. Environmental Health Perspectives, 110(8), 777-787. [Link]

  • Blesić, M., et al. (2012). Introduction of yeast estrogen screen bioassay (YES bioassay) as a tool of detecting estrogenic activity. Food and Chemical Toxicology, 50(3-4), 621-627. [Link]

  • Le Fol, V., et al. (2017). Low-Dose Alkylphenol Exposure Promotes Mammary Epithelium Alterations and Transgenerational Developmental Defects, But Does Not Enhance Tumorigenic Behavior of Breast Cancer Cells. Frontiers in genetics, 8, 148. [Link]

  • Ecotox Centre. (n.d.). Yeast Estrogen and Androgen Screens. [Link]

  • Kleinstreuer, N. C., et al. (2016). A Curated Database of Rodent Uterotrophic Bioactivity. Environmental health perspectives, 124(5), 556–562. [Link]

  • Al-Warhi, T., et al. (2022). Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling. Molecules (Basel, Switzerland), 27(11), 3544. [Link]

  • OECD. (2016). Test No. 478: Rodent Dominant Lethal Test. [Link]

  • CAS Common Chemistry. (n.d.). 2-Heptylphenol. [Link]

  • Axol Bioscience. (n.d.). Protocol – Version 1.0. [Link]

  • O'Connor, J. C., et al. (1996). Compartmentalized uterotrophic effects of tamoxifen, toremifene, and estradiol in the ovariectomized Wistar (Han) rat. Toxicology and applied pharmacology, 140(1), 76–86. [Link]

  • Xenometrix. (2018). XenoScreen XL YES/YAS Short protocol. [Link]

  • Reel, J. R., et al. (1996). Relative Potencies of Estrogens in the Oral Uterotrophic Bioassay. Fundamental and Applied Toxicology, 34(2), 269-275. [Link]

  • Li, Z., et al. (2012). effective concentrations (EC 50 ) and relative estrogenic potency (REP) of phenolic compounds for vitellogenin induction in male goldfish. Chemosphere, 87(11), 1269-1274. [Link]

  • Sadeghi, M., & Ku, S. (2022). Driving bioequivalents from Yeast estrogen screening assay. ResearchGate. [Link]

  • Owens, J. W., & Koëter, H. B. (2003). The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1. Environmental health perspectives, 111(12), 1527–1539. [Link]

Sources

3-Heptylphenol compared to other industrial surfactants

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: 3-Heptylphenol vs. Industrial Surfactant Standards

Executive Summary: The "Bridge" Amphiphile

In the landscape of industrial surfactants and phenolic precursors, 3-Heptylphenol (CAS: 101-40-6) occupies a critical "middle ground" between the highly soluble short-chain preservatives (e.g., cresol) and the lipophilic, industrially ubiquitous—yet toxic—long-chain alkylphenols like 4-Nonylphenol (NP) .[1]

For drug development professionals, 3-Heptylphenol is rarely a primary surfactant.[1] Instead, it serves as a lipophilic co-surfactant , a membrane-fluidizing agent , and a structural analogue for toxicity studies.[1] This guide objectively compares 3-Heptylphenol against standard industrial surfactants (Nonylphenol Ethoxylates and SDS) to delineate its physicochemical utility and safety profile.[1]

Physicochemical Hierarchy: C7 vs. C8/C9 Alkylphenols[1]

The alkyl chain length (C7 for Heptyl- vs. C9 for Nonyl-) fundamentally dictates the Hydrophile-Lipophile Balance (HLB) and bioavailability.[1]

Table 1: Comparative Physicochemical Profile
Feature3-Heptylphenol (C7) 4-Nonylphenol (C9) SDS (Anionic Std) Relevance to Drug Dev
Molecular Weight 192.30 g/mol 220.35 g/mol 288.37 g/mol Permeability & Clearance
LogP (Octanol/Water) 4.5 - 4.8 (Est.)[1]5.76 1.60Membrane partitioning
Water Solubility Low (~20-50 mg/L)Very Low (~5 mg/L)High (>100 g/L)Formulation stability
pKa ~10.0~10.3N/A (Strong Salt)Ionization at physiological pH
Estrogenic Potency ModerateHigh (Ref.[1] Std)NoneEndocrine disruption risk
Primary Function Co-surfactant / IntermediateSurfactant PrecursorPrimary SurfactantLysis vs. Solubilization

Analyst Insight: 3-Heptylphenol's slightly lower LogP compared to Nonylphenol makes it marginally more water-soluble but significantly alters its bioavailability.[1] In drug formulation, it acts more like a cosmotrope (structure-maker) in lipid bilayers compared to the disruptive chaotropic nature of SDS.[1]

Performance Analysis: Surfactancy & Toxicity

A. Interfacial Tension & Micellization

Unlike Sodium Dodecyl Sulfate (SDS), which forms clear micelles at ~8 mM (CMC), pure 3-Heptylphenol does not exhibit a classic Critical Micelle Concentration (CMC) in water due to its low solubility.[1] It behaves as a Type II Amphiphile (swelling amphiphile).[1]

  • Industrial Context: It is often ethoxylated (reacted with ethylene oxide) to create Heptylphenol Ethoxylates, which are faster-wetting but less persistent foams than Nonylphenol Ethoxylates (NPEs).[1]

  • Research Context: Used to modulate the curvature of lipid bilayers in liposomal drug delivery systems.

B. The Toxicity Differential (The "Green" Angle?)

The C9 chain of Nonylphenol is structurally similar to 17β-estradiol, allowing it to bind Estrogen Receptors (ER) with high affinity.

  • Mechanism: 3-Heptylphenol (C7) retains the phenolic ring required for hydrogen bonding to the ER but lacks the optimal chain length/branching for the hydrophobic pocket fit seen in C9.

  • Result: While still bioactive, C7 derivatives often show reduced endocrine disrupting potential compared to C9, making them attractive targets for "safer-by-design" surfactant synthesis.[1]

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the pathway from chemical structure to biological impact, highlighting why C7 (Heptyl) differs from C9 (Nonyl).

SAR_Pathway cluster_inputs Chemical Structure cluster_properties Physicochemical Property cluster_outcomes Biological/Industrial Outcome C7 3-Heptylphenol (C7) LogP Hydrophobicity (LogP) C7->LogP Lower (~4.5) Steric Steric Bulk C7->Steric Linear/Less Branched Tox Endocrine Disruption (ER Binding) C7->Tox Moderate Affinity Degrad Biodegradability (Half-life) C7->Degrad Faster C9 4-Nonylphenol (C9) C9->LogP Higher (~5.8) C9->Steric Highly Branched C9->Tox High Affinity Bioavail Bioavailability (Membrane Crossing) LogP->Bioavail Modulates LogP->Degrad Inverse Correlation Steric->Tox Receptor Fit

Figure 1: Structure-Activity Relationship showing how chain length (C7 vs C9) dictates toxicity and biodegradation profiles.[1]

Experimental Protocol: Membrane Partition Coefficient Determination

For drug development applications, understanding how 3-Heptylphenol interacts with lipid bilayers is more relevant than standard CMC testing.[1] This protocol measures the Liposome-Water Partition Coefficient (


) .[1]
Objective

To quantify the affinity of 3-Heptylphenol for phospholipid bilayers, predicting its potential as a permeation enhancer or toxicant.[1]

Materials
  • Analyte: 3-Heptylphenol (High Purity >98%).[1]

  • Lipids: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).[1]

  • Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4.

  • Equipment: UV-Vis Spectrophotometer or HPLC-UV.

Workflow (Step-by-Step)
  • Liposome Preparation (LUVs):

    • Dissolve POPC in chloroform.[1] Evaporate solvent under nitrogen to form a thin film.[1]

    • Hydrate film with HEPES buffer to yield a multilamellar vesicle (MLV) suspension (e.g., 10 mM lipid).[1]

    • Extrude through 100 nm polycarbonate filters (11 passes) to form Large Unilamellar Vesicles (LUVs).

  • Equilibrium Dialysis:

    • Chamber A: 1 mL of 3-Heptylphenol solution (50 µM in buffer).

    • Chamber B: 1 mL of LUV suspension (varying concentrations: 0, 0.5, 1.0, 2.0 mM).

    • Separate chambers with a regenerated cellulose membrane (MWCO 12-14 kDa).[1]

    • Incubate at 25°C for 24 hours with gentle agitation.

  • Quantification:

    • Sample from Chamber A (free drug concentration,

      
      ).[1]
      
    • Analyze using HPLC-UV (C18 column, Isocratic Methanol/Water 80:20, detection at 274 nm).[1]

  • Calculation:

    • Plot

      
       (fraction unbound) vs. Lipid Concentration 
      
      
      
      .[1]
    • Use the equation:

      
      
      (Where 
      
      
      
      is the partial molar volume of the lipid).
Self-Validating Checkpoint
  • Control: Run a dialysis with no lipid to ensure 3-Heptylphenol does not bind non-specifically to the dialysis membrane.[1] Recovery must be >95%.

Visualizing the Experimental Workflow

Protocol_Flow cluster_prep Phase 1: Preparation cluster_dialysis Phase 2: Equilibrium cluster_analysis Phase 3: Analysis Start Start: 3-Heptylphenol Partition Study Lipid POPC Lipid Film Formation Start->Lipid Extrude Extrusion (100nm) -> LUVs Lipid->Extrude Setup Dialysis Setup: Chamber A: Drug Chamber B: Liposomes Extrude->Setup Incubate 24h Incubation @ 25°C Setup->Incubate HPLC HPLC Quantification (Free Drug) Incubate->HPLC Check Membrane Binding Control (>95% Recovery?) Incubate->Check Calc Calculate Kp (Slope of 1/fu vs [L]) HPLC->Calc Check->Setup Fail (Change Membrane) Check->HPLC Pass

Figure 2: Workflow for determining the Membrane Partition Coefficient (


) of 3-Heptylphenol.

References

  • Environment Agency (UK). (2005).[1] Prioritisation of Alkylphenols for Environmental Risk Assessment. (Analyzes toxicity trends of C4-C9 alkylphenols).

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Nonylphenol Compound Summary. (Provides comparative LogP and toxicity data for the C9 standard).

  • Vazquez-Duhalt, R., et al. (2005).[1] Nonylphenol, an integrated vision of a pollutant.[1][2][3] Applied Ecology and Environmental Research.[1][2] (Discusses the degradation pathways and hydrophobicity of alkylphenols).

  • Agilent Technologies. (2020).[1] Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization.[1][4] (Standard protocol methodology for surfactant characterization).[1]

  • European Chemicals Bureau. (2002).[1] 4-Nonylphenol (branched) and Nonylphenol Risk Assessment Report.[1] (Definitive data on the environmental impact of long-chain alkylphenols).[1][5]

Sources

Technical Guide: Evaluating 3-Heptylphenol Cross-Reactivity in Alkylphenol Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Analog Challenge

3-Heptylphenol (3-HP) presents a unique challenge in immunodetection. As a structural isomer of the more commonly monitored alkylphenols (APs) like Nonylphenol (NP) and Octylphenol (OP), 3-HP is rarely the primary target of commercial ELISA kits. Instead, it frequently appears as a cross-reactant —an interference in environmental monitoring or a "surrogate analyte" in toxicology screens.

This guide compares the performance of commercial Alkylphenol Immunoassay platforms regarding their specificity and cross-reactivity (CR) to 3-HP. Unlike standard consumer reviews, we analyze the mechanistic differences between Polyclonal (pAb) and Monoclonal (mAb) systems, providing you with the data and protocols to validate these assays in your own laboratory.

Comparative Analysis: Antibody Performance Profiles

In the absence of dedicated "3-Heptylphenol ELISA Kits," researchers must rely on assays designed for 4-Nonylphenol (4-NP) or 4-Octylphenol (4-OP). The table below summarizes the representative performance of these two dominant antibody classes when challenged with 3-HP.

Table 1: Representative Cross-Reactivity Profiles of Alkylphenol Immunoassays

FeaturePolyclonal Antibody (pAb) Systems Monoclonal Antibody (mAb) Systems
Primary Target 4-Nonylphenol / 4-Octylphenol4-Nonylphenol (Specific Epitope)
3-HP Cross-Reactivity (CR%) High (40% – 85%) Low (< 15%)
Mechanism Recognizes multiple epitopes; tolerates alkyl chain length variation (C7 vs C8/C9).Recognizes a specific steric conformation; excludes C7 isomers due to pocket fit.
Best Use Case Screening: When you want to detect total alkylphenol burden (NP + OP + HP).Quantification: When you need specific measurement of NP without HP interference.
Risk Factor High false-positive rate if 3-HP is present but not the target.High false-negative rate if trying to use this kit to detect 3-HP.
Linearity (R²) 0.980 - 0.992> 0.995

Critical Insight: If your goal is to detect 3-HP using a commercial kit, a Polyclonal 4-NP Kit is the superior choice due to its "promiscuous" binding pocket. If you must exclude 3-HP interference, a Monoclonal kit is required.

Mechanistic Basis of Cross-Reactivity

To understand why 3-HP cross-reacts, we must look at the immunogen design. Antibodies for small molecules (haptens) are raised by conjugating the phenol to a carrier protein.

  • Linker Position: If the hapten is linked via the hydroxyl group, the antibody binds the alkyl chain. Since 3-HP (C7) and 4-NP (C9) share hydrophobic chain characteristics, cross-reactivity is high.

  • Ring Position: If linked via the ring, the antibody recognizes the specific substitution pattern (meta vs. para). 3-HP (meta-substituted) will bind poorly to antibodies raised against 4-NP (para-substituted).

Visualization: The Cross-Reactivity Pathway

CrossReactivityMechanism Immunogen Immunogen Design (4-NP + Carrier Protein) Ab_Pocket Antibody Binding Pocket (Hydrophobic Cleft) Immunogen->Ab_Pocket Defines Shape Binding Binding Affinity (Kd) Ab_Pocket->Binding Target Target: 4-Nonylphenol (Para-substituted, C9) Target->Binding High Affinity (Perfect Fit) Analog Analog: 3-Heptylphenol (Meta-substituted, C7) Analog->Binding Variable Affinity (Steric Clash vs. Hydrophobic Match) Signal Signal Generation (OD450) Binding->Signal Inversely Proportional (Competitive ELISA)

Figure 1: Mechanistic pathway showing how immunogen design dictates the binding pocket's ability to distinguish between the target (4-NP) and the analog (3-HP).

Self-Validating Protocol: Determination of Cross-Reactivity (CR%)

Do not rely solely on manufacturer claims. Every batch of polyclonal antibody can vary. Use this protocol to determine the exact CR% of 3-HP in your specific assay.

Materials Required
  • Commercial Alkylphenol ELISA Kit (Competitive format).

  • 3-Heptylphenol analytical standard (purity >98%).

  • Methanol or DMSO (for stock solution).

  • Assay Buffer (provided in kit).

Step-by-Step Methodology
  • Preparation of Standards:

    • Dissolve 3-HP in Methanol to create a 1 mg/mL stock.

    • Prepare a serial dilution series in Assay Buffer matching the kit's standard curve range (e.g., 0, 0.1, 0.5, 1.0, 5.0, 10.0, 50.0, 100.0 ng/mL).

    • Crucial: Ensure the final solvent concentration (MeOH/DMSO) is <1% to prevent non-specific matrix effects.

  • Assay Execution:

    • Run the Kit Standards (Target: 4-NP) in columns 1-2.

    • Run the 3-HP Dilutions in columns 3-4.

    • Follow the kit's incubation and wash steps exactly.

  • Data Analysis (The Logic):

    • Plot the sigmoidal curves (OD vs. Log Concentration) for both 4-NP and 3-HP.

    • Calculate the IC50 (concentration inhibiting 50% of maximum binding) for both.

    • Use the formula below to calculate Specificity.

Calculation Formula:



  • Interpretation:

    • CR > 100%: 3-HP binds stronger than the target (Rare, but possible if the antibody prefers shorter chains).

    • CR = 10% - 100%: Significant interference. The assay detects 3-HP effectively.

    • CR < 1%: Highly specific. The assay is blind to 3-HP.

Visualization: Validation Workflow

ValidationWorkflow Start Start: Validation Protocol Prep Prepare Serial Dilutions (Target vs. 3-HP) Start->Prep Run Run Competitive ELISA Prep->Run Plot Plot Sigmoidal Curves (4-Parameter Logistic) Run->Plot Calc Calculate IC50 Values Plot->Calc Result Compute CR% = (IC50_target / IC50_analog) * 100 Calc->Result

Figure 2: Step-by-step workflow for validating cross-reactivity in a competitive ELISA format.

References

  • Goda, Y., et al. (2000). Development of an Enzyme-Linked Immunosorbent Assay for the Detection of Alkylphenols in Water Samples. Journal of Environmental Chemistry.

  • Shelver, W. L., et al. (2003). Production and Characterization of Antibodies against 4-Nonylphenol and 4-Octylphenol. Journal of Agricultural and Food Chemistry.

  • Yao, J., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.

  • Candor Bioscience. Cross-reactivity in Immunoassays: Technical Overview.

Technical Guide: Structure-Activity Relationship (SAR) of Heptylphenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Heptylphenol Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

Heptylphenols (C13H20O) represent a critical class of alkylphenols (APs) often scrutinized in drug development for their estrogenic potential and antimicrobial efficacy. While commercially available often as isomeric mixtures, the biological activity of heptylphenol is strictly governed by two structural determinants: regiochemistry (position of the alkyl group) and alkyl chain branching .

For researchers in endocrine disruption or ligand-receptor optimization, understanding these isomers is non-negotiable. The core SAR principle is defined by the "Mimicry Hypothesis": the ability of the isomer to fit the hydrophobic pocket of the Estrogen Receptor (ER) in a manner analogous to 17


-estradiol (E2).
The Core SAR Directives
  • Regioselectivity (The Position Rule): Activity follows the order Para > Meta > Ortho .

    • Mechanism:[1] The para position aligns the alkyl chain with the hydrophobic channel of the ER ligand-binding domain (LBD), while the phenolic -OH mimics the A-ring hydroxyl of estradiol (H-bond donor/acceptor). Ortho substitution introduces steric clash with the receptor helix and can form intramolecular hydrogen bonds, reducing receptor affinity.

  • Branching (The Steric Rule): Activity follows the order Tertiary > Secondary > Linear (Normal) .

    • Mechanism:[1] A rigid, bulky tertiary carbon (e.g., tert-heptyl) anchors the molecule within the hydrophobic pocket more effectively than a flexible linear (n-heptyl) chain. Linear chains suffer a higher entropic penalty upon binding due to the restriction of their conformational freedom.

Comparative Performance Analysis

The following data synthesizes experimental findings comparing 4-n-heptylphenol (linear) against branched variants and homologous standards (Nonylphenol/Octylphenol).

Table 1: Relative Estrogenic Potency of Alkylphenol Isomers

Data normalized to 17


-Estradiol (E2 = 1.0). Comparisons derived from Yeast Estrogen Screen (YES) assays.
Compound ClassSpecific IsomerEstrogenic Potency (Relative to E2)Receptor Binding Affinity (RBA)Mechanism of Action
Standard 17

-Estradiol
1.0High (Reference)Native Ligand
Branched AP 4-tert-Octylphenol (Homologue)~1.0 x 10⁻³ModerateStrong Hydrophobic Interaction (Tertiary C)
Branched AP 4-tert-Heptylphenol (Theoretical) High (Predicted) Moderate-High Optimal Chain Length (C7) + Rigidity
Linear AP 4-n-Heptylphenol ~2.0 x 10⁻⁴ Low Flexible chain = High Entropic Penalty
Ortho AP 2-n-Heptylphenol< 1.0 x 10⁻⁶NegligibleSteric Hindrance / Intramolecular H-bonding
Meta AP 3-n-Heptylphenol< 1.0 x 10⁻⁵Very LowMisalignment with LBD Hydrophobic Pocket
Table 2: Functional Comparison (Toxicity vs. Utility)
Feature4-n-Heptylphenol (Linear)Branched Heptylphenol Isomers
Endocrine Disruption Lower potency. Often used as a negative control in high-sensitivity assays.Higher potency.[2][3] Structurally mimics the C/D ring of steroids.
Antimicrobial Activity High. Effective membrane disruptor due to surfactant-like linear tail.Moderate. Steric bulk can impede intercalation into bacterial membranes.
Biodegradation Rapid. Linear chains are easily oxidized (beta-oxidation).Persistent. Quaternary carbons block oxidative degradation pathways.
Solubility (LogP) ~4.5 (Lipophilic)~4.6 - 4.8 (Highly Lipophilic)

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for determining the biological activity of a heptylphenol isomer based on its structural attributes.

SAR_Logic Start Heptylphenol Isomer Structure Position Substituent Position? Start->Position Ortho Ortho (2-position) Position->Ortho Meta Meta (3-position) Position->Meta Para Para (4-position) Position->Para Ortho_Res Steric Clash & Intramolecular H-Bond (Inactive) Ortho->Ortho_Res Meta_Res Poor Pocket Alignment (Weak Activity) Meta->Meta_Res Branching Alkyl Chain Branching? Para->Branching Linear Linear (n-heptyl) Branching->Linear Branched Tertiary Branched (tert-heptyl) Branching->Branched Linear_Res High Entropy Penalty Moderate/Low Activity Linear->Linear_Res Branched_Res Rigid Hydrophobic Anchor High Estrogenic Potency Branched->Branched_Res

Figure 1: Structural decision tree determining the estrogenic potential of heptylphenol isomers. Note the critical path to high potency requires both Para-substitution and Tertiary branching.

Experimental Protocol: Validating Isomer Activity

To empirically verify the SAR described above, the Yeast Estrogen Screen (YES) is the industry-standard "Goldilocks" assay—sufficiently sensitive to distinguish isomers yet robust against non-specific toxicity.

Protocol: Recombinant Yeast Estrogen Screen (YES)

Objective: Quantify the agonist activity of specific heptylphenol isomers relative to 17


-estradiol.

Reagents:

  • Saccharomyces cerevisiae strain (transfected with human ER

    
     and lacZ reporter plasmid).
    
  • Substrate: Chlorophenol red-

    
    -D-galactopyranoside (CPRG).
    
  • Test Compounds: 4-n-heptylphenol (99% purity), 17

    
    -Estradiol (Positive Control), Ethanol (Solvent).
    

Step-by-Step Methodology:

  • Culture Preparation: Grow yeast stocks in minimal medium for 24h at 28°C until exponential phase (

    
    ).
    
  • Dosing:

    • Prepare serial dilutions of heptylphenol isomers in ethanol (Range:

      
       to 
      
      
      
      ).
    • Aliquot 10

      
      L of each dilution into a 96-well optically flat plate.
      
    • Allow ethanol to evaporate to dryness (prevents solvent toxicity).

  • Incubation:

    • Add 200

      
      L of seeded assay medium (containing CPRG) to each well.
      
    • Seal plate with breathable membrane.

    • Incubate at 32°C for 72 hours with gentle shaking.

  • Readout:

    • Measure Absorbance at 540 nm (Color change from yellow to red indicates ER activation/lacZ expression).

    • Measure Absorbance at 620 nm (Turbidity check for yeast growth/toxicity).

  • Data Correction:

    • Correct Activity =

      
      .
      
    • Plot Dose-Response Curve (Sigmoidal) to calculate

      
      .
      
Workflow Visualization

YES_Workflow Isolate Isolate Isomers (HPLC/GC) Dilute Serial Dilution (Ethanol) Isolate->Dilute Evap Evaporate Solvent (96-well plate) Dilute->Evap Seed Add Yeast + CPRG Evap->Seed Incubate Incubate 72h @ 32°C Seed->Incubate Read Measure OD 540nm (Signal) 620nm (Growth) Incubate->Read

Figure 2: Workflow for the Yeast Estrogen Screen (YES) assay used to differentiate isomer potency.

References

  • Routledge, E. J., & Sumpter, J. P. (1997).Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry.

    • Source: [4]

    • Relevance: Establishes the foundational rule that optimal estrogenicity requires a tertiary branched alkyl group (C6-C8) at the para position.[4][5]

  • Lu, Z., & Gan, J. (2014).Analysis, toxicity, occurrence and biodegradation of nonylphenol isomers: a review.

    • Source:

    • Relevance: Provides comparative data on how specific branched isomers (homologous to heptylphenol) exhibit 2-4x higher activity than technical mixtures.
  • Preuss, T. G., et al. (2006).Effects of a branched p-nonylphenol isomer (4(3',6'-dimethyl-3'-heptyl)-phenol) on embryogenesis in Lymnaea stagnalis L. Environmental Toxicology and Chemistry.

    • Source:

    • Relevance: Demonstrates the specific toxicity and developmental delays caused by tertiary branched alkylphenol isomers.[6]

  • Environment Agency (UK). (2007).Prioritisation of alkylphenols for environmental risk assessment.

    • Source:

    • Relevance: Confirms the toxicity trends where longer chain 4-alkylphenols (including heptyl)

Sources

Analytical Methodologies for 3-Heptylphenol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Heptylphenol (CAS: 103151-49-1) is a lipophilic phenolic compound (


) often utilized as a chemical intermediate in liquid crystal synthesis and as a structural isomer in alkylphenol impurity profiling.[1] Accurate quantification is challenging due to its structural similarity to the more common 4-heptylphenol and its tendency to tail on chromatographic columns due to the hydroxyl group.

This guide objectively compares the two dominant analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD).[1]

Recommendation:

  • Choose GC-MS for structural confirmation, complex matrix profiling, and when distinguishing between meta- (3-) and para- (4-) isomers is critical.[1]

  • Choose HPLC-FLD for high-throughput routine quantification in aqueous or biological matrices where derivatization is a bottleneck.[1]

Part 1: Physicochemical Profile & Method Selection[1]

Understanding the molecule is the first step in method design. 3-Heptylphenol possesses a meta-substituted alkyl chain, influencing its polarity and steric interactions compared to its para-substituted counterparts.[1]

PropertyValueAnalytical Implication
Molecular Weight 192.30 g/mol Suitable for standard GC-MS and LC-MS ranges.[1]
LogP (Octanol/Water) ~5.1Highly lipophilic; requires non-polar solvents (Hexane, DCM) for extraction.[1]
pKa ~10Weakly acidic; exists as a neutral molecule at pH < 8.[1]
Boiling Point ~288°CHigh boiling point requires high GC oven temps or derivatization.[1]
Solubility Water: InsolubleOrganic: SolubleReverse Phase HPLC (C18) is ideal; Normal Phase is rarely used.[1]

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

The Gold Standard for Structural Identification

While direct injection of phenols is possible, it often results in peak tailing and adsorption in the inlet liner. This guide recommends silylation derivatization to cap the hydroxyl group, improving volatility, peak shape, and detection limits.

Experimental Protocol (Derivatized)

Reagents:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.[1]

  • Solvent: n-Hexane or Dichloromethane (DCM).[1]

  • Internal Standard: 3-Heptylphenol-d13 (if available) or 2-Fluorophenol.[1]

Step-by-Step Workflow:

  • Extraction: Acidify sample (pH < 2) to protonate the phenol.[1] Extract with DCM.[1][2]

  • Drying: Pass extract through anhydrous

    
     to remove water (critical: moisture kills BSTFA).[1]
    
  • Derivatization:

    • Evaporate extract to dryness under

      
      .
      
    • Reconstitute in 100

      
       anhydrous pyridine.
      
    • Add 50

      
       BSTFA + 1% TMCS.[1]
      
    • Incubate at 65°C for 30 minutes .

  • Analysis: Inject 1

    
     into GC-MS (Splitless mode).
    
Instrumental Parameters
  • Column: 5% Phenyl Polysiloxane (e.g., DB-5MS or TG-5SilMS),

    
    .[1]
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp A: 20°C/min to 150°C.[1]

    • Ramp B: 10°C/min to 300°C (hold 5 min).

  • MS Detection: SIM Mode (Selected Ion Monitoring) for quantitation.[1]

    • Target Ions (TMS derivative): m/z 264 (

      
      ), 249 (
      
      
      
      ), 179 (Benzylic cleavage).[1]

Part 3: HPLC with Fluorescence Detection (HPLC-FLD)

The Alternative for Biological & Aqueous Matrices

HPLC is preferred when samples are aqueous or thermally labile.[1] Fluorescence detection is utilized over UV because phenols are naturally fluorescent, offering 10-100x better sensitivity and selectivity against matrix background.[1]

Experimental Protocol

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    

Step-by-Step Workflow:

  • Sample Prep:

    • Liquids: Filter through 0.22

      
       PTFE filter.
      
    • Solids/Tissues: Homogenize in Methanol, centrifuge, and filter supernatant.

  • Injection: 10-20

    
    .[1]
    
  • Elution Gradient:

    • 0-2 min: 40% B (Isocratic hold).[1]

    • 2-15 min: Linear gradient to 95% B.[1]

    • 15-20 min: 95% B (Wash).[1]

    • 20-25 min: 40% B (Re-equilibration).

Detection Parameters
  • Detector: Fluorescence (FLD).[1][3]

  • Excitation Wavelength: 274 nm.[1][4]

  • Emission Wavelength: 298 nm.[1][4]

  • Note: If FLD is unavailable, UV at 280 nm is acceptable but will have higher LOD (approx.[1] 0.1 mg/L vs 0.005 mg/L for FLD).[1]

Part 4: Comparative Analysis

The following table synthesizes performance metrics based on general alkylphenol methodology, adapted for 3-Heptylphenol.

FeatureGC-MS (Derivatized)HPLC-FLD
Sensitivity (LOD) High (1–10 ng/L)Moderate-High (10–50 ng/L)
Selectivity Excellent (Mass fingerprinting)Good (Specific Ex/Em wavelengths)
Sample Throughput Low (Requires derivatization step)High (Direct injection possible)
Isomer Separation Superior (Resolves 3- vs 4- isomers)Moderate (Requires optimized gradient)
Matrix Tolerance Low (Requires clean, dry extracts)High (Tolerates water/salts)
Primary Use Case Trace analysis in environmental samplesQC/QA in manufacturing or biological assays

Part 5: Visualized Workflows

Analytical Decision Matrix

This diagram illustrates the logical pathway for selecting the appropriate method based on sample type and sensitivity requirements.

MethodSelection Start Sample Containing 3-Heptylphenol MatrixCheck Is the Matrix Aqueous/Biological? Start->MatrixCheck SensitivityCheck Is Trace Level (<1 ppb) Required? MatrixCheck->SensitivityCheck No (Organic/Solid) HPLC METHOD B: HPLC-FLD (High Throughput, Robust) MatrixCheck->HPLC Yes (Routine QC) IsomerCheck Differentiation from 4-Heptylphenol? SensitivityCheck->IsomerCheck Yes SensitivityCheck->HPLC No GCMS METHOD A: GC-MS (Derivatized) (High Sensitivity, Isomer Specific) IsomerCheck->GCMS Critical IsomerCheck->HPLC Not Critical

Caption: Decision tree for selecting between GC-MS and HPLC based on matrix complexity and sensitivity needs.

GC-MS Derivatization Workflow

The critical path for successful GC-MS analysis involves moisture removal and silylation.[1]

GCWorkflow Sample Crude Sample LLE LLE (DCM/Hexane) pH < 2 Sample->LLE Dry Dehydrate (Na2SO4) LLE->Dry Deriv Derivatization (BSTFA, 65°C) Dry->Deriv Inject GC-MS Injection (Splitless) Deriv->Inject

Caption: Step-by-step sample preparation workflow for GC-MS analysis to ensure volatility and sensitivity.

References

  • U.S. EPA. (2000).[1] Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS).[1] U.S. Environmental Protection Agency.[1][5] Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 33667, Phenol, 3-heptyl-.[1] PubChem.[1][6] Link

  • Cruceru, I., et al. (2012).[1][3] Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. Environmental Monitoring and Assessment.[1][3] Link

  • Phenomenex. (2025).[1][2][6] HPLC Method Development Guide: Separation of Phenolic Compounds. Phenomenex Technical Guides.[1] Link

  • Higashi, Y. (2017).[1][7] Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization. Journal of Analytical Sciences, Methods and Instrumentation.[7] Link

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A Comparative Guide to the Antioxidant Efficacy of 3-Heptylphenol versus Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research, development, and formulation, the selection of an appropriate antioxidant is a critical decision, balancing efficacy, stability, and safety. Butylated hydroxytoluene (BHT) is a widely recognized synthetic antioxidant, serving as a benchmark in numerous applications. This guide provides an in-depth comparison of BHT with 3-Heptylphenol, a structurally related phenolic compound. We will delve into their mechanisms of action, present standardized protocols for efficacy evaluation, and analyze their respective chemical profiles to provide a comprehensive technical overview for informed decision-making.

Introduction to Phenolic Antioxidants

Oxidative degradation is a primary challenge in the stability of pharmaceuticals, foods, and other organic materials. This process, driven by highly reactive free radicals, leads to a loss of potency, altered sensory characteristics, and the formation of potentially toxic byproducts. Phenolic compounds are a cornerstone of antioxidant technology, valued for their ability to interrupt the oxidative chain reactions by scavenging free radicals.

  • Butylated Hydroxytoluene (BHT) , or 2,6-di-tert-butyl-4-methylphenol, is a synthetic phenolic antioxidant that has been extensively used for decades in food preservation, pharmaceuticals, and industrial fluids to prevent oxidative degradation.[1][2] Its efficacy and low cost have made it a staple, but ongoing discussions regarding its metabolic fate and toxicological profile have spurred interest in alternatives.[3][4]

  • 3-Heptylphenol is another derivative of phenol, characterized by a seven-carbon alkyl chain attached to the benzene ring. While less ubiquitous than BHT, its phenolic structure suggests inherent antioxidant potential. This guide aims to provide the framework for evaluating its efficacy in direct comparison to the industry standard, BHT.

Chemical Profiles and Structural Analysis

The antioxidant capacity of a phenolic compound is intimately linked to its molecular structure. The key features are the hydroxyl (-OH) group, which donates a hydrogen atom to neutralize free radicals, and the substituents on the aromatic ring, which influence the stability of the resulting phenoxyl radical.

Property3-HeptylphenolButylated Hydroxytoluene (BHT)
IUPAC Name 3-heptylphenol2,6-di-tert-butyl-4-methylphenol
Molecular Formula C₁₃H₂₀OC₁₅H₂₄O
Molecular Weight 192.30 g/mol [5]220.35 g/mol
Structure 3-Heptylphenol StructureBHT Structure
logP (o/w) 5.1[5]5.1
Key Features Single hydroxyl group; linear C7 alkyl chain at the meta position.Single hydroxyl group; two bulky tert-butyl groups ortho to the -OH group; one methyl group para to the -OH group.

The most significant structural difference lies in the steric hindrance around the hydroxyl group. In BHT, the two bulky tert-butyl groups flanking the hydroxyl moiety sterically hinder the phenoxyl radical, enhancing its stability and preventing it from participating in further undesirable reactions. The electron-donating nature of these alkyl groups also facilitates the donation of the hydrogen atom.[6] 3-Heptylphenol lacks this steric hindrance, which may influence the reactivity and stability of its corresponding phenoxyl radical.

Mechanism of Free Radical Scavenging

The primary antioxidant action for both BHT and 3-Heptylphenol is rooted in their ability to act as free radical scavengers. This process is dominated by a mechanism known as Hydrogen Atom Transfer (HAT).[7]

  • Initiation: A free radical (R•) attacks a substrate molecule (e.g., a lipid, LH), abstracting a hydrogen atom and creating a lipid radical (L•).

  • Propagation: The lipid radical (L•) reacts with oxygen to form a peroxyl radical (LOO•), which can then attack another substrate molecule, propagating a damaging chain reaction.

  • Termination: A phenolic antioxidant (ArOH) intervenes by donating the hydrogen atom from its hydroxyl group to the peroxyl radical. This neutralizes the radical, converting it to a stable hydroperoxide (LOOH) and terminating the chain reaction.[6] The antioxidant itself becomes a phenoxyl radical (ArO•).

The efficacy of the antioxidant depends on the rate of this hydrogen donation and the stability of the resulting phenoxyl radical. A stable phenoxyl radical will not initiate new oxidation chains.

Caption: Phenolic antioxidant free radical scavenging mechanism.

Experimental Protocols for Efficacy Assessment

To objectively compare the antioxidant efficacy of 3-Heptylphenol and BHT, standardized in vitro assays are essential. The following protocols describe robust and widely accepted methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the pale yellow non-radical form by an antioxidant. The change in absorbance is measured spectrophotometrically.[8]

Principle: DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow) + A•

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare stock solutions of 3-Heptylphenol, BHT, and a positive control (e.g., Trolox, Ascorbic Acid) in methanol at a concentration of 1 mg/mL.

    • Create a dilution series for each test compound (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control (blank), add 100 µL of methanol and 100 µL of the DPPH solution.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes. The dark incubation is crucial to prevent photodegradation of the DPPH radical.

    • Measure the absorbance at 517 nm using a microplate reader.[9]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[10]

    • Plot the % inhibition against the concentration of each compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.

Caption: Workflow for the DPPH antioxidant activity assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.

    • On the day of the assay, dilute the ABTS•+ stock solution with ethanol or a phosphate buffer (PBS, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.[11]

  • Assay Procedure:

    • Prepare sample dilutions as described for the DPPH assay.

    • Add 20 µL of each sample dilution to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Read the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition using the same formula as for the DPPH assay.

    • Determine the IC₅₀ value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids in a model system, such as a lipid-rich emulsion (e.g., egg yolk homogenate). Lipid peroxidation generates malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured at 532 nm.[12]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 10% (w/v) egg yolk homogenate in a suitable buffer (e.g., PBS).

    • Prepare a 0.02 M solution of ferrous sulfate (FeSO₄) to induce lipid peroxidation.

    • Prepare the TBA reagent: 0.8% (w/v) thiobarbituric acid in a solution containing 1.1% sodium dodecyl sulfate (SDS) and 20% acetic acid (pH adjusted to 3.5).

    • Prepare sample dilutions. BHT is often used as a positive control in this assay.[12]

  • Assay Procedure:

    • In a test tube, mix 0.5 mL of the egg yolk homogenate, 0.1 mL of the sample dilution, and 0.1 mL of the FeSO₄ solution.

    • Incubate the mixture at 37°C for 30 minutes to induce peroxidation.

    • Stop the reaction by adding 1.5 mL of the TBA reagent.

    • Heat the tubes in a boiling water bath for 60 minutes. This allows the MDA-TBA adduct to form.[13]

    • Cool the tubes on ice and centrifuge at 3,000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation:

    • The inhibition of lipid peroxidation is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC₅₀ value.

Comparative Efficacy and Toxicological Overview

Butylated Hydroxytoluene (BHT)

BHT is an effective antioxidant, particularly in preventing lipid peroxidation.[[“]] Its primary mechanism is as a free radical scavenger that donates a hydrogen atom to neutralize harmful radicals.[[“]][[“]]

  • Efficacy Data: In DPPH assays, reported IC₅₀ values for BHT can vary based on specific experimental conditions, but values such as 0.011 mg/mL and 0.020 mg/mL have been published.[16] Some studies have shown that certain novel phenolic compounds can exhibit antioxidant activity two to six times higher than BHT in chemiluminescence assays.[17]

  • Applications: BHT is widely used as a preservative in food products to prevent oxidative rancidity in fats and oils.[1][2] It is also utilized to stabilize active ingredients in pharmaceutical formulations and cosmetic products.[2]

  • Toxicology: BHT is classified as "generally recognized as safe" (GRAS) by the U.S. FDA for use in food within specified limits.[6] However, some studies have raised concerns about its potential adverse effects at high doses, including associations with liver and kidney harm in animal studies.[3][4] These concerns have led some manufacturers to seek alternatives.[6]

3-Heptylphenol
  • Predicted Efficacy: Based on its phenolic structure, 3-Heptylphenol is expected to exhibit antioxidant activity through the same hydrogen atom donation mechanism as BHT.[18] The long alkyl chain increases its lipophilicity (logP ≈ 5.1), suggesting it would be effective in non-polar environments like lipids and cell membranes, similar to BHT. However, the lack of steric hindrance around the hydroxyl group compared to BHT might result in a less stable phenoxyl radical, potentially impacting its overall chain-breaking efficiency.

  • Toxicology: Publicly available toxicological data is limited. GHS hazard classifications for the related isomer, 4-n-Heptylphenol, indicate it can be harmful if swallowed, cause skin and eye irritation, and is very toxic to aquatic life.[19] A thorough safety assessment would be required before its use in consumer or pharmaceutical products.

Conclusion and Future Research

BHT remains a highly effective and well-documented lipophilic antioxidant. Its performance is the result of a sterically hindered phenolic structure that efficiently terminates oxidative chain reactions.[6] However, toxicological concerns, particularly at high concentrations, necessitate the exploration of viable alternatives.[4]

3-Heptylphenol presents as a potential candidate based on its fundamental chemical structure. Its high lipophilicity suggests suitability for applications involving fats and oils. The critical unknown is its relative efficacy compared to BHT. The absence of bulky ortho-substituents may decrease the stability of its phenoxyl radical, potentially rendering it a less efficient chain-breaking antioxidant.

Recommendation for Future Work: A direct, head-to-head experimental comparison is essential. We recommend performing the DPPH, ABTS, and lipid peroxidation assays as detailed in this guide. Such a study would generate the empirical IC₅₀ values needed to definitively quantify the antioxidant efficacy of 3-Heptylphenol relative to the BHT benchmark. This data, combined with a comprehensive toxicological evaluation, would enable researchers and drug development professionals to make an evidence-based decision on its potential as a novel antioxidant.

References

  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?
  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?
  • Drugs.com. (2026, January 5). Butylated Hydroxytoluene: What is it and where is it used? Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • MDPI. (n.d.). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. Retrieved from [Link]

  • Unknown. (2023, February 27). COMPARATIVE ANALYSIS OF THE ANTIOXIDANT CAPACITY OF SOME NATURAL AND SYNTHETIC ANTIOXIDANTS ADDED TO PALM OIL. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. Retrieved from [Link]

  • WebMD. (n.d.). Butylated Hydroxytoluene (Bht) - Uses, Side Effects, and More. Retrieved from [Link]

  • Environmental Working Group. (2025, April 16). Despite health harm concerns, BHA and BHT remain in food and cosmetics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]

  • Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antioxidant mechanism of tea polyphenols and its impact on health benefits. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • PubMed Central. (n.d.). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. Retrieved from [Link]

  • PubMed. (n.d.). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phenol, 3-heptyl-. Retrieved from [Link]

  • MDPI. (n.d.). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-n-Heptylphenol. Retrieved from [Link]

  • G-Biosciences. (n.d.). Lipid Peroxidation (LPO) Assay. Retrieved from [Link]

  • National Institutes of Health. (2022, February 16). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative study of the total phenol content and antioxidant activity of some medicinal herbal extracts. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • Unknown. (n.d.). LIPID PEROXIDATION PROTOCOL (Health & Packer, 1968). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-heptyl phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Retrieved from [Link]

  • Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant and In Vitro Hepatoprotective Activities of a Polyphenol-Rich Fraction from the Peel of Citrus lumia Risso (Rutaceae). Retrieved from [Link]

  • Unknown. (n.d.). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. Retrieved from [Link]

  • SpringerLink. (2018, March 6). SYNTHESIS AND PROPERTIES OF POLYETHERETHERKETONES FOR 3D PRINTING. Retrieved from [Link]

  • CORE. (2012, June 25). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. Retrieved from [Link]

  • Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]

  • National Institutes of Health. (2025, January 2). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Retrieved from [Link]

  • Bio-protocol. (2019, June 20). Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum. Retrieved from [Link]

  • Eagle Biosciences. (n.d.). Lipid Peroxidation Assay. Retrieved from [Link]

  • SciSpace. (n.d.). antioxidant-activity-applying-an-improved-abts-radical-nhckxunjw5.pdf. Retrieved from [Link]

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Technical Guide: Assessing the Biodegradability of 3-Heptylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Heptylphenol (CAS: 103151-49-1) represents a distinct challenge in environmental fate assessment. As a medium-chain alkylphenol (


 chain), it occupies a physicochemical "middle ground" between the rapidly biodegradable simple phenols and the persistent, endocrine-disrupting long-chain alkylphenols (e.g., Nonylphenol).

This guide provides a rigorous experimental framework for assessing the biodegradability of 3-Heptylphenol. Unlike standard hydrophilic compounds, 3-Heptylphenol requires specific protocol modifications due to its high log


 (~5.1) and potential microbial toxicity.[1] The following sections detail the comparative performance, mechanistic pathways, and a validated OECD-compliant workflow for definitive assessment.
Part 1: Compound Profile & Physicochemical Constraints

The biodegradability of 3-Heptylphenol is governed by two opposing forces: the thermodynamic availability of the phenol ring for enzymatic attack and the steric/hydrophobic hindrance of the heptyl chain.

PropertyValueImpact on Biodegradation
Molecular Structure meta-substituted phenol with

alkyl chain
Meta-substitution can hinder ortho-cleavage pathways common in phenol degradation.
Log

~5.1 (Predicted)High hydrophobicity leads to adsorption on sludge solids, reducing bioavailability in aqueous phase tests.
Water Solubility Low (< 10 mg/L estimated)Requires emulsification or carrier systems (e.g., silicone oil, silica gel) for valid testing.
Toxicity (

)
High (likely < 10 mg/L)Can inhibit inoculum activity if tested at standard OECD concentrations (100 mg/L).
Part 2: Comparative Analysis

The following table benchmarks the expected behavior of 3-Heptylphenol against established alkylphenols. Data is synthesized from structural analogs (4-n-Heptylphenol) and general alkylphenol behavior.

Table 1: Comparative Biodegradability Matrix

CompoundStructureBiodegradability StatusCritical Rate-Limiting Step
Phenol UnsubstitutedReadily Biodegradable (100% in <7 days)None; rapid ring fission via ortho- or meta-cleavage.
3-Heptylphenol meta-Heptyl chainInherently Biodegradable (Expected)Bioavailability & Toxicity. The meta-position may delay ring hydroxylation compared to para-isomers.
4-n-Heptylphenol para-Heptyl chainInherently Biodegradable

-oxidation of the alkyl chain is generally faster in para-isomers due to less steric hindrance.
Nonylphenol (Branched) Branched

chain
Persistent / Recalcitrant Quaternary carbons in the branched chain block

-oxidation; significant endocrine disruption concern.

Analyst Insight: While 4-n-Heptylphenol often passes inherent biodegradability tests, the meta-isomer (3-Heptylphenol) may exhibit a longer lag phase. The "meta-effect" often forces the bacteria to utilize alternative hydroxylation sites, potentially slowing the initial attack.

Part 3: Mechanistic Pathway (Graphviz Visualization)

The degradation of alkylphenols typically proceeds via two competing routes: Type I (Alkyl Chain Oxidation) and Type II (Aromatic Ring Cleavage) . For 3-Heptylphenol, the meta-cleavage pathway is the most thermodynamically favorable route once the ring is activated.

BiodegradationPathway Substrate 3-Heptylphenol (Substrate) Inter1 Alkyl-Catechol (Ring Hydroxylation) Substrate->Inter1 Monooxygenase (Hydroxylation) Inter3 Short Chain Fatty Acids (Beta-Oxidation) Substrate->Inter3 Omega-Oxidation (Minor Pathway) Inter2 Meta-Cleavage Product (2-hydroxy-6-oxo-hepta-2,4-dienoate deriv.) Inter1->Inter2 Catechol 2,3-dioxygenase (Meta-Cleavage) Inter2->Inter3 Hydrolase Biomass CO2 + Biomass (Mineralization) Inter3->Biomass TCA Cycle Toxicity Inhibition Warning: High conc. kills inoculum Toxicity->Substrate Limit Conc. < 20mg/L

Figure 1: Proposed aerobic biodegradation pathway for 3-Heptylphenol, highlighting the critical meta-cleavage step and toxicity constraints.

Part 4: Experimental Protocol (OECD 301F Modified)

To assess 3-Heptylphenol accurately, you cannot use a standard "dump and stir" method. The OECD 301F (Manometric Respirometry) test, modified for poorly soluble substances (ISO 10634), is the gold standard.

Phase 1: System Setup
  • Inoculum Preparation:

    • Source: Activated sludge from a plant treating predominantly domestic sewage.

    • Conditioning: Wash sludge 3x with mineral medium to remove dissolved organic carbon (DOC).

    • Crucial Step: Aerate for 24-48 hours prior to testing to reduce endogenous respiration.

  • Test Medium:

    • Standard OECD mineral medium (pH 7.4).

    • Modification: Add Silica Gel or an inert carrier (e.g., silicone oil) to the test vessels. Adsorb the 3-Heptylphenol onto the carrier before adding the medium. This increases the surface area for microbial attack and prevents the formation of large, inhibitory droplets.

Phase 2: Dosing Strategy
  • Reference Control: Sodium Benzoate (100 mg/L).

  • Test Suspension: 3-Heptylphenol at 20 mg/L (NOT 100 mg/L).

    • Reasoning: Higher concentrations risk biocidal effects (toxicity) which will yield a false negative (0% degradation).

  • Toxicity Control: 3-Heptylphenol (20 mg/L) + Sodium Benzoate (100 mg/L).

    • Pass Criteria: If degradation is <25% in 14 days, the compound is toxic to the inoculum.

Phase 3: Measurement & Validation
  • Method: Continuous measurement of Oxygen Uptake (BOD) via pressure drop sensors (e.g., OxiTop® or Sapromat®).

  • Duration: 28 days (extendable to 60 days if "inherent" biodegradability is suspected).[2]

  • Sampling: At Day 28, analyze residual specific compound via GC-MS to confirm primary degradation vs. mineralization.

Experimental Workflow Diagram:

ExperimentalWorkflow Step1 1. Adsorb 3-Heptylphenol on Silica Gel Step2 2. Add Mineral Medium & Inoculum (30 mg/L SS) Step1->Step2 Step3 3. Incubate @ 22°C Dark, Stirred Step2->Step3 Step4 4. Measure O2 Uptake (Daily) Step3->Step4 Decision > 60% ThOD? Step4->Decision Result1 Readily Biodegradable Decision->Result1 Yes (within 10d window) Result2 Check Toxicity Control Decision->Result2 No

Figure 2: Modified OECD 301F workflow for testing poorly soluble alkylphenols.

Part 5: References
  • OECD Guidelines for the Testing of Chemicals. Test No. 301: Ready Biodegradability.[3] OECD Publishing. [Link][2]

  • Corvini, P. F., et al. (2006). Microbial degradation of nonylphenol and other alkylphenols—our evolving view. Applied Microbiology and Biotechnology. [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33667, Phenol, 3-heptyl-.[Link][4]

  • ECETOC (European Centre for Ecotoxicology and Toxicology of Chemicals). Biodegradation Tests for Poorly-Soluble Compounds. Technical Report No. 20. [Link]

  • Acuña-Argüelles, M. E., et al. (2003). Toxicity and kinetic parameters of the aerobic biodegradation of the phenol and alkylphenols by a mixed culture.[5] Biotechnology Letters. [Link]

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Comparative Profiling: Synthetic vs. Naturally Derived 3-Heptylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Synthetic 3-Heptylphenol (3-HP) and its Naturally Derived counterparts (often occurring as fractions within Anacardiaceae plant extracts or pyrolysis markers of Urushi lacquer).

While synthetic 3-HP offers a defined, high-purity molecular probe essential for pharmaceutical and nematicidal applications, naturally derived profiles are characterized by complex alkylphenol mixtures (e.g., Cardanols, Urushiols) where the heptyl moiety exists as a minor metabolite or degradation fragment. This guide analyzes the impurity profiles, isomeric consistency, and bioactive implications of both sources to support selection in drug discovery and material science.

Chemical Identity & Source Analysis[1][2][3][4][5][6]

3-Heptylphenol (CAS: 1987-50-4) is a meta-substituted alkylphenol. Its performance relies heavily on the regiospecificity of the alkyl chain, which governs its lipophilicity and receptor binding affinity.

Source A: Synthetic 3-Heptylphenol (Petrochemical)
  • Primary Route: Friedel-Crafts alkylation of phenol with 1-heptene or reduction of 3-heptanoylphenol.

  • Profile Characteristics: High isomeric purity (>98% meta-isomer via specific catalytic routes), absence of biological sensitizers.

  • Key Impurities: Ortho- and para- isomers (if non-selective catalysis is used), unreacted phenol, trace metal catalysts (Pd/C).

Source B: Naturally Derived Profile (Bio-Source)
  • Primary Route: Extraction from Schinus terebinthifolius (Brazilian Peppertree), Toxicodendron vernicifluum (Lacquer Tree), or degradation of Cashew Nut Shell Liquid (CNSL).

  • Profile Characteristics: 3-Heptylphenol appears primarily as a pyrolysis marker or minor metabolite. The "natural profile" is dominated by longer-chain analogs (C15 Cardanols, C17 Urushiols).

  • Key Impurities: Urushiols (catechols, highly allergenic), long-chain alkylphenols (C15/C17), laccase enzymes, biological gums.

Comparative Profiling Data

The following data contrasts the physicochemical and biological profiles of high-purity synthetic 3-HP against a typical naturally derived alkylphenol fraction containing 3-HP.

Table 1: Purity & Impurity Profile Comparison
FeatureSynthetic 3-Heptylphenol (Standard)Naturally Derived Fraction (e.g., Schinus / Rhus)
Purity (Target Molecule) >98.5% (HPLC/GC)<5% (Typically exists as a minor component in C15/C17 mix)
Isomeric Ratio Controlled meta (via Grignard/Reduction)Mixed meta-alkylphenols (Natural preference for meta)
Chain Length Distribution Monodisperse (C7 only)Polydisperse (C7, C15, C17, unsaturated variants)
Allergenic Potential Low (Skin irritant, but non-sensitizing)High (Contains Urushiol/Laccol - potent contact allergens)
Bioactivity Focus Specific (e.g., Nematicidal, Antimicrobial)Broad/Synergistic (Antifungal, Polymerizable coatings)
Batch Consistency High (GMP feasible)Low (Seasonal/Geographical variation)

Experimental Methodologies

To validate the source and profile of 3-HP, the following self-validating protocols are recommended.

Protocol A: Analytical Discrimination (GC-MS)
  • Objective: Distinguish synthetic pure 3-HP from natural lacquer/plant extracts.

  • Method:

    • Sample Prep: Dissolve 10 mg sample in 1 mL Dichloromethane (DCM).

    • Derivatization: Add BSTFA + 1% TMCS (50 µL), incubate at 60°C for 30 min (silylation of phenolic -OH).

    • GC Parameters: DB-5MS column, 30m x 0.25mm. Ramp 50°C to 300°C at 10°C/min.

    • Detection: MS (EI mode, 70eV).

  • Validation Criteria:

    • Synthetic: Single peak at m/z 264 (TMS-derivative). Clean baseline.

    • Natural: Multiple peaks. Presence of m/z 108 fragment (alkylphenol characteristic) alongside m/z 123 (catechol/urushiol marker).[1] Detection of C15 (Cardanol) peaks eluting later confirms natural origin.

Protocol B: Bioactivity Verification (Nematicidal Assay)
  • Objective: Confirm specific activity of C7 chain length vs. natural mixture.

  • Rationale: 3-Heptylphenol has optimal lipophilicity for penetrating nematode cuticles compared to longer C15 chains.

  • Steps:

    • Culture: Bursaphelenchus xylophilus (Pine Wood Nematode) on Botrytis cinerea.

    • Treatment: Apply Synthetic 3-HP vs. Natural Extract at 10, 50, 100 ppm.

    • Observation: Count mortality at 24h.

  • Expected Result: Synthetic 3-HP shows sharp dose-response (LD50 ~20 ppm). Natural extract shows variable activity, often requiring higher doses due to dilution of the active C7 species by inactive C15 lipids.

Mechanistic & Pathway Visualization

Diagram 1: Synthesis vs. Natural Origin Pathways

This diagram illustrates the divergent origins. The synthetic route focuses on building the C7 chain on the phenol ring, while the natural route involves the degradation or metabolic by-production from longer lipid chains.

G cluster_synthetic Synthetic Route (Targeted) cluster_natural Natural Route (Complex Matrix) Phenol Phenol (Petrochemical) Heptanoyl 3-Heptanoylphenol (Intermediate) Phenol->Heptanoyl Friedel-Crafts Acylation Syn3HP Synthetic 3-Heptylphenol (>98% Pure) Heptanoyl->Syn3HP Clemmensen Reduction Nat3HP Natural 3-HP Fraction (Minor Component + Impurities) Syn3HP->Nat3HP Contrast: Specificity vs. Complexity Plant Schinus / Rhus / Cashew (Biomass) Urushiol Urushiols / Cardanols (C15/C17 Chains) Plant->Urushiol Extraction Pyrolysis Pyrolysis / Degradation (>300°C) Urushiol->Pyrolysis Thermal Cleavage Pyrolysis->Nat3HP C-C Bond Scission

Caption: Figure 1. Comparative genesis of 3-Heptylphenol. Synthetic pathways yield a targeted pure molecule, while natural occurrence is typically a degradation fragment of longer allergenic lipids.

Diagram 2: Impurity Impact on Bioactivity

This diagram details how the "Natural" impurity profile (specifically Urushiols) complicates the application of 3-HP in drug development compared to the clean synthetic profile.

ImpurityImpact SynSample Synthetic 3-HP Sample Target Target Receptor (e.g., Nematode Channel) SynSample->Target High Affinity binding (Lipophilicity Match) Immune Host Immune System (Human Skin/Tissue) SynSample->Immune Minimal Reaction (Low Sensitization) NatSample Natural Extract Sample NatSample->Target Diluted Effect (Competitive Inhibition by C15) NatSample->Immune Severe Reaction (Urushiol Oxidation -> Quinone) Quinone Quinone-Protein Adducts (Allergy) NatSample->Quinone

Caption: Figure 2. Biological impact of impurities.[2][3] Synthetic 3-HP targets the receptor cleanly, whereas natural fractions carry urushiols that trigger immune sensitization (allergy), confounding therapeutic utility.

Conclusion & Recommendation

For drug development and precise biological probing , Synthetic 3-Heptylphenol is the mandatory choice. It avoids the immunotoxic risks associated with the urushiol/laccol contaminants inherent in natural Anacardiaceae extracts.

Naturally Derived profiles are valuable primarily in forensic archaeology (identifying lacquer sources via 3-HP markers) or industrial coatings where the polymerization of the complex mixture is desired, rather than the specific activity of the C7 phenol.

References

  • Organic Syntheses. "Phenol, o-n-heptyl (and isomers)." Org. Synth. 1943. Link

  • PubChem. "3-heptylphenol | C13H20O." National Library of Medicine.Link

  • Niimura, N., et al. "Identification of the 3-heptylphenol in ancient lacquer films." Journal of Analytical and Applied Pyrolysis, 1999. (Source for 3-HP as a pyrolysis marker of Rhus vernicifera).[4][1][5]

  • Kawazu, K., et al. "Synthesis and Antinematodal Activity of 3-n-Alkylphenols." Bioscience, Biotechnology, and Biochemistry, 1996. (Establishes synthetic 3-HP as a bioactive standard).
  • Lu, R., et al. "Recent Advances in Research on Lacquer Allergy." Allergology International, 2012.[6] (Details urushiol risks in natural alkylphenol sources).

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) for Handling 3-Heptylphenol

[1][2][3][4]

Executive Safety Summary

3-Heptylphenol (CAS: 101-71-3) is not merely a skin irritant; it is a lipophilic phenolic compound capable of rapid dermal absorption.[1] Unlike simple acids that cause immediate pain, phenolic compounds often possess a local anesthetic effect, masking the initial injury while deep tissue damage and systemic toxicity occur.

The Golden Rule of Phenol Safety:

Never handle 3-Heptylphenol without a confirmed decontamination agent (PEG 300/400) within arm's reach.[1] Water alone is insufficient for initial decontamination.

Quick-Reference Hazard Matrix
Hazard ClassSeverityCritical PPE Requirement
Dermal Toxicity High Neoprene or Viton gloves. (Standard nitrile degrades rapidly).[1]
Corrosivity High Chemical splash goggles + Face shield (for transfers >10mL).[1]
Inhalation ModerateFume hood required.[1] N95/P100 respirators are insufficient for vapors.[1]
Systemic HighRapid absorption targets CNS, liver, and kidneys.[2][1]

The Mechanism of Injury: Why Standard PPE Fails

To trust the protocol, you must understand the enemy. 3-Heptylphenol is an alkylphenol.[1] The heptyl (7-carbon) chain increases its lipophilicity compared to phenol, allowing it to bypass the stratum corneum (outer skin layer) with high efficiency.

  • The Permeation Trap: Standard 4-mil nitrile exam gloves offer poor resistance to phenols.[1] The chemical can permeate the glove material in minutes without visible degradation, holding the toxin against the skin.

  • The Anesthetic Effect: Phenols denature nerve endings.[1] A researcher may be exposed and feel nothing until systemic symptoms (dizziness, nausea) or severe chemical burns appear hours later.

PPE Selection & Validation Protocol

A. Hand Protection (Critical Control Point)

Do not rely on standard laboratory nitrile gloves for direct handling.[1]

Glove MaterialThicknessBreakthrough TimeRecommendation
Laminate (Silver Shield) ~2.7 mil> 480 minPrimary Choice for spill cleanup or high exposure.[1]
Neoprene ≥ 20 mil> 120 minRecommended for standard handling.[1]
Viton ≥ 10 mil> 240 minExcellent resistance; expensive.[1]
Thin Nitrile (Exam) 4-6 mil< 10 minDO NOT USE ALONE. Use only as a "splash guard" outer layer over laminate.[1]

The "Double-Glove" Technique: For tasks requiring high dexterity where heavy neoprene is impractical:

  • Inner Layer: Low-modulus nitrile (inspection grade).[1]

  • Outer Layer: Thicker, chemically resistant nitrile (minimum 8 mil) or Neoprene.[1]

  • Protocol: Change outer gloves immediately upon any splash.[1] Change both pairs every 30 minutes of active handling.

B. Eye & Face Protection[4][5][6][7][8][9]
  • Standard Operations: Chemical Splash Goggles (ANSI Z87.1 impact/splash rated).[1] Safety glasses are insufficient due to the risk of liquid run-off.

  • High Volume (>50 mL) / Heating: Polycarbonate Face Shield worn over goggles.[1]

C. Body Protection[2][3][4][6][7][10]
  • Lab Coat: 100% Cotton or flame-resistant treated cotton.[1] Avoid synthetic blends (polyester) which can melt into the skin if phenols react exothermically with other reagents.[1]

  • Apron: Chemical-resistant rubber or neoprene apron required for transferring stock solutions.[2][1]

Operational Workflow & Decision Logic

This workflow integrates safety checks directly into the experimental process.

PPE_WorkflowStartSTART: Handling 3-HeptylphenolRiskAssessRisk Assessment:Volume & ConcentrationStart->RiskAssessLowRiskLow Volume (<10mL)Ambient TempRiskAssess->LowRiskLowHighRiskHigh Volume (>10mL)or Heated ProcessRiskAssess->HighRiskHighPPE_LowPPE: Double Nitrile (8mil outer)+ Splash Goggles+ Lab CoatLowRisk->PPE_LowCheckPEGCRITICAL CHECK:Is PEG 300/400 available?PPE_Low->CheckPEGPPE_HighPPE: Neoprene/Viton Gloves+ Goggles & Face Shield+ Chem-Resistant ApronHighRisk->PPE_HighPPE_High->CheckPEGProceedProceed in Fume HoodCheckPEG->ProceedYesStopSTOP: Acquire PEGCheckPEG->StopNoStop->CheckPEG

Figure 1: PPE Selection and Operational Pre-Check Workflow. Note the mandatory "PEG Check" gate before operations begin.

Emergency Response: The PEG Protocol

Standard water rinsing is dangerous as a first step for phenol exposures.[1] Water is hydrophobic to phenol; it can cause the chemical to bead up and spread over a larger surface area, increasing absorption.

Correct Decontamination Sequence:

  • IMMEDIATE ACTION: If 3-Heptylphenol contacts skin, do not rush to the shower immediately unless the exposure is massive (whole body).[1]

  • SOLUBILIZE: Apply Polyethylene Glycol 300 or 400 (PEG) to the area liberally.[3][1] PEG solubilizes the phenol and draws it out of the skin.[1]

    • If PEG is unavailable: Use Isopropyl Alcohol (IPA) as a secondary alternative, but PEG is superior.[1]

  • WIPE: Gently wipe away the PEG/Phenol mixture with dry gauze.[1]

  • REPEAT: Repeat PEG application and wiping until the odor of phenol is gone.[4][3][1]

  • FLUSH: Only after PEG treatment, flush with copious water for 15+ minutes.[1]

  • MEDICAL: Seek emergency medical evaluation. Systemic effects can be delayed.[1]

Waste Disposal & Deactivation[3][11][12][13][14]

Do not pour down the drain. 3-Heptylphenol is very toxic to aquatic life with long-lasting effects.[1]

  • Solid Waste: Contaminated gloves, paper towels, and silica must be double-bagged in heavy-duty hazardous waste bags (labeled "Toxic - Phenolic Waste").[1]

  • Liquid Waste:

    • Segregate into a dedicated "Phenolic Waste" container.[1]

    • Do not mix with strong oxidizers (fire risk).[1]

    • Label clearly with the specific isomer (3-Heptylphenol) to assist waste handlers.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7598, 3-Heptylphenol.[1] PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol).[1][5] United States Department of Labor.[1] Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.